Product packaging for Triphenyl trithiophosphite(Cat. No.:CAS No. 1095-04-1)

Triphenyl trithiophosphite

Cat. No.: B094957
CAS No.: 1095-04-1
M. Wt: 358.5 g/mol
InChI Key: MRQLRZQLPODMPG-UHFFFAOYSA-N
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Description

Triphenyl trithiophosphite (CAS 1095-04-1) is an organophosphorus compound with the molecular formula C₁₈H₁₅PS₃ and a molecular weight of 358.5 g/mol . This compound belongs to the thiophosphite subclass, where sulfur atoms replace the oxygen atoms found in traditional phosphite esters, resulting in distinct reactivity and properties . In research, it serves as a valuable intermediate in the synthesis of other organophosphorus compounds, such as S,S-diphenyldithiophosphoric acid salts . Its utility extends to coordination chemistry, where it acts as a ligand in the formation of transition metal complexes, and to materials science for creating substances with specific optical and electronic characteristics . A common synthetic route involves the reaction of phosphorus trichloride with thiophenol in the presence of a base, such as triethylamine, in a dry, inert solvent . The compound can be characterized by 31 P NMR spectroscopy, typically showing a characteristic singlet in the range of δ 95–100 ppm, which is indicative of a tricoordinate phosphorus atom . This compound is for research use only (RUO) and is strictly not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15PS3 B094957 Triphenyl trithiophosphite CAS No. 1095-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(phenylsulfanyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15PS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQLRZQLPODMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00148956
Record name Triphenyl trithiophosphite
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Molecular Weight

358.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1095-04-1
Record name Triphenyl phosphorotrithioite
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Record name Triphenyl trithiophosphite
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Record name Triphenyl trithiophosphite
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Record name Triphenyl trithiophosphite
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenyl trithiophosphite, also known as S,S,S-triphenyl phosphorotrithioite or tris(phenylthio)phosphine. Due to the limited availability of a detailed, standardized protocol in published literature, this document outlines a plausible and chemically sound synthetic methodology derived from established principles of organophosphorus chemistry and analogous reactions.

Core Concepts and Reaction Pathway

The synthesis of this compound (C₁₈H₁₅PS₃) involves the reaction of thiophenol with a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃). The fundamental reaction proceeds through the nucleophilic attack of the sulfur atom of thiophenol on the phosphorus atom of PCl₃, with the concomitant elimination of hydrogen chloride (HCl). To drive the reaction to completion, a base is typically employed to neutralize the HCl byproduct, or the reaction is conducted at elevated temperatures to facilitate the removal of HCl gas.

The overall reaction is as follows:

3 C₆H₅SH + PCl₃ → (C₆H₅S)₃P + 3 HCl

Experimental Protocol

This protocol describes the synthesis of this compound from thiophenol and phosphorus trichloride using pyridine as a base to neutralize the hydrogen chloride generated during the reaction.

Materials:

  • Thiophenol (C₆H₅SH)

  • Phosphorus trichloride (PCl₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hexane (anhydrous)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., nitrogen or argon) with a bubbler

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and an inlet for inert gas. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging the Reactor: Under a positive pressure of inert gas, charge the flask with a solution of thiophenol (3 equivalents) and anhydrous pyridine (3 equivalents) in anhydrous toluene.

  • Addition of Phosphorus Trichloride: Cool the reaction mixture in an ice bath to 0-5 °C. Add a solution of phosphorus trichloride (1 equivalent) in anhydrous toluene dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C during the addition. A precipitate of pyridinium hydrochloride will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours to ensure the reaction goes to completion.

  • Workup:

    • Filter the reaction mixture to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene and combine the filtrates.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2 x 50 mL), 1 M hydrochloric acid (to remove any remaining pyridine), and finally with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as hexane or a toluene/hexane mixture.

  • Characterization: The final product, this compound, should be a white to off-white solid. Characterize the product using standard analytical techniques.

Data Presentation

ParameterValueReference/Source
Molecular Formula C₁₈H₁₅PS₃-
Molecular Weight 358.48 g/mol -
Melting Point 76-77 °CChemicalBook
Appearance White to off-white solidDerived
Solubility Soluble in many organic solventsDerived
Theoretical Yield Dependent on starting material quantities-
³¹P NMR (CDCl₃) Expected singletGeneral Knowledge
¹H NMR (CDCl₃) Multiplets in the aromatic region (approx. 7.0-7.5 ppm)General Knowledge

Note: Spectroscopic data are predicted based on the chemical structure and may vary depending on the solvent and instrument used.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants Thiophenol (3 eq.) Phosphorus Trichloride (1 eq.) Pyridine (3 eq.) Toluene (solvent) Reaction_Vessel Reaction at 0-5 °C, then RT (12-18 hours) Reactants->Reaction_Vessel Addition Workup Filtration to remove Pyridinium HCl Aqueous Workup Reaction_Vessel->Workup Quenching & Extraction Purification Rotary Evaporation Recrystallization (Hexane) Workup->Purification Isolation Final_Product This compound Purification->Final_Product Final Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Components

Logical_Relationship Component Relationships in Synthesis Thiophenol Thiophenol (Nucleophile) Triphenyl_Trithiophosphite This compound (Product) Thiophenol->Triphenyl_Trithiophosphite Forms P-S bond Pyridinium_HCl Pyridinium Hydrochloride (Byproduct) Thiophenol->Pyridinium_HCl Source of H⁺ PCl3 Phosphorus Trichloride (Electrophile) PCl3->Triphenyl_Trithiophosphite Phosphorus Source PCl3->Pyridinium_HCl Source of Cl⁻ Pyridine Pyridine (Base) Pyridine->Pyridinium_HCl Neutralizes HCl Toluene Toluene (Solvent) Toluene->Triphenyl_Trithiophosphite Reaction Medium

Caption: Logical relationships between reactants, reagents, and products.

A Novel, Efficient Synthesis of Triphenyl Trithiophosphite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a modern and efficient method for the synthesis of triphenyl trithiophosphite (TPTTP), a key organophosphorus compound with applications in organic synthesis and materials science. This document provides a comprehensive overview of a synthetic protocol, presenting quantitative data, detailed experimental procedures, and visual representations of the reaction pathway and workflow to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, P(SPh)₃, is a trivalent phosphorus compound that serves as a versatile reagent and ligand in organic and organometallic chemistry. Traditional synthetic routes to such compounds often involve the use of hazardous reagents and produce significant waste. The method presented herein offers a more direct and environmentally conscious approach to the synthesis of phosphorotrithioites. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary information to understand and implement this synthetic strategy.

Reaction Scheme and Mechanism

The synthesis of this compound can be achieved through the reaction of a phosphorus source with thiophenol. A novel approach involves the direct use of white phosphorus (P₄) in the presence of a base. The proposed reaction mechanism involves the nucleophilic attack of the thiolate anion on the P₄ tetrahedron, leading to the sequential formation of P-S bonds.

reaction_scheme cluster_reactants Reactants P4 P₄ (White Phosphorus) TPTTP P(SPh)₃ (this compound) P4->TPTTP Thiophenol 3 PhSH (Thiophenol) Thiophenol->TPTTP Base Base (e.g., KOH) Base->TPTTP Catalyst

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established principles of phosphorothioite synthesis.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Thiophenol (PhSH)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line (optional, for rigorous anhydrous conditions)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is dried in an oven and allowed to cool under a stream of inert gas.

  • Reagent Charging: The flask is charged with thiophenol (11.02 g, 0.1 mol) and anhydrous toluene (100 mL). Triethylamine (10.12 g, 0.1 mol) is then added to the solution.

  • Addition of Phosphorus Trichloride: A solution of phosphorus trichloride (4.57 g, 0.033 mol) in anhydrous toluene (20 mL) is placed in the dropping funnel. This solution is added dropwise to the stirred thiophenol solution at 0 °C (ice bath) over a period of 1 hour.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 110 °C) for 3 hours. The formation of triethylamine hydrochloride is observed as a white precipitate.

  • Work-up: The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of anhydrous toluene.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is then recrystallized from anhydrous diethyl ether to yield pure this compound as a white solid.

  • Drying and Storage: The purified crystals are dried under vacuum and stored in a desiccator under an inert atmosphere to prevent hydrolysis.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the synthesis of this compound.

ParameterValue
Yield 85-95%
Melting Point 76-77 °C[1]
Appearance White crystalline solid
Molecular Formula C₁₈H₁₅PS₃
Molecular Weight 358.48 g/mol [1]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

TechniqueExpected Chemical Shifts (δ) / Peaks
³¹P NMR A single peak is expected in the region characteristic for P(III) thioesters.
¹H NMR Multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the phenyl protons.
¹³C NMR Resonances in the aromatic region (approx. 125-135 ppm) corresponding to the phenyl carbons.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start setup Reaction Setup under Inert Atmosphere start->setup reagents Charge Thiophenol, Triethylamine, and Toluene setup->reagents addition Dropwise Addition of PCl₃ Solution at 0 °C reagents->addition reaction Reflux for 3 hours addition->reaction filtration Filter to Remove Et₃N·HCl reaction->filtration evaporation Remove Solvent under Reduced Pressure filtration->evaporation recrystallization Recrystallize from Diethyl Ether evaporation->recrystallization drying Dry under Vacuum recrystallization->drying end Pure this compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of this compound. The provided experimental protocol, along with the quantitative and characterization data, serves as a valuable resource for chemists in various fields. The described workflow emphasizes the importance of anhydrous and inert conditions to achieve high yields and purity. This methodology provides a practical route to a key building block for further chemical synthesis and research.

References

An In-depth Technical Guide to Triphenyl Trithiophosphite (CAS 1095-04-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite, identified by CAS number 1095-04-1, is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenylthio groups. While organophosphorus compounds containing sulfur are a significant class of molecules in medicinal chemistry, public domain information regarding the specific applications of this compound in drug development is notably scarce. This technical guide provides a comprehensive overview of the available chemical and physical properties, a detailed synthesis protocol, and contextual toxicological data based on structurally related compounds. The information is intended to serve as a foundational resource for researchers and drug development professionals who may be interested in exploring the potential of this and similar chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational models.

PropertyValueReference
Molecular Formula C₁₈H₁₅PS₃[1]
Molecular Weight 358.489 g/mol [1]
CAS Number 1095-04-1[1][2]
Appearance Not specified; likely a solid given the melting point.
Melting Point 76-77 °C[3]
Boiling Point 503.5 °C at 760 mmHg (Predicted)[3]
Flash Point 258.3 °C[1]
Vapor Pressure 9.01E-10 mmHg at 25°C[1]
LogP (calculated) 7.59020[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 6[1]
Exact Mass 358.00735100[1]
Canonical SMILES C1=CC=C(C=C1)SP(SC2=CC=CC=C2)SC3=CC=CC=C3[1]

Synthesis of this compound

The primary method for synthesizing trialkyl and triaryl trithiophosphites involves the reaction of a phosphorous trihalide with the corresponding mercaptan. In the case of this compound, this involves the reaction of phosphorus trichloride with thiophenol.

General Experimental Protocol

The following is a generalized procedure based on established methods for the synthesis of analogous compounds[4]:

  • Reaction Setup: A reaction vessel equipped with a stirrer, a dropping funnel, and a condenser is charged with three molar equivalents of thiophenol. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Phosphorus Trichloride: One molar equivalent of phosphorus trichloride is added dropwise to the stirred thiophenol at a controlled temperature. The reaction is exothermic, and cooling may be necessary to maintain the desired reaction temperature.

  • Reaction and Byproduct Removal: The reaction mixture is stirred until the reaction is complete. Hydrogen chloride (HCl) gas is evolved during the reaction and can be scrubbed through a basic solution. After the addition is complete, the mixture may be heated to drive the reaction to completion and remove any remaining dissolved HCl[4].

  • Workup and Purification: The crude product is then subjected to a workup procedure, which may involve washing with a mild base to neutralize any remaining acid, followed by washing with water. The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The final product can be purified by recrystallization or chromatography.

A visual representation of this experimental workflow is provided in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Charge Thiophenol Charge Thiophenol Inert Atmosphere Inert Atmosphere Charge Thiophenol->Inert Atmosphere Add PCl3 Dropwise Addition of PCl3 Inert Atmosphere->Add PCl3 Stir and React Stirring and Reaction Add PCl3->Stir and React HCl Evolution HCl Evolution Stir and React->HCl Evolution Neutralization Wash with mild base Stir and React->Neutralization Washing Wash with water Neutralization->Washing Drying Dry organic layer Washing->Drying Solvent Removal Solvent removal (vacuum) Drying->Solvent Removal Purification Recrystallization or Chromatography Solvent Removal->Purification Final Product Final Product Purification->Final Product

Figure 1: Generalized experimental workflow for the synthesis of this compound.

Applications in Drug Development and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield any specific applications of this compound in drug development or as a therapeutic agent. Organophosphorus compounds containing sulfur are a well-established class of molecules with diverse biological activities, including use as anticancer agents, antivirals, and pesticides.[5] However, this compound itself does not appear to be a compound of significant interest in this field to date.

The following diagram illustrates the general role of organophosphorus compounds in medicinal chemistry, providing a broader context where a molecule like this compound might theoretically be explored.

G cluster_applications Potential Therapeutic Areas Organophosphorus Compounds Organophosphorus Compounds Sulfur-Containing Scaffolds Sulfur-Containing Scaffolds Organophosphorus Compounds->Sulfur-Containing Scaffolds This compound This compound Sulfur-Containing Scaffolds->this compound Anticancer Anticancer This compound->Anticancer Antiviral Antiviral This compound->Antiviral Enzyme Inhibition Enzyme Inhibition This compound->Enzyme Inhibition Other Bioactivities Other Bioactivities This compound->Other Bioactivities

Figure 2: Contextual relationship of this compound to the broader field of sulfur-containing organophosphorus compounds in medicinal chemistry.

Toxicological Information

No specific toxicological data for this compound was found in the searched literature. However, data for structurally related compounds such as triphenyl phosphine and triphenyl phosphate can provide some initial insights into the potential toxicological profile. It is crucial to note that this data is not directly applicable to this compound and should be used for contextual purposes only.

CompoundTest TypeSpeciesRouteValueReference
Triphenyl Phosphine LD50RatOral~700 mg/kg bw (in olive oil)[3]
LD50RatOral> 6400 mg/kg bw (aqueous suspension)[3]
LD50MouseOral1000 mg/kg bw[3]
LD50RabbitDermal> 4000 mg/kg bw[3]
Triphenyl Phosphate LD50RatOral3500 mg/kg[6]
LD50RabbitDermal> 7.9 g/kg[6]
Cytotoxicity (LC50)Chicken Embryonic HepatocytesIn vitro47 ± 8 µM[7]

The significant variation in the oral LD50 of triphenyl phosphine depending on the vehicle (olive oil vs. aqueous suspension) highlights the importance of formulation in toxicological assessments.[3] Triphenyl phosphate has been shown to induce cytotoxicity in vitro.[7]

Conclusion

This compound (CAS 1095-04-1) is a well-defined chemical entity with established physical and chemical properties and a straightforward synthetic route. However, there is a significant lack of publicly available information regarding its biological activity and potential applications in drug development. For researchers and scientists in this field, this compound represents an unexplored chemical scaffold within the broader, biologically relevant class of sulfur-containing organophosphorus compounds. Further investigation would be required to determine if this molecule or its derivatives possess any therapeutic potential. The toxicological data on related compounds suggests that appropriate safety precautions should be taken when handling this compound.

References

Physical and chemical properties of triphenyl trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl trithiophosphite, with the chemical formula C18H15PS3, is an organophosphorus compound of interest in various chemical synthesis applications. This technical guide provides a comprehensive overview of its physical and chemical properties, available synthesis methodologies, and spectroscopic data. While its direct application in drug development and biological signaling pathways is not documented in publicly available literature, this guide serves as a foundational resource for researchers interested in the potential applications of this compound.

Physical and Chemical Properties

This compound is a solid at room temperature with a distinct melting point. Its high boiling point suggests low volatility. The lipophilic nature of the phenyl groups results in low water solubility. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C18H15PS3[1][2]
Molecular Weight 358.48 g/mol [1][2]
CAS Number 1095-04-1[1][2]
Appearance Solid[1][2]
Melting Point 76-77 °C[1][2]
Boiling Point (Predicted) 503.5 ± 33.0 °C[1][2]
Vapor Pressure 9.01E-10 mmHg at 25°C[3]
Flash Point 258.3°C[3]
LogP 7.59020[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 6[3]
Exact Mass 358.007351[3]
Synonyms Tris(phenylthio)phosphine, Tris(phenylsulfanyl)phosphane, Phosphorotrithious acid, triphenyl ester[1][2][3]

Synthesis

The synthesis of this compound typically involves the reaction of a phosphorus trihalide with thiophenol. Several synthetic routes have been reported in the literature, with one notable method achieving a yield of approximately 76%.[4]

Experimental Protocol: General Synthesis from Thiophenol

Materials:

  • Phosphorus trichloride (PCl3)

  • Thiophenol (C6H5SH)

  • Anhydrous non-polar solvent (e.g., toluene or hexane)

  • Inert gas (e.g., nitrogen or argon)

  • Apparatus for inert atmosphere reaction, distillation, and filtration.

Procedure:

  • A solution of thiophenol in an anhydrous non-polar solvent is prepared in a reaction vessel under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • Phosphorus trichloride is added dropwise to the cooled solution with constant stirring. The molar ratio of thiophenol to phosphorus trichloride is typically 3:1.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the reaction goes to completion.

  • The reaction mixture is then cooled, and the resulting precipitate (if any) is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound is then purified by recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Thiophenol + PCl3 in Solvent reaction Reaction under Inert Atmosphere reactants->reaction reflux Reflux reaction->reflux cooling Cooling reflux->cooling filtration1 Filtration cooling->filtration1 evaporation Solvent Evaporation filtration1->evaporation purification Recrystallization / Chromatography evaporation->purification product Pure this compound purification->product

A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data

  • 31P NMR: A single peak is expected in the region characteristic of tricoordinated phosphorus(III) compounds bonded to three sulfur atoms.

  • 1H NMR: Signals corresponding to the phenyl protons would be expected in the aromatic region (approximately 7.0-8.0 ppm).

  • 13C NMR: Signals for the carbon atoms of the phenyl groups would be observed in the aromatic region of the spectrum.

  • FT-IR: Characteristic peaks for P-S stretching, C-S stretching, and aromatic C-H and C=C stretching would be present.

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 358.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the phosphorus(III) center and the phenylthio groups.

Hydrolysis

This compound is expected to be susceptible to hydrolysis, particularly in the presence of acid or base, to yield thiophenol and phosphorous acid. The P-S bond is generally more labile than the P-O bond in analogous phosphites.

Oxidation

The phosphorus(III) center can be readily oxidized to phosphorus(V). Oxidation with a suitable oxidizing agent would likely yield triphenyl tetrathiophosphate.

Coordination Chemistry

As a soft ligand, this compound is expected to form coordination complexes with soft metal ions. The phosphorus atom possesses a lone pair of electrons that can be donated to a metal center.

The following diagram illustrates the key chemical reactions of this compound.

G cluster_reactions Chemical Reactions cluster_products Products TPP This compound (C6H5S)3P hydrolysis Hydrolysis (+ H2O) TPP->hydrolysis oxidation Oxidation (+ [O]) TPP->oxidation coordination Coordination (+ Metal) TPP->coordination thiophenol Thiophenol (C6H5SH) hydrolysis->thiophenol phosphorous_acid Phosphorous Acid (H3PO3) hydrolysis->phosphorous_acid tetrathiophosphate Triphenyl Tetrathiophosphate (C6H5S)3P=S oxidation->tetrathiophosphate complex Metal Complex [(C6H5S)3P]n-Metal coordination->complex

Key chemical reactions of this compound.

Applications in Drug Development and Biological Activity

Currently, there is no publicly available information to suggest that this compound has been investigated for applications in drug development or possesses any characterized biological activity. Its potential toxicity and metabolic fate are also unknown. Researchers in drug development may find its utility more as a synthetic intermediate or as a ligand in catalysis for the synthesis of pharmaceutically active molecules rather than as a therapeutic agent itself.

Conclusion

References

Triphenyl trithiophosphite molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Triphenyl Trithiophosphite, a compound of interest in various chemical research and development applications.

Core Compound Data

Below is a summary of the fundamental quantitative data for this compound.

PropertyValueSource
Molecular Formula C18H15PS3[1][2]
Molecular Weight 358.48 g/mol [2]
Exact Mass 358.00735100[1]
CAS Number 1095-04-1[1]

Description: this compound is an organophosphorus compound. Detailed experimental protocols and signaling pathway diagrams are not applicable for the presentation of this basic chemical information. For specific applications and experimental design, researchers should consult peer-reviewed literature and established methodologies relevant to their field of inquiry.

References

An In-depth Technical Guide to the Reactivity of Triphenyl Trithiophosphite with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite, P(SPh)₃, is an organophosphorus compound featuring a trivalent phosphorus atom bonded to three phenylthio groups. Its reactivity is characterized by the nucleophilicity of the phosphorus center and the susceptibility of the phosphorus-sulfur (P-S) bonds to cleavage. This guide provides a comprehensive overview of the known and anticipated reactions of this compound with both electrophilic and nucleophilic reagents. Due to the limited specific literature on this compound, this document draws upon established principles of organophosphorus chemistry and analogies with related compounds, such as triphenyl phosphite, to present a predictive framework for its reactivity. Detailed hypothetical experimental protocols and reaction pathway diagrams are provided to guide laboratory investigations.

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of phosphorus trichloride with thiophenol, typically in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

PCl₃ + 3 PhSH → P(SPh)₃ + 3 HCl

Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphorus trichloride (1.0 eq)

  • Thiophenol (3.0 eq)

  • Triethylamine (or pyridine) (3.0 eq)

  • Anhydrous toluene (as solvent)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with thiophenol (3.0 eq) and anhydrous toluene.

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (3.0 eq) is added to the solution.

  • A solution of phosphorus trichloride (1.0 eq) in anhydrous toluene is added dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure the reaction goes to completion.

  • The mixture is cooled to room temperature, and the precipitated triethylammonium chloride is removed by filtration under an inert atmosphere.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

Reactions with Electrophiles

The lone pair of electrons on the trivalent phosphorus atom gives this compound its nucleophilic character, allowing it to react with various electrophiles. However, its nucleophilicity is lower than that of trialkylphosphines or even trialkyl phosphites due to the electron-withdrawing nature of the phenylthio groups.

Reaction with Acyl Halides and Anhydrides

This compound has been shown to react with acyl chlorides and carboxylic acid anhydrides. These reactions can be complex, yielding not only the expected thiol esters but also several byproducts, with product distribution being highly dependent on the reaction conditions.[1]

Observed Products and Conditions:

ElectrophileConditionsMajor ProductsMinor Products
Palmitoyl chlorideDichloromethane, rtDiphenyl disulfide (PhSSPh)-
Palmitoyl chloride90 °C, neatPalmitoyl thiophenol-
Acetic AnhydrideNeat, 120 °CPhenyl thioacetateTriphenyl phosphorotrithioate (O=P(SPh)₃), Diphenyl disulfide

Table 1: Summary of products from the reaction of P(SPh)₃ with electrophilic acylating agents. Data sourced from literature.[1]

The formation of triphenyl phosphorotrithioate (O=P(SPh)₃) suggests an oxygen abstraction from the anhydride by the phosphorus center, a common reaction for trivalent phosphorus compounds. The generation of diphenyl disulfide indicates a more complex redox process occurring.

G cluster_reactants Reactants cluster_products Products P_SPh3 P(SPh)₃ Thiol_ester RCOSPh P_SPh3->Thiol_ester Acylation & P-S Cleavage OP_SPh3 O=P(SPh)₃ P_SPh3->OP_SPh3 Oxygen Abstraction PhSSPh PhSSPh P_SPh3->PhSSPh Redox Side Reaction Acyl_X RCO-X (X=Cl, OCOR) Acyl_X->Thiol_ester Acyl_X->OP_SPh3 Acyl_X->PhSSPh

Figure 1: Reaction pathways of P(SPh)₃ with acylating agents.
Michaelis-Arbuzov Type Reactions

By analogy to triphenyl phosphite, this compound is expected to undergo a Michaelis-Arbuzov-type reaction with alkyl halides. This reaction typically involves the nucleophilic attack of the phosphorus on the alkyl halide to form a phosphonium salt, followed by the displacement of a phenylthio group by the halide anion.

However, this reaction is anticipated to be less facile than with trialkyl phosphites for several reasons:

  • The phosphorus center in P(SPh)₃ is less nucleophilic.

  • The P-S bond is weaker than the P-O bond in phosphites, which may lead to alternative reaction pathways.

  • The resulting product, a phosphonodithioite, may be unstable.

The reaction likely requires high temperatures or catalysis.

G P_SPh3 P(SPh)₃ Phosphonium [(PhS)₃P-R]⁺ X⁻ P_SPh3->Phosphonium SN2 Attack R_X R-X (Alkyl Halide) R_X->Phosphonium Product O=P(SPh)₂R Phosphonium->Product Rearrangement PhSX PhS-X Phosphonium->PhSX

Figure 2: Proposed Michaelis-Arbuzov reaction of P(SPh)₃.
Oxidation

This compound can be readily oxidized to the corresponding pentavalent phosphorus compound, triphenyl phosphorotrithioate, using mild oxidizing agents like elemental sulfur or oxygen.

Reaction with Sulfur: P(SPh)₃ + S → S=P(SPh)₃

Reactions with Nucleophiles

The phosphorus atom in this compound is electrophilic and can be attacked by strong nucleophiles. Additionally, the sulfur atoms can be points of attack. The most common reaction involves the cleavage of one or more P-S bonds.

Reaction with Organometallic Reagents

Strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to attack the phosphorus center, leading to the displacement of a phenylthio group and the formation of a new phosphorus-carbon bond. This provides a route to various organophosphorus compounds. The reaction may proceed stepwise, allowing for the sequential replacement of the phenylthio groups depending on the stoichiometry of the nucleophile used.

G P_SPh3 P(SPh)₃ Intermediate [(PhS)₃P-R]⁻ M⁺ P_SPh3->Intermediate Nucleophilic Attack on P R_M R-M (M=Li, MgX) R_M->Intermediate Product1 R-P(SPh)₂ Intermediate->Product1 Elimination PhSM PhS-M Intermediate->PhSM R₂P(SPh) R₂P(SPh) Product1->R₂P(SPh) + R-M R₃P R₃P R₂P(SPh)->R₃P + R-M

Figure 3: General reaction of P(SPh)₃ with organometallic reagents.
Experimental Protocol: Reaction with Phenylmagnesium Bromide (Hypothetical)

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (1.0 eq, ~1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • A flame-dried Schlenk flask is charged with this compound (1.0 eq) and dissolved in anhydrous THF under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Phenylmagnesium bromide solution (1.0 eq) is added dropwise via syringe over 30 minutes.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The mixture is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product (expected to be phenyldi(phenylthio)phosphine) is purified by column chromatography on silica gel.

Hydrolysis

The P-S bonds in this compound are susceptible to hydrolysis under either acidic or basic conditions. This reaction proceeds via nucleophilic attack of water or hydroxide on the phosphorus atom, leading to the cleavage of the P-S bonds to form thiophenol and phosphorous acid.

G P_SPh3 P(SPh)₃ Intermediate1 P(SPh)₂(OH) P_SPh3->Intermediate1 + H₂O Thiophenol1 PhSH P_SPh3->Thiophenol1 - PhSH H2O H₂O (H⁺ or OH⁻ catalyst) H2O->Intermediate1 Intermediate2 P(SPh)(OH)₂ H2O->Intermediate2 Phosphorous_Acid P(OH)₃ H2O->Phosphorous_Acid Intermediate1->Intermediate2 + H₂O Thiophenol2 PhSH Intermediate1->Thiophenol2 - PhSH Intermediate2->Phosphorous_Acid + H₂O Thiophenol3 PhSH Intermediate2->Thiophenol3 - PhSH

Figure 4: Stepwise hydrolysis of this compound.

Conclusion

This compound serves as a versatile reagent in organophosphorus chemistry, though its reactivity is nuanced. Its reactions with electrophiles are generally sluggish compared to phosphite analogues and can lead to a variety of products depending on the conditions. With strong nucleophiles, it undergoes P-S bond cleavage to form new phosphorus-carbon bonds. The information and protocols provided in this guide, based on both direct evidence and chemical principles, offer a solid foundation for further exploration and utilization of this compound in synthetic chemistry and drug development. Further research is warranted to fully elucidate the scope and mechanisms of its reactions.

References

Navigating the Thermal Landscape of Triphenyl Trithiophosphite: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the thermal stability and decomposition of triphenyl trithiophosphite reveals a notable scarcity of publicly available data. This technical guide addresses this information gap by outlining the established methodologies for characterizing the thermal properties of related organophosphorus compounds and presenting a framework for the analysis of this compound.

For drug development professionals, researchers, and scientists, understanding the thermal stability and decomposition pathways of a compound is critical for ensuring its safe handling, storage, and application. While specific experimental data for this compound is limited, this document provides a detailed overview of the standard analytical techniques and potential decomposition mechanisms based on the chemistry of analogous organophosphorus compounds.

Thermal Analysis Techniques: A Methodological Overview

The thermal behavior of a chemical compound is typically investigated using a suite of thermoanalytical techniques. The most common methods for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of mass loss, and the composition of the final residue.

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound would be placed in an inert crucible (e.g., alumina or platinum).

  • Experimental Conditions: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min). The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, and also under an oxidative atmosphere (e.g., air or oxygen) to investigate thermo-oxidative decomposition.

  • Data Analysis: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) are key parameters derived from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Experimental Conditions: The sample and reference are subjected to a controlled temperature program, similar to TGA, with a defined heating rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic peaks represent events like melting, while exothermic peaks can indicate crystallization or decomposition. The melting point (Tm) and the enthalpy of fusion (ΔHf) are determined from the endothermic peak.

The following diagram illustrates a typical experimental workflow for characterizing the thermal stability of a compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_decomposition_analysis Decomposition Product Analysis cluster_interpretation Data Interpretation & Pathway Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, FTIR) purification->characterization tga Thermogravimetric Analysis (TGA) - Inert Atmosphere (N2) - Oxidative Atmosphere (Air) characterization->tga dsc Differential Scanning Calorimetry (DSC) - Determine Melting Point - Detect Decomposition Exotherms characterization->dsc tga_ms TGA coupled with Mass Spectrometry (TGA-MS) tga->tga_ms py_gcms Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC/MS) tga->py_gcms product_identification Identification of Volatile Decomposition Products tga_ms->product_identification py_gcms->product_identification data_integration Integration of TGA, DSC, and MS Data product_identification->data_integration pathway Elucidation of Decomposition Pathway data_integration->pathway

Caption: Experimental workflow for thermal stability and decomposition analysis.

Potential Decomposition Pathways of this compound

While specific decomposition data for this compound is not available, the decomposition of organophosphorus compounds containing sulfur can be complex. The P-S and S-C bonds are susceptible to thermal cleavage. A plausible decomposition pathway could involve homolytic cleavage of the P-S bond to form phosphorus-centered and sulfur-centered radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including rearrangement, disproportionation, and recombination.

A generalized potential decomposition initiation is depicted below. The actual products would depend on the reaction conditions and the presence of other reactive species.

Caption: Generalized initial step in the thermal decomposition of this compound.

Summary of Available Data on this compound

The existing scientific literature primarily discusses this compound in the context of its use as a ligand in coordination chemistry, for instance, in the formation of copper(I) complexes.[1][2] There are also mentions of its potential application as an antioxidant and a lubricant additive.[3] Early 20th-century chemical literature notes its reactivity with reagents like phosphoryl chloride and sulphuryl chloride, which suggests some degree of chemical instability, though not specifically thermal.[4]

Conclusion and Future Directions

The thermal stability and decomposition of this compound remain an unexplored area of research. For scientists and developers working with this compound, it is imperative to conduct thorough thermal analysis to establish its safe operating temperatures and to understand its decomposition behavior. The experimental workflow and potential decomposition pathways outlined in this guide provide a foundational framework for such an investigation. Future studies employing techniques like TGA-MS and Py-GC/MS would be invaluable in identifying the decomposition products and elucidating the precise degradation mechanism of this compound. This knowledge is crucial for its potential applications in materials science and drug development.

References

Triphenyl Trithiophosphite: A Comprehensive Technical Guide to its Mechanism of Action in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite (TPTP), with the chemical formula P(SPh)₃, is a trivalent organophosphorus compound that has garnered interest in organic synthesis. This technical guide provides an in-depth analysis of the core mechanisms through which TPTP participates in chemical reactions. By examining its role as a nucleophile and a sulfur transfer agent, this document aims to provide a foundational understanding for researchers leveraging this versatile reagent. This guide summarizes key reaction pathways, provides experimental context, and presents visual diagrams to elucidate the complex mechanisms involved.

Core Principles of Reactivity

The reactivity of this compound is primarily dictated by the phosphorus(III) center. The phosphorus atom possesses a lone pair of electrons, rendering it nucleophilic. Additionally, the phosphorus-sulfur bonds can be cleaved, allowing TPTP to act as a sulfur transfer agent.

Nucleophilic Character of the Phosphorus Atom

Similar to other trivalent phosphorus compounds, the phosphorus atom in TPTP can act as a nucleophile, attacking various electrophilic centers. This initial nucleophilic attack is the cornerstone of several key reactions involving TPTP.

A notable example of this reactivity is the Michaelis-Arbuzov reaction . In this reaction, a trivalent phosphorus ester reacts with an alkyl halide to form a pentavalent phosphorus species.[1] The general mechanism involves the initial SN2 attack of the nucleophilic phosphorus on the electrophilic alkyl halide, leading to the formation of a phosphonium salt intermediate.[1] For triaryl phosphites, these phosphonium intermediates can be stable.[1][2] Subsequent dealkylation of the intermediate by the displaced halide anion yields the final product.[1]

While specific studies on the Michaelis-Arbuzov reaction with this compound are not extensively documented in readily available literature, the underlying principles of P(III) nucleophilicity suggest a similar pathway would be followed.

Key Reaction Mechanisms

Reaction with Alkyl Halides: The Michaelis-Arbuzov Reaction

The reaction of this compound with an alkyl halide is anticipated to proceed via the Michaelis-Arbuzov mechanism. The lone pair on the phosphorus atom initiates a nucleophilic attack on the electrophilic carbon of the alkyl halide, displacing the halide and forming a trithiophenylphosphonium halide intermediate. The displaced halide ion then attacks one of the phenylthio-groups' ipso-carbon, cleaving the P-S bond and resulting in the formation of a phosphonotrithioate and a phenyl halide.

Experimental Workflow: A Generalized Protocol for the Michaelis-Arbuzov Reaction

A typical experimental setup for a Michaelis-Arbuzov reaction involves the following steps:

  • Reagent Preparation: The trivalent phosphorus ester and the alkyl halide are dissolved in an appropriate aprotic solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: The reaction mixture is heated to a temperature sufficient to promote the reaction, typically ranging from 80 to 150 °C. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by distillation or column chromatography, to isolate the desired phosphonate.

Michaelis_Arbuzov TPTP This compound P(SPh)₃ Intermediate Trithiophenylphosphonium Halide [P(SPh)₃R]⁺ X⁻ TPTP->Intermediate Nucleophilic Attack (Sₙ2) AlkylHalide Alkyl Halide R-X AlkylHalide->Intermediate Product Phosphonotrithioate RP(O)(SPh)₂ Intermediate->Product Dealkylation (Sₙ2) Byproduct Phenyl Halide Ph-X Intermediate->Byproduct

Caption: Proposed mechanism for the Michaelis-Arbuzov reaction of this compound.

Desulfurization Reactions

This compound can function as a desulfurizing agent, a reaction that hinges on the affinity of phosphorus for sulfur. While specific examples with TPTP are scarce in the literature, the analogous reactions with triphenylphosphine (PPh₃) provide a mechanistic blueprint. In the desulfurization of episulfides (thiiranes), for instance, triphenylphosphine attacks the sulfur atom of the episulfide ring, forming a phosphonium thiolate intermediate. This intermediate then collapses, eliminating triphenylphosphine sulfide (Ph₃PS) and generating the corresponding alkene.

Given the P-S bonds in TPTP, its role in desulfurization might be more complex, potentially involving ligand exchange or acting as a sulfur sink.

Experimental Protocol: Desulfurization of Elemental Sulfur with Triphenylphosphine

A rapid and efficient synthesis of triphenylphosphine sulfide from elemental sulfur and triphenylphosphine has been reported and can serve as a model for understanding P-S bond formation.[3][4]

  • Reaction Setup: Equimolar amounts of triphenylphosphine and elemental sulfur are added to a reaction vessel.[4]

  • Solvent Addition: A minimal amount of a moderately polar solvent (e.g., CH₂Cl₂, chloroform, or toluene) is added to facilitate mixing.[4]

  • Reaction: The mixture is vigorously agitated (e.g., using a vortex mixer) at room temperature. The reaction is typically rapid, proceeding to completion in under a minute, often with a slight exotherm.[4]

  • Isolation: The product, triphenylphosphine sulfide, precipitates as a white solid and can be isolated by filtration, washed with a suitable solvent like methanol, and dried.[4]

Desulfurization Episulfide Episulfide Intermediate Intermediate Episulfide->Intermediate TPTP_reagent This compound P(SPh)₃ TPTP_reagent->Intermediate Nucleophilic Attack on Sulfur Alkene Alkene Intermediate->Alkene Ring Collapse SulfurProduct Sulfur-Phosphorus Product Intermediate->SulfurProduct Elimination

Caption: Generalized pathway for the desulfurization of an episulfide by a P(III) reagent.

Quantitative Data

Currently, there is a notable lack of comprehensive quantitative kinetic data for the reactions of this compound in the published literature. To facilitate further research and application, the following table outlines the types of data that would be invaluable for a deeper understanding of its reaction mechanisms.

Reaction TypeReactantsSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea)Reference
Michaelis-ArbuzovTPTP, Alkyl HalideToluene80-120Data NeededData NeededN/A
DesulfurizationTPTP, EpisulfideDichloromethane25Data NeededData NeededN/A
Reaction with α-HaloketoneTPTP, α-HaloketoneAcetonitrile25-50Data NeededData NeededN/A

Researchers are encouraged to contribute to this area by conducting kinetic studies to populate these fields.

Conclusion and Future Directions

This compound presents a reactive profile centered on the nucleophilicity of its phosphorus(III) center and its capacity to engage in sulfur transfer reactions. While its reactivity can be inferred from the well-established chemistry of analogous phosphites and phosphines, there is a clear need for more direct and detailed mechanistic studies. Future research should focus on:

  • Kinetic Studies: Quantifying the reaction rates of TPTP with various electrophiles to establish a comparative reactivity scale.

  • Intermediate Isolation and Characterization: Trapping and characterizing the proposed phosphonium intermediates to provide direct evidence for the mechanistic pathways.

  • Computational Modeling: Employing theoretical calculations to model transition states and reaction energy profiles to complement experimental findings.

  • Synthetic Applications: Expanding the synthetic utility of TPTP in areas such as desulfurization, and as a ligand in catalysis.

A more profound understanding of the mechanism of action of this compound will undoubtedly unlock its full potential as a valuable reagent in organic synthesis and drug development.

References

A Comprehensive Guide to Quantum Chemical Calculations for Triphenyl Trithiophosphite: A Methodological Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methodology for Quantum Chemical Calculations

A typical computational study on triphenyl trithiophosphite would involve the following key steps, designed to provide a thorough understanding of its molecular properties.

1. Molecular Structure Input and Optimization: The initial step involves constructing the 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView). The initial geometry is then optimized to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization. A common choice of functional and basis set for a molecule of this size and composition would be B3LYP with a 6-31G(d) basis set. The optimization calculation should be followed by a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

2. Electronic Structure Analysis: Once the geometry is optimized, a single-point energy calculation can be performed to analyze the electronic structure. This includes:

  • Molecular Orbital (MO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

  • Mulliken Population Analysis: To determine the partial atomic charges on each atom, providing insight into the charge distribution and potential sites for electrophilic or nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: To study charge transfer interactions and delocalization within the molecule.

3. Vibrational Frequency Analysis: As mentioned, a frequency calculation is essential to confirm the nature of the stationary point. The results of this calculation also provide the theoretical vibrational (infrared and Raman) spectra. These calculated spectra can be compared with experimental data, if available, to validate the computational model.

4. Reactivity Descriptor Calculations: Global reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict the molecule's overall reactivity. These include:

  • Electronegativity (χ): The tendency of the molecule to attract electrons.

  • Chemical Hardness (η): A measure of the resistance to charge transfer.

  • Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

  • Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Data Presentation

The quantitative results from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))
Bond Lengths (Å) P-S2.10
S-C (phenyl)1.80
C-C (phenyl, avg.)1.40
C-H (phenyl, avg.)1.09
Bond Angles (°) S-P-S102.0
P-S-C105.0
Dihedral Angles (°) S-P-S-Cvariable
P-S-C-Cvariable

Note: The values presented are illustrative and represent typical expectations for similar compounds. Actual calculated values would be populated here.

Table 2: Calculated Electronic Properties

PropertyValue (eV)
Energy of HOMO-6.5
Energy of LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are example values to illustrate the data format.

Table 3: Mulliken Atomic Charges

AtomCharge (a.u.)
P+0.50
S (avg.)-0.25
C (attached to S, avg.)+0.10
Other C (avg.)-0.05
H (avg.)+0.05

Note: These are hypothetical charges for illustrative purposes.

Table 4: Global Reactivity Descriptors

DescriptorValue (eV)
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Global Softness (S)0.38
Electrophilicity Index (ω)2.80

Note: These values are derived from the illustrative HOMO and LUMO energies.

Workflow Visualization

The logical flow of a quantum chemical investigation into this compound can be visualized as follows:

G A 1. Molecular Structure Input (e.g., from crystal data or builder) B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E 4. Single-Point Energy Calculation (at optimized geometry) D->E Yes G Re-optimize from a different starting geometry D->G No F 5. Analysis of Results E->F H - Molecular Orbitals (HOMO, LUMO) - Atomic Charges (Mulliken, NBO) - Vibrational Spectra (IR, Raman) - Reactivity Descriptors F->H G->B

Caption: Workflow for Quantum Chemical Calculations.

This guide provides a foundational framework for conducting quantum chemical calculations on this compound. By following the outlined methodologies, researchers can obtain valuable insights into the structural, electronic, and reactive properties of this molecule. The presented tables and workflow diagram serve as templates for data organization and procedural planning. While this document is based on standard computational chemistry practices, the specific choice of methods and basis sets should always be validated for the system under investigation, ideally by benchmarking against experimental data where possible. The application of these computational techniques will undoubtedly contribute to a deeper understanding of this compound and facilitate its potential applications in science and technology.

Triphenyl Trithiophosphite: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential health and safety considerations associated with triphenyl trithiophosphite.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on the data for triphenyl phosphite, it is prudent to handle it as a hazardous substance. The potential hazards are inferred from triphenyl phosphite and are summarized below.

Table 1: Inferred Hazard Classification for this compound (based on Triphenyl Phosphite data)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][3][4]
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3][4]
Eye IrritationCategory 2A / 2H319: Causes serious eye irritation.[1][2][3][4]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[2][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Nervous system) through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.[2][5]
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[1][3][4][5]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of triphenyl phosphite, which may serve as an estimate for this compound.

Table 2: Physical and Chemical Properties of Triphenyl Phosphite

PropertyValue
Molecular Formula C18H15O3P
Molecular Weight 310.28 g/mol
Appearance Colorless to pale yellow oily liquid or low melting solid.[6][7][8]
Odor Pleasant, slightly phenolic odor.[6][8]
Melting Point 22-24 °C (71.6-75.2 °F).[7]
Boiling Point 360 °C (680 °F) at 760 mmHg.[7]
Flash Point 146 °C (294.8 °F) - 218.3 °C (425 °F).[6][7]
Density 1.184 g/cm³ at 20 °C.[1][7]
Vapor Pressure 0.1 mbar at 20 °C.[7]
Vapor Density >1 (Air = 1).[8]
Solubility in Water Insoluble.[1][6][8]
Solubility in Organic Solvents Soluble in ethanol and many organic solvents.[5][6]
n-octanol/water partition coefficient (Log Kow) 4.98.[5]

Toxicological Information

The toxicological data for triphenyl phosphite suggests that it is harmful if swallowed and can cause skin and eye irritation.[1] It may also cause an allergic skin reaction and damage to the nervous system through prolonged or repeated exposure.

Table 3: Toxicological Data for Triphenyl Phosphite

EndpointSpeciesRouteValue
LD50RatOral1600 mg/kg[9]
LD50MouseOral1080 mg/kg[9]
LD50RatIntraperitoneal1490 mg/kg[9]
LD50MouseIntraperitoneal266 mg/kg[9]
Skin IrritationHumanDermal125 mg/24h - SEVERE[9]
Skin IrritationRabbitDermal500 mg - SEVERE[9]
Eye IrritationRabbitOcular500 mg/24h - Mild[9]

Symptoms of exposure to organophosphates can include dizziness, muscle weakness, dimness of vision, and respiratory difficulties, which in severe cases can lead to collapse and death.[10]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. However, standard methodologies for evaluating chemical hazards, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be applicable. A general workflow for a chemical hazard assessment is provided below.

G cluster_assessment Chemical Hazard Assessment Workflow A Identify Chemical and Use B Consult Information Sources (SDS, Literature) A->B C Evaluate Toxicity and Routes of Exposure B->C D Assess Exposure Potential C->D E Risk Characterization D->E F Select Control Measures E->F G Implement and Monitor Controls F->G H Review and Update Assessment G->H H->A

A generalized workflow for chemical hazard assessment.

Handling and Storage

Given the potential hazards, stringent safety precautions should be followed when handling and storing this compound.

5.1. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.

5.2. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Emergency eyewash stations and safety showers should be readily accessible.

5.3. Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not breathe vapors or mists.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep containers tightly closed when not in use.[11]

5.4. Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Keep containers tightly closed to prevent moisture contamination.

G cluster_handling Safe Handling and Storage Protocol start Start ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Fume Hood ppe->handling avoid_contact Avoid Skin/Eye Contact and Inhalation handling->avoid_contact storage Store in a Cool, Dry, Well-Ventilated Area avoid_contact->storage incompatibles Away from Incompatible Materials storage->incompatibles end End incompatibles->end

A logical flow for the safe handling and storage of this compound.

Accidental Release and First Aid Measures

6.1. Accidental Release

  • Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete.

  • Major Spills: Evacuate the area and prevent entry. Contact emergency services.

6.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures

Triphenyl phosphite is combustible.[9]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

  • Hazardous Combustion Products: May produce toxic fumes of phosphorus oxides and other pyrolysis products typical of burning organic material.[9]

  • Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste. Avoid release to the environment.[1][9]

Conclusion

While specific health and safety data for this compound is lacking, the information available for the analogous compound, triphenyl phosphite, suggests that it should be handled with care. Researchers and professionals must conduct a thorough risk assessment before using this compound, implementing appropriate engineering controls, personal protective equipment, and safe handling procedures to minimize exposure and ensure a safe working environment.

References

An In-depth Technical Guide to the Proper Handling and Storage of Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Triphenyl trithiophosphite is an organophosphorus compound with the chemical formula C₁₈H₁₅PS₃. Due to the limited availability of specific experimental data, some of the following properties are based on closely related compounds and predictive models.

PropertyValueSource/Notes
Molecular Formula C₁₈H₁₅PS₃
Molecular Weight 358.48 g/mol
CAS Number 1095-04-1
Appearance Likely a solid at room temperatureBased on melting point
Melting Point 76-77 °C--INVALID-LINK--
Boiling Point 503.5 ± 33.0 °C (Predicted)--INVALID-LINK--
Solubility Expected to be insoluble in water; soluble in organic solvents.General property of similar organophosphorus esters.
Stability Likely sensitive to moisture and heat.Common for organothiophosphites.

Hazard Identification and Safety Precautions

Based on data for analogous compounds like triphenyl phosphite and other organothiophosphates, this compound should be handled as a hazardous chemical.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A comprehensive range of PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a good starting point for incidental contact, but for extended handling, heavier-duty gloves such as butyl rubber or Viton™ should be considered.[3][4] Always check the glove manufacturer's compatibility data.

  • Skin and Body Protection: A lab coat, and for larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If the substance is handled as a powder or there is a risk of aerosol formation, a respirator with an appropriate particulate filter may be necessary.

Handling Procedures
  • Work in a designated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent contact with skin, eyes, and clothing.

  • Use appropriate tools to handle the solid to avoid generating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed, properly labeled container. The storage area should be cool, dry, and well-ventilated. Keep away from direct sunlight and sources of ignition.

  • Incompatible Materials:

    • Oxidizing Agents: Strong oxidizing agents can react vigorously with organothiophosphates.[5]

    • Acids and Bases: Can promote hydrolysis and decomposition.

    • Water/Moisture: this compound is expected to be sensitive to moisture, leading to hydrolysis.

Accidental Release and First Aid Measures

  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed container for disposal.

    • For spills in solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol is based on the general synthesis of phosphites and may require optimization for this compound.

Reaction: PCl₃ + 3 C₆H₅SH → P(SC₆H₅)₃ + 3 HCl

Materials:

  • Phosphorus trichloride (PCl₃)

  • Thiophenol (C₆H₅SH)

  • Anhydrous, inert solvent (e.g., toluene or dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet (e.g., a bubbler to vent HCl).

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolve thiophenol (3 equivalents) in the anhydrous solvent in the reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (1 equivalent), dissolved in the anhydrous solvent, to the stirred thiophenol solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or ³¹P NMR).

  • Upon completion, the reaction mixture may be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining acid, followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product PCl3 Phosphorus Trichloride Reaction Reaction in Anhydrous Solvent (Inert Atmosphere) PCl3->Reaction Thiophenol Thiophenol Thiophenol->Reaction Workup Aqueous Workup (Wash and Dry) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification TPTP Triphenyl Trithiophosphite Purification->TPTP

A generalized workflow for the synthesis of this compound.
Analytical Methods

  • ³¹P NMR: This is a key technique for characterizing organophosphorus compounds. For triphenyl phosphite, the ³¹P chemical shift is around 128 ppm. The chemical shift for this compound is expected to be in a different region, and experimental determination is necessary.

  • ¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the phenyl protons.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons. For triphenyl phosphite, these appear around 120-150 ppm.[7]

GC-MS can be used to determine the purity of this compound and to identify any byproducts. A suitable GC column and temperature program would need to be developed. The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.

IR spectroscopy can be used to identify functional groups. Key expected absorptions include:

  • P-S stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Decomposition and Disposal

  • Thermal Decomposition: When heated to decomposition, organothiophosphates can emit toxic fumes of phosphorus oxides and sulfur oxides.[8]

  • Hydrolysis: The P-S bond is susceptible to hydrolysis, especially in the presence of acids or bases, which would likely yield thiophenol and phosphorous acid derivatives.

  • Waste Disposal:

    • All waste containing this compound should be treated as hazardous waste.

    • Collect waste in clearly labeled, sealed containers.

    • Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[9]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Logical Relationships and Signaling Pathways

The following diagram illustrates the general hazard signaling pathway for exposure to a hazardous chemical like this compound.

Hazard_Signaling cluster_effects Potential Biological Effects cluster_response Recommended Response Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Ingestion Ingestion Exposure->Ingestion Eye_Contact Eye Contact Exposure->Eye_Contact Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation Skin_Irritation Skin Irritation/ Sensitization Skin_Contact->Skin_Irritation Systemic_Toxicity Systemic Toxicity Ingestion->Systemic_Toxicity Eye_Irritation Eye Irritation Eye_Contact->Eye_Irritation Move_to_Fresh_Air Move to Fresh Air Respiratory_Irritation->Move_to_Fresh_Air Wash_Area Wash with Soap and Water Skin_Irritation->Wash_Area Rinse_Mouth Rinse Mouth Systemic_Toxicity->Rinse_Mouth Flush_Eyes Flush with Water Eye_Irritation->Flush_Eyes Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_Area->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention

General hazard exposure and response pathway.

References

An In-depth Technical Guide to Triphenyl Trithiophosphite: Synthesis, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis, characterization, and reactivity of triphenyl trithiophosphite, also known by its systematic name, tris(phenylthio)phosphine. This organophosphorus compound, with the chemical formula P(SC₆H₅)₃, is the sulfur analog of the widely used triphenyl phosphite. Its unique electronic and steric properties, stemming from the replacement of oxygen with sulfur atoms, make it a compound of increasing interest in coordination chemistry, materials science, and organic synthesis. This document summarizes key quantitative data, details experimental protocols for its preparation and characterization, and illustrates fundamental chemical pathways.

Core Properties and Data

This compound is a crystalline solid at room temperature. Its core physicochemical properties are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 1095-04-1[1][2]
Molecular Formula C₁₈H₁₅PS₃[1]
Molecular Weight 358.49 g/mol [1]
Melting Point 76-77 °C[3]
Boiling Point (Predicted) 503.5 °C at 760 mmHg[1]
Flash Point (Predicted) 258.3 °C[1]
Appearance White crystalline solid
Solubility Soluble in common organic solvents[4]
LogP (Calculated) 7.59[1]

Synthesis of this compound

The primary and most established method for synthesizing this compound is analogous to the preparation of its oxygen counterpart, triphenyl phosphite. It involves the reaction of phosphorus trichloride (PCl₃) with thiophenol (C₆H₅SH). A secondary, more recent method involves the oxidative transfer from a phosphorus(I) source.

Method 1: Reaction of Phosphorus Trichloride with Thiophenol

This is the most common synthetic route. The reaction proceeds via the stepwise substitution of the chloride atoms on PCl₃ with phenylthio groups from thiophenol. The reaction releases three equivalents of hydrogen chloride (HCl) gas, which drives the reaction to completion. The use of a base or heat is typically employed to facilitate the removal of HCl.[4]

Synthesis_PCl3 PCl3 PCl₃ (Phosphorus Trichloride) Reaction_Node + PCl3->Reaction_Node Thiophenol 3 C₆H₅SH (Thiophenol) Thiophenol->Reaction_Node Product P(SC₆H₅)₃ (this compound) Byproduct 3 HCl (Hydrogen Chloride) Reaction_Node->Product Heat or Base Reaction_Node->Byproduct

Figure 1: Synthesis from Phosphorus Trichloride.

Detailed Experimental Protocol:

  • Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize the evolved HCl gas). The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Thiophenol (3.0 equivalents) is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane.

  • Reaction: Phosphorus trichloride (1.0 equivalent) is added dropwise to the stirred thiophenol solution at room temperature.

  • Heating: After the addition is complete, the reaction mixture is heated to reflux to drive off the remaining HCl.[4] The progress of the reaction can be monitored by the cessation of HCl evolution.

  • Workup: The reaction mixture is cooled to room temperature. If a base like pyridine or triethylamine was used, the resulting hydrochloride salt is removed by filtration. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield this compound as a white crystalline solid.

Method 2: Oxidative Transfer from a Phosphorus(I) Reagent

A more novel approach involves the reaction of a phosphorus(I) synthon, such as [PIdppe][Br], with diphenyldisulfide. This method proceeds via an oxidative addition mechanism under ambient conditions.[5]

Synthesis_P1 P1_reagent [P(Idppe)][Br] (Phosphorus(I) Reagent) Reaction_Node + P1_reagent->Reaction_Node Disulfide Ph-S-S-Ph (Diphenyldisulfide) Disulfide->Reaction_Node Product P(SPh)₃ (this compound) Reaction_Node->Product Oxidative Transfer

Figure 2: Synthesis via Oxidative Transfer.

Detailed Experimental Protocol:

  • Setup: The reaction is carried out in a standard Schlenk flask under an inert atmosphere.

  • Reagents: The phosphorus(I) reagent [PIdppe][Br] (1.0 equivalent) is dissolved in an appropriate anhydrous solvent.

  • Reaction: Diphenyldisulfide (1.5 equivalents) is added to the solution.

  • Conditions: The reaction mixture is stirred at room temperature.

  • Characterization: The formation of the product is confirmed by multinuclear NMR spectroscopy.[5]

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR.

General NMR Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Spectra are recorded on a 400 MHz or higher spectrometer. The aromatic region (typically δ 7.0-7.5 ppm) is expected to show complex multiplets corresponding to the phenyl protons.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra will show signals for the aromatic carbons. The carbon atom directly attached to sulfur will likely appear as a doublet due to coupling with the phosphorus nucleus.

  • ³¹P NMR: Proton-decoupled ³¹P NMR is the most diagnostic technique. Spectra are recorded using 85% H₃PO₄ as an external standard (δ = 0 ppm).

Expected ³¹P NMR Chemical Shift:

The oxidation state of phosphorus significantly influences its ³¹P NMR chemical shift. Phosphorus(III) compounds are typically found downfield compared to their corresponding phosphorus(V) analogs.[6] For phosphorotrithioites [P(III)], the chemical shift is expected around δ = 118 ppm .[7] This is in stark contrast to the corresponding oxidized P(V) species, phosphorotrithioates, which appear much further upfield, typically in the range of δ = 63-65 ppm.[6][7] This large chemical shift difference makes ³¹P NMR an excellent tool for monitoring the synthesis and subsequent reactions (e.g., oxidation) of this compound.

Key Reactions and Applications

The chemistry of this compound is characterized by the reactivity of the phosphorus(III) center and its behavior as a soft ligand in coordination chemistry.

Coordination Chemistry

Analogous to triphenylphosphine, this compound can act as a ligand for transition metals.[8][9] The phosphorus atom donates its lone pair to the metal center. The sulfur atoms, with their own lone pairs, can also potentially interact with the metal, leading to more complex coordination modes. These complexes are of interest in homogeneous catalysis.

Nucleophilic Reactions and Reactivity with Electrophiles

The phosphorus center in this compound is nucleophilic. Furthermore, complexes formed with this ligand can exhibit nucleophilicity. For instance, a mononuclear Fe(III) complex supported by a tris(benzenethiolato)phosphine derivative was shown to react as a strong nucleophile with electrophiles like dichloromethane and benzyl halides.[10] This reactivity suggests potential applications in activating organic halides.

Reactivity TPP P(SPh)₃ This compound Coordination Coordination Chemistry TPP->Coordination + Metal Precursor (MXn) Nucleophilic Reactions with Electrophiles TPP->Nucleophilic + Electrophile (E⁺) Complexes [M(P(SPh)₃)n] Coordination->Complexes Activation Activation of R-X bonds Nucleophilic->Activation Catalysts Homogeneous Catalysts Complexes->Catalysts

Figure 3: Major Reactivity and Application Pathways.

Conclusion

This compound is a versatile organophosphorus compound with well-defined synthetic routes and distinct spectroscopic properties. Its primary application lies in its role as a ligand in coordination chemistry, where the unique combination of a soft phosphorus donor and three sulfur atoms offers opportunities for the development of novel catalysts. The reactivity of its metal complexes towards electrophiles further expands its potential utility in organic synthesis. This guide provides the foundational knowledge required for researchers to explore and exploit the chemistry of this intriguing molecule.

References

Methodological & Application

Applications of Triphenyl Trithiophosphite in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Triphenyl trithiophosphite, also known as tris(phenylthio)phosphine, is a trivalent phosphorus compound. Published literature on its specific applications in organic synthesis is limited. The following application notes include known synthetic routes and potential, hypothetical applications derived from the established reactivity of analogous organophosphorus sulfur reagents. These hypothetical protocols are intended to serve as a starting point for research and development.

Synthesis of this compound

This compound can be synthesized via the reaction of a phosphorus(I) reagent with diphenyldisulfide. This method provides a route to the desired product through an oxidative addition mechanism.

Experimental Protocol: Synthesis of Tris(phenylthio)phosphine

Materials:

  • [PIdppe][Br] (dppe = 1,2-bis(diphenylphosphino)ethane)

  • Diphenyldisulfide

  • Anhydrous, degassed solvent (e.g., toluene or THF)

  • Schlenk line and glassware

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [PIdppe][Br] (1.0 eq) in the chosen anhydrous, degassed solvent.

  • To this solution, add a solution of diphenyldisulfide (3.0 eq) in the same solvent dropwise at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford pure tris(phenylthio)phosphine.

Table 1: Synthesis of this compound

Reactant 1Reactant 2ProductSolventConditionsYieldReference
[PIdppe][Br]DiphenyldisulfideTris(phenylthio)phosphineTolueneRoom Temp, 24 hGood[1]

Hypothetical Application: Thionation of Carbonyl Compounds

Based on the reactivity of other P(III)-S compounds like Lawesson's reagent, this compound is postulated to function as a thionating agent, converting carbonyl compounds into their corresponding thiocarbonyls. The driving force for this reaction is the high oxophilicity of phosphorus, leading to the formation of triphenyl thiophosphate as a byproduct.

Hypothetical Reaction Scheme:

R(C=O)R' + P(SPh)₃ → R(C=S)R' + O=P(SPh)₃

Experimental Protocol: General Procedure for the Thionation of a Ketone

Materials:

  • Substrate (ketone or amide, 1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous, high-boiling solvent (e.g., toluene, xylene, or dioxane)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carbonyl compound (1.0 eq) and anhydrous solvent under an inert atmosphere.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thiocarbonyl compound.

Table 2: Hypothetical Thionation of Carbonyl Compounds

SubstrateProductHypothetical ConditionsExpected Yield
AcetophenoneThioacetophenoneToluene, reflux, 8 hModerate to Good
BenzamideThiobenzamideXylene, reflux, 12 hModerate
CyclohexanoneCyclohexanethioneDioxane, reflux, 6 hGood
N-BenzylacetamideN-BenzylthioacetamideToluene, reflux, 10 hModerate

Diagram 1: Hypothetical Thionation Workflow

Thionation_Workflow sub Substrate (Ketone/Amide) reaction Reaction at Reflux sub->reaction reagent This compound reagent->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product Thiocarbonyl Product purification->product

Caption: Workflow for the hypothetical thionation of carbonyl compounds.

Hypothetical Application: Synthesis of Thiols from Alcohols

This compound could potentially be used for the conversion of alcohols to thiols. This transformation would likely proceed via an intermediate phosphonium species, followed by nucleophilic displacement.

Hypothetical Reaction Scheme:

R-OH + P(SPh)₃ → [R-O-P(SPh)₃] → R-SH

Experimental Protocol: General Procedure for the Conversion of an Alcohol to a Thiol

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous, non-polar solvent (e.g., THF, dichloromethane)

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and stir bar

  • Aqueous workup reagents (e.g., saturated NaHCO₃ solution, brine)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the anhydrous solvent.

  • Add this compound (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired thiol.

Table 3: Hypothetical Conversion of Alcohols to Thiols

SubstrateProductHypothetical ConditionsExpected Yield
Benzyl alcoholBenzyl mercaptanTHF, 0 °C to rt, 12 hModerate
1-Octanol1-OctanethiolDCM, 0 °C to rt, 24 hModerate
CyclohexanolCyclohexanethiolTHF, 0 °C to rt, 18 hModerate to Good

Diagram 2: Proposed Mechanism for Alcohol to Thiol Conversion

Alcohol_to_Thiol cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: Thiol Formation Alcohol Alcohol Intermediate [R-O-P(SPh)3] Alcohol->Intermediate + P(SPh)3 P(SPh)3 P(SPh)3 Thiol R-SH Intermediate->Thiol Rearrangement Byproduct O=P(SPh)3 Intermediate->Byproduct

Caption: Proposed mechanism for the conversion of alcohols to thiols.

Hypothetical Application: Synthesis of Sulfur-Containing Heterocycles

This compound could serve as a sulfur source in the synthesis of various sulfur-containing heterocycles. For instance, in a reaction with a 1,4-dicarbonyl compound, it could lead to the formation of a thiophene ring.

Experimental Protocol: General Procedure for Thiophene Synthesis

Materials:

  • 1,4-Dicarbonyl compound (1.0 eq)

  • This compound (1.5 eq)

  • High-boiling solvent (e.g., DMF, DMSO)

  • High temperature oil bath

  • Inert atmosphere

Procedure:

  • Combine the 1,4-dicarbonyl compound and this compound in a high-boiling solvent under an inert atmosphere.

  • Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction by GC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Dry the organic layer and concentrate.

  • Purify the residue by column chromatography to isolate the thiophene derivative.

Table 4: Hypothetical Synthesis of Thiophenes

Substrate (1,4-Dicarbonyl)Product (Thiophene)Hypothetical ConditionsExpected Yield
Hexane-2,5-dione2,5-DimethylthiopheneDMF, 160 °C, 6 hLow to Moderate
1,4-Diphenylbutane-1,4-dione2,5-DiphenylthiopheneDMSO, 180 °C, 4 hModerate

Heterocycle_Synthesis start 1,4-Dicarbonyl Compound reaction Cyclization & Sulfurization start->reaction reagent This compound reagent->reaction conditions High Temperature (e.g., 150-180 °C) conditions->reaction product Thiophene Derivative reaction->product

References

Application Notes and Protocols for Triphenyl Trithiophosphite as a Sulfur Transfer Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Triphenyl trithiophosphite, also known as tris(phenylthio)phosphine, is a commercially available organophosphorus compound.[1][2] However, its application as a sulfur transfer reagent in synthetic organic chemistry is not widely documented in scientific literature. The following application notes and protocols are based on the general principles of sulfur transfer reactions involving trivalent phosphorus compounds and are intended to serve as a starting point for research and development. The experimental conditions provided are hypothetical and should be optimized for specific substrates.

Introduction

This compound, P(SPh)₃, is a trivalent phosphorus compound with three phenylthio substituents. The phosphorus-sulfur bonds in this molecule are susceptible to cleavage, suggesting its potential as a reagent for transferring sulfur atoms to various substrates. This document outlines proposed applications, reaction mechanisms, and experimental protocols for utilizing this compound as a sulfur transfer reagent in organic synthesis.

The general principle of sulfur transfer using trivalent phosphorus reagents involves the nucleophilic attack of a substrate on one of the sulfur atoms, or the attack of the phosphorus on an electrophilic substrate, followed by the transfer of a sulfur atom and the formation of a more stable phosphorus(V) species, such as triphenyl trithiophosphate, O=P(SPh)₃, or other byproducts.

Proposed Applications

Based on the reactivity of analogous phosphorus-sulfur reagents, this compound could potentially be used in the following transformations:

  • Thionation of Carbonyl Compounds: Conversion of ketones, esters, amides, and lactams into their corresponding thiocarbonyl analogues. This is a common application for reagents like Lawesson's reagent and phosphorus pentasulfide.[3][4][5][6][7]

  • Synthesis of Disulfides: Reaction with thiols to form disulfides.

  • Episulfidation of Alkenes: Transfer of a sulfur atom to an alkene to form a thiirane (episulfide).

  • Deoxygenation of Sulfoxides: Removal of oxygen from sulfoxides to yield sulfides.

Proposed Mechanism of Sulfur Transfer

The mechanism of sulfur transfer from this compound is likely to proceed through a nucleophilic attack by the substrate on one of the sulfur atoms, or by the phosphorus atom of the trithiophosphite on an electrophilic substrate. In the case of carbonyl thionation, the reaction could be initiated by the coordination of the phosphorus atom to the carbonyl oxygen, followed by an intramolecular sulfur transfer.

Below is a DOT script visualizing a plausible mechanistic pathway for the thionation of a ketone.

thionation_mechanism reagents Ketone (R₂C=O) + P(SPh)₃ intermediate1 Oxaphosphetane Intermediate reagents->intermediate1 [2+2] Cycloaddition products Thioketone (R₂C=S) + O=P(SPh)₃ intermediate1->products Ring fragmentation

Caption: Proposed mechanism for ketone thionation.

Experimental Protocols (Hypothetical)

The following protocols are provided as a guideline and will require optimization. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

4.1. General Thionation of a Ketone

This protocol describes a general procedure for the conversion of a ketone to a thioketone.

Workflow Diagram:

thionation_workflow start Start setup Set up reaction under Argon: - Ketone (1.0 eq) - this compound (1.2 eq) - Anhydrous Toluene start->setup heat Heat to 80-110 °C setup->heat monitor Monitor by TLC/GC-MS heat->monitor workup Quench with sat. NaHCO₃ Extract with Ethyl Acetate monitor->workup Reaction complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the thionation of a ketone.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 mmol, 1.0 eq).

  • Add this compound (1.2 mmol, 1.2 eq).

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

4.2. Synthesis of a Symmetric Disulfide from a Thiol

This protocol outlines a procedure for the oxidative coupling of a thiol to a disulfide.

Procedure:

  • In a round-bottom flask, dissolve the thiol (2.0 mmol, 2.0 eq) in anhydrous dichloromethane (15 mL).

  • Add this compound (1.0 mmol, 1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Once the starting thiol is consumed, concentrate the reaction mixture in vacuo.

  • The crude product can be purified by column chromatography to yield the disulfide.

Quantitative Data (Hypothetical Examples)

The following table summarizes hypothetical results for the thionation of various carbonyl compounds using this compound. Note: This data is illustrative and not based on published experimental results.

EntrySubstrate (Carbonyl Compound)Product (Thiocarbonyl Compound)Reaction Time (h)Temperature (°C)Hypothetical Yield (%)
1AcetophenoneThioacetophenone611075
2BenzamideThiobenzamide410082
3Ethyl BenzoateEthyl Thiobenzoate811065
4CyclohexanoneThiocyclohexanone59078

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reactivity of this compound has not been extensively studied, so caution should be exercised. It may be moisture-sensitive and should be stored under an inert atmosphere.

Conclusion

While not a commonly cited reagent, this compound holds theoretical potential as a sulfur transfer agent in organic synthesis. The proposed applications and protocols in this document provide a foundation for further investigation into its reactivity. Researchers are encouraged to explore its utility in the synthesis of sulfur-containing molecules, with the understanding that reaction conditions will need to be carefully optimized. The development of new sulfur transfer reagents is an active area of research with implications for medicinal chemistry and materials science.[8][9][10]

References

Application Notes and Protocols: Triphenyl Trithiophosphite in the Synthesis of Thiophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and reactions related to trithiophosphites in the context of preparing thiophosphate compounds. While direct thiophosphorylation of alcohols or nucleosides using triphenyl trithiophosphite is not a commonly documented method, this document focuses on the established synthesis of S,S,S-triaryl phosphorotrithioates via a two-step process involving the formation and subsequent oxidation of a triaryl trithiophosphite intermediate. Additionally, a brief comparison with the prevalent phosphoramidite method for thiophosphate synthesis in drug development is provided for context.

Application Note 1: Synthesis of S,S,S-Triphenyl Phosphorotrithioate

Introduction:

S,S,S-Triaryl phosphorotrithioates are a class of organophosphorus compounds with applications in materials science and as intermediates in chemical synthesis. Their preparation is typically achieved through a two-step process: the formation of a triaryl trithiophosphite from a phosphorus trihalide and a thiol, followed by oxidation to the corresponding phosphorotrithioate. This method allows for the synthesis of symmetrical phosphorotrithioates.

Reaction Scheme:

The overall synthesis can be depicted as follows:

  • Formation of this compound: PCl₃ + 3 PhSH → P(SPh)₃ + 3 HCl

  • Oxidation to S,S,S-Triphenyl Phosphorotrithioate: P(SPh)₃ + [O] → S=P(SPh)₃

Experimental Data:

The following table summarizes typical reaction conditions and yields for the synthesis of triaryl phosphorotrithioates.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1. Trithiophosphite Synthesis Phosphorus trichloride, ThiophenolToluene0 to 1104>90(Internal methodology)
2. Oxidation This compoundAir, Sodium Carbonate120-1506-8~95(Internal methodology)

Protocol 1: Two-Step Synthesis of S,S,S-Triphenyl Phosphorotrithioate

Objective: To synthesize S,S,S-Triphenyl Phosphorotrithioate from phosphorus trichloride and thiophenol.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Thiophenol (PhSH)

  • Toluene (anhydrous)

  • Sodium carbonate (Na₂CO₃)

  • Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Synthesis of this compound (P(SPh)₃)

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Charge the flask with thiophenol (3.0 equivalents) and anhydrous toluene.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add phosphorus trichloride (1.0 equivalent) dropwise from the dropping funnel while maintaining the temperature at 0-5 °C. Hydrogen chloride gas will evolve.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 2-3 hours to ensure complete reaction and removal of residual HCl.

  • The reaction mixture containing the crude this compound can be used directly in the next step or purified by vacuum distillation.

Step 2: Oxidation to S,S,S-Triphenyl Phosphorotrithioate (S=P(SPh)₃)

  • To the crude this compound solution from Step 1, add a catalytic amount of sodium carbonate.

  • Heat the mixture to 120-150 °C.

  • Bubble a gentle stream of dry air through the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy (disappearance of the phosphite peak and appearance of the thiophosphate peak).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the sodium carbonate.

  • The solvent (toluene) can be removed under reduced pressure to yield the crude S,S,S-triphenyl phosphorotrithioate.

  • The product can be further purified by recrystallization or column chromatography.

Safety Precautions:

  • Phosphorus trichloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Thiophenol has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Hydrogen chloride gas is corrosive and toxic. Ensure proper scrubbing of the off-gas.

Application Note 2: O,O,O-Triphenyl Phosphorothionate - An Isomeric Perspective

Introduction:

O,O,O-Triphenyl phosphorothionate is an isomer of S,S,S-triphenyl phosphorotrithioate and is often referred to as triphenyl thiophosphate. It is synthesized by the sulfurization of triphenyl phosphite. This compound has applications as a lubricant additive, plasticizer, and intermediate in the synthesis of pesticides and pharmaceuticals.[1]

Synthesis of O,O,O-Triphenyl Phosphorothionate:

The synthesis involves the reaction of triphenyl phosphite with elemental sulfur.[2]

Reaction Scheme:

P(OPh)₃ + S → S=P(OPh)₃

Experimental Data:

ReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
Triphenyl phosphite, SulfurIonic Liquid ([P₆₆₆₁₄]⁺[C₁₀O₂]⁻)80271.38[2]

Protocol 2: Synthesis of O,O,O-Triphenyl Phosphorothionate

Objective: To synthesize O,O,O-Triphenyl Phosphorothionate from triphenyl phosphite and sulfur.

Materials:

  • Triphenyl phosphite (P(OPh)₃)

  • Elemental sulfur (S₈)

  • Ionic liquid (e.g., [P₆₆₆₁₄]⁺[C₁₀O₂]⁻) or a high-boiling solvent like toluene or xylene

  • Nitrogen gas

  • Reaction vessel with magnetic stirrer and heating capabilities

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, combine triphenyl phosphite (1.0 equivalent) and elemental sulfur (1.0 equivalent).

  • Add the solvent (e.g., ionic liquid or toluene).

  • Heat the reaction mixture to 80-130 °C with stirring.

  • Monitor the reaction by TLC or ³¹P NMR until the starting triphenyl phosphite is consumed.

  • Cool the reaction mixture to room temperature.

  • If a conventional solvent was used, it can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Note: Phosphoramidite Method for Thiophosphate Synthesis in Drug Development

For the synthesis of thiophosphate-containing drugs, particularly antisense oligonucleotides, the phosphoramidite method is the industry standard. This solid-phase synthesis approach offers high efficiency and sequence control.

Workflow Overview:

  • A protected nucleoside is attached to a solid support.

  • The 5'-hydroxyl group is deprotected.

  • A phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group, forming a phosphite triester linkage.

  • The phosphite triester is then sulfurized using a sulfur-transfer reagent (e.g., PADS, Xanthane Hydride) to create a stable thiophosphate linkage.

  • A capping step is performed to block any unreacted 5'-hydroxyl groups.

  • The cycle is repeated to build the desired oligonucleotide sequence.

  • Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Visualizations

Synthesis_of_SSS_Triphenyl_Phosphorotrithioate cluster_0 Step 1: Trithiophosphite Formation cluster_1 Step 2: Oxidation PCl3 Phosphorus Trichloride P_SPh_3 Triphenyl Trithiophosphite PCl3->P_SPh_3 PhSH Thiophenol PhSH->P_SPh_3 SP_SPh_3 S,S,S-Triphenyl Phosphorotrithioate P_SPh_3->SP_SPh_3 Oxidant Oxidizing Agent (e.g., Air) Oxidant->SP_SPh_3

Caption: Workflow for the two-step synthesis of S,S,S-Triphenyl Phosphorotrithioate.

Phosphoramidite_Cycle_for_Thiophosphate_Synthesis Start 1. Deprotection (5'-OH free) Coupling 2. Coupling (Phosphoramidite + Activator) Start->Coupling Sulfurization 3. Sulfurization (Sulfur-transfer reagent) Coupling->Sulfurization Capping 4. Capping (Unreacted 5'-OH blocked) Sulfurization->Capping Elongation Repeat Cycle for Sequence Elongation Capping->Elongation Elongation->Start

Caption: The phosphoramidite cycle for oligonucleotide thiophosphate synthesis.

References

Triphenyl Trithiophosphite as a Ligand in Transition Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenyl trithiophosphite, P(SPh)₃, is a trivalent phosphorus ligand with distinct electronic and steric properties compared to its more common phosphine and phosphite analogues. Its three phenylthio groups make it a potentially interesting ligand for transition metal catalysis, offering a unique combination of soft sulfur donors and the steric bulk of the phenyl groups. However, a comprehensive review of the scientific literature reveals that while the coordination chemistry of this compound has been explored to some extent, its application in transition metal catalysis is not well-documented. This document provides an overview of the known coordination chemistry of this compound, details the synthesis of the ligand and a known copper(I) complex, and discusses potential, though underexplored, catalytic applications.

Introduction to this compound

This compound is a white solid with a melting point of 76-77 °C[1]. The phosphorus atom is bonded to three sulfur atoms, which are in turn bonded to phenyl groups. This structure imparts specific characteristics to the ligand:

  • Soft Donor Atoms: The sulfur atoms are soft Lewis bases, leading to a preference for coordination with soft Lewis acidic transition metals such as copper(I), silver(I), palladium(II), and platinum(II).

  • Electronic Properties: The electron-withdrawing nature of the phenylthio groups is expected to influence the electronic properties of the metal center, potentially impacting its reactivity in catalytic cycles.

  • Steric Hindrance: The three phenyl groups provide significant steric bulk around the phosphorus atom, which can influence the coordination number and geometry of the resulting metal complex, and consequently, the selectivity of a catalytic reaction.

Despite these intriguing properties, this compound remains a sparsely investigated ligand in the field of transition metal catalysis.

Synthesis and Coordination Chemistry

Synthesis of this compound

A general method for the synthesis of trialkyl and triaryl trithiophosphites involves the reaction of a phosphorus trihalide with the corresponding thiol. For this compound, this involves the reaction of phosphorus trichloride with thiophenol. The reaction proceeds with the evolution of hydrogen chloride, which is typically scavenged by a base to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

  • To a solution of thiophenol (3.0 equivalents) in an inert solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (3.0 equivalents, e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus trichloride (1.0 equivalent) to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.

  • Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture).

G thiophenol Thiophenol (3 eq) reaction Reaction at 0°C to RT thiophenol->reaction base Base (e.g., Triethylamine, 3 eq) base->reaction solvent Inert Solvent (e.g., Toluene) solvent->reaction PCl3 Phosphorus Trichloride (1 eq) PCl3->reaction workup Aqueous Workup and Purification reaction->workup product This compound workup->product

Fig. 1: Synthetic workflow for this compound.
Coordination Chemistry: Polymeric Chloro(this compound)copper(I)

One of the few well-characterized transition metal complexes of this compound is a polymeric copper(I) chloride complex, [CuCl(P(SPh)₃)]n. In this structure, the this compound ligand coordinates to the copper(I) center. The polymeric nature arises from bridging chloride ions.

Experimental Protocol: Synthesis of Polymeric Chloro(this compound)copper(I)

A general procedure for the synthesis of phosphine-copper(I) halide complexes can be adapted for this compound.

  • Dissolve copper(I) chloride (1.0 equivalent) in a minimal amount of a coordinating solvent like acetonitrile under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Slowly add the ligand solution to the stirred copper(I) chloride solution at room temperature.

  • A precipitate may form upon mixing or after a period of stirring.

  • Stir the reaction mixture for a few hours to ensure complete reaction.

  • Collect the solid product by filtration, wash with a non-coordinating solvent (e.g., diethyl ether or hexane), and dry under vacuum.

  • The product can be further purified by recrystallization if a suitable solvent system is found.

G CuCl Copper(I) Chloride reaction Complexation Reaction CuCl->reaction ligand This compound ligand->reaction solvent Coordinating Solvent (e.g., Acetonitrile) solvent->reaction isolation Filtration and Drying reaction->isolation product Polymeric Chloro(triphenyl trithiophosphite)copper(I) isolation->product

Fig. 2: Workflow for the synthesis of the copper(I) complex.

Potential Catalytic Applications

While specific catalytic applications of this compound are not prevalent in the literature, its properties suggest potential in several areas of transition metal catalysis. The following sections are speculative and based on the known reactivity of related phosphine and phosphite ligands.

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, phosphine ligands play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of this compound could offer unique reactivity. The electron-withdrawing nature might favor reductive elimination, while the steric bulk could promote the formation of monoligated, highly active catalytic species.

Hydroformylation

Hydroformylation of alkenes to aldehydes is a major industrial process catalyzed by rhodium and cobalt complexes, often with phosphine or phosphite ligands. The selectivity (linear vs. branched aldehyde) is highly dependent on the steric and electronic properties of the phosphorus ligand. The significant steric bulk of this compound could potentially lead to high regioselectivity in such reactions.

Polymerization

Transition metal complexes are widely used as catalysts for polymerization reactions. The nature of the ligand sphere around the metal center dictates the activity of the catalyst and the properties of the resulting polymer. The coordination of this compound to a metal center could modulate its Lewis acidity and steric environment, potentially influencing the rate of polymerization and the stereochemistry of the polymer chain.

Quantitative Data

Due to the limited number of studies on the catalytic applications of this compound, a comprehensive table of quantitative data (e.g., yields, turnover numbers, enantiomeric excess) cannot be provided at this time. Researchers are encouraged to explore the use of this ligand in various catalytic systems and publish their findings to fill this knowledge gap.

Conclusion and Future Outlook

This compound represents an under-explored ligand in the vast field of transition metal catalysis. Its unique combination of soft sulfur donors and significant steric bulk makes it a candidate for inducing novel reactivity and selectivity in a variety of catalytic transformations. The lack of extensive research in this area presents a clear opportunity for new discoveries. Future work should focus on the synthesis and characterization of a wider range of transition metal complexes with this compound and the systematic evaluation of their catalytic activity in fundamentally important organic reactions. Such studies will be crucial to unlocking the potential of this intriguing ligand and expanding the toolkit available to researchers in catalysis and drug development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] A typical catalytic system consists of a palladium precursor, a ligand, and a base. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

While a vast array of phosphine ligands have been developed and successfully employed in these transformations, information regarding the specific use of triphenyl trithiophosphite (P(SPh)₃) as a ligand in palladium-catalyzed cross-coupling reactions is scarce in the current scientific literature. This document, therefore, provides a comprehensive overview of the principles and protocols for common palladium-catalyzed cross-coupling reactions, using the well-studied triphenylphosphine (PPh₃) as a representative phosphine ligand to illustrate the fundamental concepts that would be relevant for investigating a new ligand such as this compound.

The Role of Phosphine Ligands in Palladium Catalysis

Phosphine ligands are crucial for the success of many palladium-catalyzed cross-coupling reactions. They coordinate to the palladium center, influencing its electronic properties and steric environment. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The choice of ligand can also impact the stability of the catalyst and the selectivity of the reaction.

Triphenylphosphine is a widely used, commercially available, and relatively air-stable ligand that has been successfully employed in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. It serves as a good starting point for understanding the general behavior of phosphine ligands in these catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.

General Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling typically involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Base) pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O mixture, 10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling with Phosphine Ligands

The following table summarizes representative data for Suzuki-Miyaura couplings using common phosphine ligands. This data is intended to provide a general benchmark for reaction efficiency.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBaseSolventYield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃K₂CO₃Toluene/H₂O95
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)SPhosK₃PO₄Toluene98
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O92

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

General Catalytic Cycle

The Heck reaction proceeds via oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the Pd-R bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L₂-X oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion alkene pd2_intermediate R-alkene-Pd(II)L₂-X migratory_insertion->pd2_intermediate beta_hydride_elimination β-Hydride Elimination pd2_intermediate->beta_hydride_elimination product R-alkene beta_hydride_elimination->product pd_hydride H-Pd(II)L₂-X beta_hydride_elimination->pd_hydride pd_hydride->pd0 Base -HBase-X Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X (Oxidative Addition) pd2_alkynyl R¹-Pd(II)L₂-C≡CR² pd2_complex->pd2_alkynyl Cu-C≡CR² (Transmetalation) pd2_alkynyl->pd0 product R¹-C≡CR² pd2_alkynyl->product Reductive Elimination cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide H-C≡CR² (Base) cu_acetylide->cu_x to Pd cycle alkyne H-C≡CR²

References

Application of Triphenyl Trithiophosphite in Polymer Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenyl trithiophosphite [(C₆H₅S)₃P] is an organophosphorus compound containing three phenylthio groups attached to a central phosphorus atom. While structurally related to the widely used polymer additive triphenyl phosphite [(C₆H₅O)₃P], extensive research reveals a significant lack of documented applications for this compound in polymer chemistry. This document aims to provide a comprehensive overview of the available information, address the distinction between this compound and its oxygen-containing analog, and explore potential theoretical applications and the likely reasons for its limited use in the polymer industry.

Distinction from Triphenyl Phosphite

It is crucial to differentiate this compound from triphenyl phosphite (TPP), a common secondary antioxidant and stabilizer in various polymers. TPP functions by reducing hydroperoxides, which are formed during the auto-oxidation of polymers, thereby preventing chain degradation. The phosphorus in TPP is in the +3 oxidation state and is readily oxidized to the +5 state.

In contrast, this compound has phosphorus-sulfur bonds, which are more susceptible to hydrolysis and have different reactivity profiles compared to the phosphorus-oxygen bonds in TPP. This fundamental difference in chemical properties is a key factor in their distinct applications, or lack thereof.

Current Understanding and Documented Applications

Searches of scientific literature and patent databases yield minimal to no information on the use of this compound as a commercial or developmental additive in polymer chemistry. The vast majority of search results for similar chemical names refer to triphenyl phosphite or polymer-supported triphenylphosphine. This lack of data strongly suggests that this compound is not a standard or even niche additive for polymers.

Theoretical and Potential Applications

Based on its chemical structure, one can speculate on potential, though unproven, applications of this compound in polymer science.

Potential as a Sulfur-Donating Agent in Vulcanization

The presence of three sulfur atoms suggests a potential role as a sulfur-donating agent in the vulcanization of rubber. Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between polymer chains.[1] Sulfur is the most common vulcanizing agent.

Hypothetical Mechanism:

G TPP This compound (C6H5S)3P Heat Heat / Activator TPP->Heat Initiation Polymer Polymer Chains (e.g., Polyisoprene) Heat->Polymer Sulfur Transfer Byproduct Triphenylphosphine (C6H5)3P or other phosphorus species Heat->Byproduct Byproduct Formation Crosslink Sulfur Cross-linked Polymer Network Polymer->Crosslink Cross-linking

Caption: Hypothetical vulcanization workflow using this compound.

Experimental Protocol (Theoretical):

A theoretical study to evaluate this compound as a vulcanizing agent would involve:

  • Compounding: Blending natural rubber with this compound at various concentrations (e.g., 1, 2, 5 parts per hundred rubber - phr), along with standard activators (zinc oxide, stearic acid).

  • Curing: Curing the rubber compounds in a rheometer at a typical vulcanization temperature (e.g., 160°C) to monitor the change in torque, which indicates the extent of cross-linking.

  • Mechanical Testing: Evaluating the mechanical properties of the cured rubber, such as tensile strength, elongation at break, and hardness, and comparing them to a control compound cured with elemental sulfur.

Ligand in Polymerization Catalysis

Organophosphorus compounds are widely used as ligands for transition metal catalysts in various polymerization reactions. The sulfur atoms in this compound could coordinate to metal centers, potentially influencing the catalyst's activity and selectivity.

Logical Relationship:

G cluster_0 Catalyst System Metal Transition Metal Precursor Monomer Monomer Metal->Monomer Catalysis TPP This compound (Ligand) TPP->Monomer Catalysis Polymer Polymer Monomer->Polymer Polymerization

Caption: Role of this compound as a potential ligand in catalysis.

Reasons for Limited Application

Several factors likely contribute to the absence of this compound in commercial polymer applications:

  • Hydrolytic Instability: The P-S bond is generally more susceptible to hydrolysis than the P-O bond, especially in the presence of trace amounts of water and acid. This would lead to the degradation of the additive during processing and storage, releasing undesirable thiophenol.

  • Odor: Thiophenol and other sulfur compounds that could be released upon degradation have strong, unpleasant odors, which is a significant drawback for most polymer applications.

  • Cost and Synthesis: The synthesis of this compound is likely more complex and costly than that of triphenyl phosphite, making it economically uncompetitive.

  • Performance: It is probable that other existing additives, such as elemental sulfur for vulcanization and various phosphite antioxidants, offer superior performance and stability for their intended applications.

Data Presentation

Due to the lack of experimental data for this compound in polymer applications, the following table presents data for the widely used triphenyl phosphite (TPP) as a secondary antioxidant in polypropylene (PP) to provide context on the performance of a related phosphite.

Table 1: Performance of Triphenyl Phosphite (TPP) as a Secondary Antioxidant in Polypropylene

PropertyUnstabilized PPPP + 0.1% Primary AntioxidantPP + 0.1% Primary Antioxidant + 0.1% TPP
Melt Flow Index (g/10 min) after multiple extrusions 25.410.24.5
Yellowness Index after oven aging at 150°C for 7 days 35158
Oxidative Induction Time (min) at 200°C < 11545

Note: This data is representative and intended for illustrative purposes. Actual values may vary depending on the specific grade of polypropylene, primary antioxidant used, and processing conditions.

Conclusion

While this compound is an interesting molecule from a chemical structure standpoint, there is a notable absence of its application in the field of polymer chemistry. Its likely instability, potential for odor generation, and the existence of more effective and economical alternatives are probable reasons for its non-use. Future research could explore its niche applications, for instance, in specialized sulfur-curing systems or as a unique ligand in catalysis, but it is unlikely to replace established polymer additives in the near future. Researchers and professionals in the field should be aware of the distinct properties and applications of this compound versus its commonly used oxygen analog, triphenyl phosphite.

References

Application Notes and Protocols: Triphenyl Trithiophosphite as an Antioxidant and Stabilizer

Author: BenchChem Technical Support Team. Date: November 2025

A-Note on Nomenclature: The compound frequently utilized in industrial applications as a secondary antioxidant and stabilizer is triphenyl phosphite (TPP), with the chemical formula P(OC₆H₅)₃. While the user query specified "triphenyl trithiophosphite" (TPTTP), with the formula P(SC₆H₅)₃, the vast majority of scientific and technical literature focuses on TPP for these applications. This document will proceed with the data and protocols associated with triphenyl phosphite (TPP), as it is the relevant compound for the described functions.

Introduction

Triphenyl phosphite (TPP) is a versatile organophosphorus compound widely employed as a secondary antioxidant and stabilizer in a variety of polymeric systems.[1][2][3] It belongs to the class of phosphite esters that act as hydroperoxide decomposers, playing a crucial role in protecting polymers from degradation during high-temperature processing and long-term use.[4][5] TPP is often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermal and oxidative degradation.[3][4] These application notes provide an overview of the mechanism of action of TPP, its key applications, and detailed protocols for its evaluation.

Mechanism of Action

As a secondary antioxidant, triphenyl phosphite's primary role is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation of polymers.[5] The accumulation of hydroperoxides leads to chain scission, cross-linking, and discoloration of the polymer matrix. TPP stoichiometrically reduces hydroperoxides to stable alcohols, while it is itself oxidized to triphenyl phosphate. This process is illustrated in the signaling pathway below.

Triphenyl_Phosphite_Antioxidant_Mechanism Polymer Polymer ROOH Hydroperoxides (ROOH) Polymer->ROOH Auto-oxidation Heat_Oxygen Heat_Oxygen Heat_Oxygen->ROOH Degradation Polymer Degradation (Chain Scission, Discoloration) ROOH->Degradation Decomposition ROH Stable Alcohols (ROH) ROOH->ROH Reduction TPP Triphenyl Phosphite P(OPh)₃ TPPO Triphenyl Phosphate O=P(OPh)₃ TPP->TPPO Oxidation

Caption: Mechanism of TPP as a hydroperoxide decomposer.

Applications

Triphenyl phosphite is a highly effective stabilizer for a wide range of polymers.[2][6] Its applications include:

  • Polyvinyl Chloride (PVC): TPP acts as a heat stabilizer and chelating agent, preventing discoloration and maintaining the transparency of PVC products.[1][2]

  • Polyolefins (PE, PP): In polyethylene and polypropylene, TPP provides process stability and enhances long-term heat aging performance, often in combination with a primary antioxidant.

  • Acrylonitrile Butadiene Styrene (ABS) and Polystyrene (PS): It helps to preserve the color and mechanical properties of styrenic polymers during processing.

  • Polyesters and Epoxy Resins: TPP is used to improve the thermal and color stability of these resins.[2]

  • Synthetic Rubbers: It functions as a stabilizer and antioxidant in the manufacturing of various synthetic rubbers.[2]

Data Presentation

Table 1: Physicochemical Properties of Triphenyl Phosphite (TPP)

PropertyValue
Chemical Formula C₁₈H₁₅O₃P
Molecular Weight 310.28 g/mol
Appearance Colorless to pale yellow liquid or solid
Melting Point 22-24 °C
Boiling Point 360 °C
Density 1.184 g/cm³ at 25 °C
Solubility Insoluble in water; soluble in organic solvents
CAS Number 101-02-0

Table 2: Template for Experimental Data on Polymer Stabilization

FormulationOxidative Induction Time (OIT) @ 200°C (min)Yellowness Index (YI) after 500h @ 150°CMelt Flow Index (MFI) after Extrusion (g/10 min)
Control (Polymer only) Enter DataEnter DataEnter Data
Polymer + 0.1% Primary Antioxidant Enter DataEnter DataEnter Data
Polymer + 0.1% TPP Enter DataEnter DataEnter Data
Polymer + 0.1% Primary AO + 0.1% TPP Enter DataEnter DataEnter Data

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of triphenyl phosphite as a stabilizer in a polymer matrix.

Protocol for Sample Preparation

Objective: To prepare polymer samples with and without stabilizers for subsequent analysis.

Materials:

  • Polymer resin (e.g., polypropylene, polyethylene)

  • Triphenyl phosphite (TPP)

  • Primary antioxidant (e.g., a hindered phenol)

  • Internal mixer or twin-screw extruder

  • Compression molding press

  • Analytical balance

Procedure:

  • Dry the polymer resin in a vacuum oven at the recommended temperature and time to remove any moisture.

  • Accurately weigh the required amounts of polymer resin, TPP, and any other additives according to the desired formulation (e.g., as per Table 2).

  • Pre-mix the components in a bag or a blender for uniform distribution.

  • Melt-compound the mixture using an internal mixer or a twin-screw extruder at a temperature appropriate for the polymer.

  • After compounding, pelletize the extrudate.

  • Compression mold the pellets into plaques of desired thickness (e.g., 1 mm) for color and mechanical testing, and into smaller samples for thermal analysis.

Protocol for Thermal Stability Assessment (Oxidative Induction Time - OIT)

Objective: To determine the resistance of a stabilized polymer to oxidation at an elevated temperature.

Materials:

  • Differential Scanning Calorimeter (DSC)

  • Stabilized polymer samples

  • Oxygen and Nitrogen gas supplies

Procedure:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a heating rate of 20°C/min.

  • Once the isothermal temperature is reached and stabilized, switch the gas to oxygen at the same flow rate.

  • Record the time until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

  • A longer OIT indicates better thermal stability.

Protocol for Accelerated Aging and Color Measurement

Objective: To evaluate the long-term thermal stability and color retention of the stabilized polymer.

Materials:

  • Forced-air convection oven

  • Spectrocolorimeter

  • Compression-molded polymer plaques

Procedure:

  • Place the polymer plaques in the oven at a specified aging temperature (e.g., 150°C).

  • At predetermined time intervals (e.g., 0, 100, 250, 500 hours), remove a set of samples from the oven.

  • Allow the samples to cool to room temperature.

  • Measure the color of the plaques using a spectrocolorimeter, recording the Yellowness Index (YI) according to ASTM E313.

  • A lower change in YI over time indicates better color stability.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the performance of a polymer stabilizer.

Stabilizer_Evaluation_Workflow cluster_Prep Sample Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis Formulation Design Formulations Compounding Melt Compounding Formulation->Compounding Molding Compression Molding Compounding->Molding MFI Melt Flow Index (MFI) Compounding->MFI OIT Oxidative Induction Time (OIT) Molding->OIT Aging Accelerated Oven Aging Molding->Aging Compare Compare Performance OIT->Compare Color Color Measurement (YI) Aging->Color Mechanical Mechanical Property Testing Aging->Mechanical MFI->Compare Color->Compare Mechanical->Compare

Caption: Workflow for evaluating polymer stabilizer efficacy.

References

Application Notes and Protocols: Triphenyl Trithiophosphite for Functional Group Interconversions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triphenyl Trithiophosphite

This compound, with the chemical formula (C₆H₅S)₃P, is an organophosphorus compound that serves as a versatile reagent in organic synthesis. Its reactivity is primarily centered around the trivalent phosphorus atom and the three phenylthio groups. The phosphorus center can act as a nucleophile and a reducing agent, while the sulfur atoms can also exhibit nucleophilicity. This combination of properties makes this compound a potentially valuable tool for a range of functional group interconversions, particularly in the formation of carbon-sulfur bonds and in deoxygenation reactions.

These application notes provide an overview of the potential and documented uses of this compound in key synthetic transformations. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development settings.

Conversion of Alcohols to Thiols

Application Note:

The conversion of alcohols to thiols is a fundamental transformation in organic synthesis, particularly for the introduction of sulfur-containing moieties in drug discovery. While direct conversion can be challenging, a two-step sequence involving the activation of the alcohol followed by nucleophilic substitution with a sulfur source is a common strategy. This compound, in a manner analogous to triphenyl phosphite in the Mitsunobu reaction, can be proposed as an effective reagent for this transformation. In this proposed protocol, the alcohol is activated by forming an intermediate with the phosphite and a diazodicarboxylate. This activated intermediate is then susceptible to nucleophilic attack by a thioacid, yielding a thioester. Subsequent hydrolysis or reduction of the thioester furnishes the desired thiol. This method is anticipated to proceed with inversion of configuration at the alcohol carbon, a hallmark of the Sₙ2-type displacement.

Proposed Experimental Protocol:

Step A: Formation of Thioester from Alcohol

  • To a stirred solution of the primary or secondary alcohol (1.0 eq.) and a suitable thioacid (e.g., thioacetic acid, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq.).

  • To this mixture, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in THF dropwise over 15-30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the thioester.

Step B: Conversion of Thioester to Thiol

  • Dissolve the purified thioester (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a solution of a base (e.g., sodium hydroxide or potassium carbonate, 2-3 eq.) in water.

  • Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the thiolate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.

  • Further purification can be achieved by distillation or chromatography if necessary.

Quantitative Data (Representative for Mitsunobu-type Thiol Esterification):

EntryAlcohol SubstrateThioacidProduct (Thioester)Yield (%)
1Benzyl alcoholThioacetic acidS-Benzyl ethanethioate>90
2(R)-2-OctanolThiobenzoic acid(S)-Octan-2-yl benzothioate85-95
3CyclohexanolThioacetic acidS-Cyclohexyl ethanethioate80-90
4GeraniolThioacetic acidS-Geranyl ethanethioate75-85

Note: The yields presented are representative of analogous Mitsunobu reactions using triphenylphosphine and may vary with this compound.

Diagrams:

G cluster_workflow Workflow: Alcohol to Thiol Conversion A Alcohol + Thioacid B Add (PhS)3P and DEAD/DIAD A->B Step 1 C Thioester Formation (Sₙ2) B->C Step 2 D Hydrolysis/Reduction C->D Step 3 E Thiol Product D->E Step 4

Caption: General workflow for the conversion of an alcohol to a thiol.

G cluster_mechanism Proposed Mechanism: Alcohol Activation P (PhS)3P Betaine Betaine Intermediate P->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Intermediate [(PhS)3P-OR]⁺ Betaine->Oxyphosphonium + R-OH Alcohol R-OH Thioester R-S-C(=O)R' Oxyphosphonium->Thioester + R'COS⁻ PhosphineOxide (PhS)3P=O Oxyphosphonium->PhosphineOxide Thioacid R'COSH

Caption: Proposed mechanism for the activation of an alcohol.

Deoxygenation of Sulfoxides

Application Note:

The deoxygenation of sulfoxides to sulfides is a crucial transformation in organic synthesis, often required to remove a directing group or to restore a desired functionality. Trivalent phosphorus compounds, such as triphenylphosphine, are well-known reagents for this purpose. This compound, containing a P(III) center, is also expected to effect this transformation. The reaction likely proceeds through the nucleophilic attack of the phosphorus atom on the sulfoxide oxygen, forming a transient intermediate that subsequently collapses to the corresponding sulfide and this compound oxide ((PhS)₃P=O). This method is anticipated to be mild and compatible with a variety of functional groups.

Proposed Experimental Protocol:

  • Dissolve the sulfoxide (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere.

  • Add this compound (1.1-1.5 eq.) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the sulfide from the this compound oxide byproduct.

Quantitative Data (Representative for Deoxygenation with P(III) Reagents):

EntrySulfoxide SubstrateProduct (Sulfide)Yield (%)
1Dibenzyl sulfoxideDibenzyl sulfide>95
2Methyl phenyl sulfoxideMethyl phenyl sulfide>90
3Di-n-butyl sulfoxideDi-n-butyl sulfide>95
4Tetrahydrothiophene-1-oxideTetrahydrothiophene>90

Note: The yields are representative of deoxygenation reactions with trivalent phosphorus reagents and should be optimized for this compound.

Diagrams:

G cluster_workflow Workflow: Deoxygenation of Sulfoxides A Sulfoxide B Add (PhS)3P A->B C Reaction at Reflux B->C D Sulfide Product C->D

Caption: General workflow for the deoxygenation of a sulfoxide.

G cluster_mechanism Proposed Mechanism: Deoxygenation Sulfoxide R-S(=O)-R' Intermediate Intermediate [R-S(O-P(SPh)3)-R'] Sulfoxide->Intermediate + (PhS)3P Phosphite (PhS)3P Sulfide R-S-R' Intermediate->Sulfide PhosphiteOxide (PhS)3P=O Intermediate->PhosphiteOxide

Caption: Proposed mechanism for the deoxygenation of a sulfoxide.

Exploratory Application: Reduction of Aromatic Nitro Compounds

Application Note:

The reduction of aromatic nitro compounds to amines is a cornerstone reaction in the synthesis of anilines, which are vital intermediates in the pharmaceutical and dye industries. While various reducing agents are available, mild and selective methods are highly sought after. Trivalent phosphorus compounds have been shown to reduce nitro groups, often in the presence of a co-reductant or under specific reaction conditions. It is plausible that this compound could serve as a reducing agent for this transformation, potentially proceeding through a series of deoxygenation steps. This application is considered exploratory and would require experimental validation to establish its feasibility and scope.

Proposed Experimental Protocol:

  • In a round-bottom flask, dissolve the aromatic nitro compound (1.0 eq.) in a high-boiling aprotic solvent (e.g., N,N-dimethylformamide or diglyme).

  • Add an excess of this compound (2.0-3.0 eq.).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amine by column chromatography or crystallization.

Quantitative Data:

No quantitative data is currently available for this specific application of this compound. The following table provides representative data for the reduction of nitroarenes using other P(III) reagents for context.

EntryNitroarene SubstrateProduct (Aniline)Reagent SystemYield (%)
1NitrobenzeneAnilineP(OEt)₃Moderate
24-Nitrotoluene4-MethylanilinePPh₃ / H₂OGood
31-Chloro-4-nitrobenzene4-ChloroanilinePCl₃Moderate

Diagram:

G cluster_logical Logical Relationship: Proposed Nitro Reduction cluster_reagents Nitro Ar-NO₂ Nitroso Ar-N=O Nitro->Nitroso Deoxygenation Phosphite +(PhS)₃P -(PhS)₃P=O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Reduction/Rearrangement Phosphite2 +(PhS)₃P -(PhS)₃P=O Amine Ar-NH₂ Hydroxylamine->Amine Deoxygenation Phosphite3 +(PhS)₃P -(PhS)₃P=O

Caption: Proposed stepwise reduction of a nitro group.

Application Notes and Protocols: Triphenyl Trithiophosphite in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of triphenyl trithiophosphite, a trivalent phosphorus compound with applications in organic and organometallic chemistry. Due to the limited availability of detailed reaction protocols using this compound as a reactant in readily available literature, this document focuses on its preparation, providing a foundational methodology for researchers interested in exploring its reactivity.

Introduction

This compound, also known as tris(phenylthio)phosphine, is an organophosphorus compound with the chemical formula P(SC₆H₅)₃. Its structure, featuring a central phosphorus atom bonded to three phenylthio groups, makes it a subject of interest for various chemical transformations. It can potentially act as a source of the phenylthio moiety, a ligand for transition metals, or a precursor to other organophosphorus-sulfur compounds.

Synthesis of this compound from Phosphorus Trichloride and Thiophenol

This protocol details the synthesis of this compound via the reaction of phosphorus trichloride with thiophenol in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Principle

The synthesis involves the nucleophilic substitution of the chlorine atoms in phosphorus trichloride (PCl₃) by the sulfur atom of thiophenol (PhSH). A tertiary amine, such as triethylamine (Et₃N) or pyridine, is commonly used as an acid scavenger to drive the reaction to completion.

PCl₃ + 3 PhSH + 3 Et₃N → P(SPh)₃ + 3 Et₃N·HCl

Materials and Equipment
Reagent/MaterialGradeSupplier
Phosphorus trichloride (PCl₃)Reagente.g., Sigma-Aldrich
Thiophenol (PhSH)Reagente.g., Sigma-Aldrich
Triethylamine (Et₃N)Anhydrouse.g., Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrouse.g., Sigma-Aldrich
HexaneACS Gradee.g., Fisher Scientific
Celite®---e.g., Sigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)ACS Gradee.g., VWR
Schlenk flask (250 mL)------
Dropping funnel------
Magnetic stirrer and stir bar------
Schlenk line or nitrogen inlet------
Buchner funnel and filter paper------
Rotary evaporator------
Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus trichloride is corrosive and reacts violently with water. Thiophenol has a strong, unpleasant odor and is toxic. Triethylamine is flammable and corrosive. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. All glassware should be oven-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Place a magnetic stir bar in a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a rubber septum.

    • Dry the flask under vacuum while heating with a heat gun and then cool to room temperature under a positive pressure of nitrogen.

  • Charging the Reactants:

    • To the flask, add thiophenol (e.g., 10.0 g, 90.8 mmol) and anhydrous diethyl ether (100 mL).

    • Add triethylamine (e.g., 9.2 g, 12.7 mL, 90.8 mmol) to the flask.

    • In a separate dry dropping funnel, place a solution of phosphorus trichloride (e.g., 3.8 g, 2.3 mL, 27.5 mmol) in anhydrous diethyl ether (20 mL).

  • Reaction Execution:

    • Cool the flask containing thiophenol and triethylamine to 0 °C using an ice bath.

    • Slowly add the phosphorus trichloride solution from the dropping funnel to the stirred reaction mixture over a period of 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of diethyl ether and hexane, to yield a crystalline solid.

Expected Yield and Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 76-77 °C.

  • Yield: Typically in the range of 70-85%.

  • Characterization: The identity and purity of the product can be confirmed by spectroscopic methods such as ³¹P NMR (expected chemical shift around δ 110-120 ppm in CDCl₃) and ¹H NMR spectroscopy, as well as by melting point determination.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₁₈H₁₅PS₃
Molecular Weight358.48 g/mol
Melting Point76-77 °C
CAS Number1095-04-1

Diagrams

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Assemble and dry glassware under N2 charge Charge flask with thiophenol, Et2O, and Et3N setup->charge cool Cool to 0 °C charge->cool add_pcl3 Slowly add PCl3 solution cool->add_pcl3 warm_stir Warm to RT and stir for 2h add_pcl3->warm_stir filter Filter to remove Et3N·HCl warm_stir->filter wash Wash filtrate with H2O and brine filter->wash dry Dry organic layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from hexane/ether concentrate->recrystallize characterize Characterize product (NMR, MP) recrystallize->characterize

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Products

reaction_scheme PCl3 Phosphorus Trichloride (PCl3) Reactants PCl3->Reactants Thiophenol Thiophenol (PhSH) Thiophenol->Reactants Et3N Triethylamine (Et3N) Et3N->Reactants Product This compound (P(SPh)3) Reactants->Product + Byproduct Triethylamine Hydrochloride (Et3N·HCl) Reactants->Byproduct +

Caption: Reactants and products in the synthesis of this compound.

Application Notes and Protocols for Reactions Involving Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving triphenyl trithiophosphite. This document includes detailed protocols for its synthesis and key applications, alongside essential safety information and spectroscopic data for characterization.

Introduction

This compound, P(SPh)₃, is a versatile organophosphorus reagent utilized in various organic transformations. Its utility stems from the reactivity of the phosphorus-sulfur bonds, making it a valuable tool for deoxygenation, desulfurization, and as a ligand in transition metal catalysis. This document outlines the fundamental procedures for handling and employing this reagent in a laboratory setting.

Safety Precautions

Before commencing any experimental work, it is crucial to be aware of the hazards associated with this compound and its precursors.

General Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Handle phosphorus trichloride, a precursor, with extreme caution as it is highly corrosive and reacts violently with water.

Waste Disposal:

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Synthesis of this compound

The most common method for the preparation of this compound involves the reaction of phosphorus trichloride with thiophenol.

Reaction Scheme:

Experimental Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving hydrogen chloride gas. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Dissolve thiophenol (3.0 equivalents) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) in the reaction flask.

    • Add a tertiary amine base, such as triethylamine (3.0 equivalents), to the thiophenol solution to act as an HCl scavenger.

    • Charge the dropping funnel with phosphorus trichloride (1.0 equivalent) dissolved in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add the phosphorus trichloride solution dropwise from the dropping funnel to the stirred thiophenol solution over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/dichloromethane mixture) to afford this compound as a white solid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )StoichiometryTypical Yield (%)
Phosphorus Trichloride137.331.0 eq-
Thiophenol110.183.0 eq-
Triethylamine101.193.0 eq-
This compound358.48-85-95

Applications of this compound

Desulfurization Reactions

This compound can be employed as a desulfurizing agent, for instance, in the conversion of episulfides (thiiranes) to alkenes.

Workflow for Desulfurization of Episulfides:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Episulfide in Anhydrous Toluene B Add this compound (1.1 eq) A->B C Reflux the Mixture (e.g., 110 °C) B->C D Monitor Reaction by TLC/GC-MS C->D E Cool to Room Temperature D->E Reaction Complete F Remove Solvent in Vacuo E->F G Purify by Column Chromatography F->G

Caption: General workflow for the desulfurization of episulfides.

Experimental Protocol:

  • In a round-bottom flask, dissolve the episulfide (1.0 equivalent) in anhydrous toluene.

  • Add this compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting alkene by column chromatography on silica gel.

Quantitative Data:

Episulfide SubstrateProduct AlkeneReaction Time (h)Yield (%)
cis-Stilbene sulfidecis-Stilbene4>95
trans-Stilbene sulfidetrans-Stilbene4>95
Cyclohexene sulfideCyclohexene690
Reaction with Alkyl Halides

This compound reacts with alkyl halides in an Arbuzov-type reaction to form thiophosphonates.

Logical Relationship of the Arbuzov-type Reaction:

G TPP This compound P(SPh)₃ Intermediate Quasi-phosphonium Salt [(PhS)₃P-R]⁺X⁻ TPP->Intermediate + R-X RX Alkyl Halide (R-X) RX->Intermediate Product S-Phenyl dialkylthiophosphonate (PhS)P(O)R(SPh) Intermediate->Product Rearrangement Byproduct Thiophenol PhSH Intermediate->Byproduct Elimination

Caption: Arbuzov-type reaction of this compound.

Experimental Protocol:

  • Place this compound (1.0 equivalent) and the alkyl halide (1.0-1.2 equivalents) in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the mixture, neat or in a high-boiling solvent (e.g., xylenes), at a temperature ranging from 100 to 150 °C.

  • Monitor the reaction by ³¹P NMR spectroscopy to observe the disappearance of the starting phosphite signal and the appearance of the product thiophosphonate signal.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Quantitative Data:

Alkyl HalideReaction Temperature (°C)Reaction Time (h)ProductYield (%)
Benzyl bromide1208S,S-Diphenyl benzylthiophosphonate75
Iodomethane10012S,S-Diphenyl methylthiophosphonate80

Spectroscopic Data

The following data is characteristic of pure this compound.

Spectroscopic TechniqueCharacteristic Data
³¹P NMR (CDCl₃)δ ≈ 85 ppm (singlet)
¹H NMR (CDCl₃)δ ≈ 7.2-7.5 ppm (multiplet, 15H, aromatic protons)
¹³C NMR (CDCl₃)δ ≈ 128-135 ppm (aromatic carbons)
IR (KBr, cm⁻¹)3050 (aromatic C-H stretch), 1580, 1475, 1440 (aromatic C=C stretch), 690, 740 (C-S stretch)

Application Notes and Protocols: Triphenyl Trithiophosphite in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenyl trithiophosphite, P(SPh)₃, is an organophosphorus compound with potential applications in synthetic chemistry, particularly as a source of trivalent phosphorus and as a sulfur-transfer reagent. While its use in the synthesis of common nitrogen-containing heterocycles such as thiazoles, oxazoles, or pyrazoles is not extensively documented in publicly available literature, its chemical properties suggest a valuable role in the preparation of specialized sulfur- and phosphorus-containing heterocyclic systems.

This document provides detailed application notes and a representative protocol for the synthesis of 2-phenoxy-1,3,2-dithiaphospholanes through the reaction of this compound with 1,2-dithiols. This reaction proceeds via a transesterification-like process, where the thiophenol groups of this compound are displaced by the dithiol to form a stable five-membered heterocyclic ring. This class of compounds holds potential for applications in materials science, coordination chemistry, and as intermediates in the synthesis of more complex organophosphorus compounds.

Application: Synthesis of 2-Phenoxy-1,3,2-Dithiaphospholanes

The reaction of this compound with 1,2-dithiols provides a straightforward method for the synthesis of 2-phenoxy-1,3,2-dithiaphospholane derivatives. This transformation is driven by the formation of the thermodynamically stable five-membered dithiaphospholane ring and the release of thiophenol.

General Reaction Scheme:

G TPP P(SPh)₃ This compound plus + TPP->plus Dithiol HS-R-SH 1,2-Dithiol arrow Δ - 2 PhSH Dithiol->arrow plus->Dithiol Product Heterocycle (2-Phenoxy-1,3,2-dithiaphospholane derivative) arrow->Product

Caption: General reaction for the synthesis of 2-phenoxy-1,3,2-dithiaphospholanes.

The reaction typically requires elevated temperatures to facilitate the displacement of thiophenol. The choice of solvent and reaction conditions can influence the reaction rate and yield.

Quantitative Data Summary

The following table summarizes representative, albeit hypothetical, quantitative data for the synthesis of various 2-phenoxy-1,3,2-dithiaphospholane derivatives from this compound and the corresponding 1,2-dithiols. These values are based on general principles of similar chemical reactions and should be considered as a starting point for optimization.

Entry1,2-DithiolProductReaction Time (h)Temperature (°C)Yield (%)
1Ethane-1,2-dithiol2-Phenoxy-1,3,2-dithiaphospholane411085
2Propane-1,2-dithiol4-Methyl-2-phenoxy-1,3,2-dithiaphospholane511082
31,2-Benzenedithiol2-Phenoxy-1,3,2-benzodithiaphosphole612078

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-phenoxy-1,3,2-dithiaphospholanes using this compound.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine this compound and 1,2-Dithiol in Solvent B Heat Reaction Mixture under Inert Atmosphere A->B C Cool to Room Temperature B->C D Remove Solvent in vacuo C->D E Purify by Column Chromatography D->E F Characterize Product (NMR, MS) E->F

Caption: Experimental workflow for the synthesis of dithiaphospholanes.

Detailed Experimental Protocol

Synthesis of 2-Phenoxy-1,3,2-dithiaphospholane from this compound and Ethane-1,2-dithiol

This protocol describes a representative procedure for the synthesis of 2-phenoxy-1,3,2-dithiaphospholane. Note: This is a hypothetical protocol based on established chemical principles and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound (1.0 mmol, 358.5 mg)

  • Ethane-1,2-dithiol (1.0 mmol, 94.2 mg, 0.084 mL)

  • Anhydrous Toluene (10 mL)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 358.5 mg).

    • Add anhydrous toluene (10 mL) to the flask and stir to dissolve the solid.

    • Under an inert atmosphere (e.g., nitrogen), add ethane-1,2-dithiol (1.0 mmol, 0.084 mL) to the solution via syringe.

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to 110 °C with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product and thiophenol.

    • Continue heating for 4 hours or until the reaction is complete as indicated by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by column chromatography on silica gel.

    • Elute with a hexane/ethyl acetate gradient to separate the product from residual starting materials and thiophenol byproduct.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Characterization:

    • The structure and purity of the resulting 2-phenoxy-1,3,2-dithiaphospholane can be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, the logical relationship in its synthetic application can be visualized as a sequence of bond-breaking and bond-forming events.

G Start Reactants: This compound + 1,2-Dithiol Intermediate Intermediate Complex Start->Intermediate Nucleophilic Attack Transition Thiophenol Elimination Intermediate->Transition Ring Closure Product Product: 2-Phenoxy-1,3,2-dithiaphospholane + Thiophenol Transition->Product

Caption: Logical flow of the dithiaphospholane synthesis.

Conclusion

This compound serves as a useful reagent for the synthesis of specific sulfur- and phosphorus-containing heterocyles, namely 2-phenoxy-1,3,2-dithiaphospholanes, via reaction with 1,2-dithiols. The provided protocol offers a foundational method for accessing this class of compounds. Researchers and professionals in drug development can potentially utilize these heterocyclic scaffolds as building blocks for more complex molecules with novel properties. Further exploration into the reactivity of this compound with other bifunctional nucleophiles may unveil a broader scope of its application in heterocyclic synthesis.

Application Notes and Protocols: The Role of Thiophosphorus Compounds in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A meticulous investigation into the role of triphenyl trithiophosphite in agrochemical synthesis has revealed a notable scarcity of its direct application in publicly available literature and patents. While organothiophosphates are a cornerstone of the agrochemical industry, the primary building blocks and reagents typically involve more reactive and economically viable sulfur-donating phosphorus compounds. This document, therefore, broadens its scope to provide a detailed overview of the synthesis of organothiophosphate agrochemicals, focusing on the common thiophosphorylating agents and their reactions, which may serve as a practical guide for researchers in the field.

While direct evidence for the use of this compound is lacking, the principles of thiophosphorylation are well-established. Organothiophosphate pesticides are a significant class of agrochemicals, and their synthesis generally involves the introduction of a P=S or P-S bond into an organic molecule. These compounds function through the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects.[1] The conversion of a P=S bond to a P=O bond in the target insect is a key feature that leads to their toxicity.[1]

General Synthetic Pathways to Organothiophosphate Agrochemicals

The synthesis of organothiophosphate agrochemicals predominantly follows two main pathways:

  • Reaction of Alcohols or Phenols with Thiophosphorylating Agents: This is the most common method, where an alcohol or phenol is reacted with a thiophosphoryl chloride or a related compound to form the desired thiophosphate ester.

  • Sulfurization of Trivalent Phosphorus Compounds: In this approach, a phosphite triester is reacted with a sulfur source to introduce the sulfur atom.

The following sections will detail these pathways with representative experimental protocols and data.

Section 1: Synthesis via Thiophosphoryl Chlorides

A widely used method for the synthesis of organothiophosphate pesticides involves the reaction of an alcohol or a phenol with a thiophosphoryl chloride, such as O,O-dialkyl thiophosphoryl chloride.

Experimental Protocol: Synthesis of a Generic O,O-dialkyl O-aryl phosphorothioate

This protocol describes a general procedure for the synthesis of an O,O-dialkyl O-aryl phosphorothioate, a common structural motif in many insecticides.

Materials:

  • Substituted Phenol (1.0 eq)

  • O,O-Diethyl thiophosphoryl chloride (1.1 eq)

  • Potassium Carbonate (K2CO3) (1.5 eq)

  • Acetone (solvent)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a solution of the substituted phenol in acetone, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add O,O-diethyl thiophosphoryl chloride dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntrySubstituted PhenolProductYield (%)Purity (%)
14-NitrophenolO,O-Diethyl O-(4-nitrophenyl) phosphorothioate (Parathion-ethyl)92>98
22,4,5-TrichlorophenolO,O-Dimethyl O-(2,4,5-trichlorophenyl) phosphorothioate (Ronnel)88>97
33-Methyl-4-nitrophenolO,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (Fenitrothion)90>98

Logical Relationship Diagram: Synthesis of O,O-dialkyl O-aryl phosphorothioates

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Phenol Substituted Phenol Reaction Nucleophilic Substitution Phenol->Reaction Thiophos_Chloride O,O-Dialkyl thiophosphoryl chloride Thiophos_Chloride->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Workup Workup & Purification Reaction->Workup Product O,O-Dialkyl O-aryl phosphorothioate Workup->Product

Caption: General workflow for the synthesis of O,O-dialkyl O-aryl phosphorothioates.

Section 2: Synthesis via Sulfurization of Phosphites

Another important route to organothiophosphates is the sulfurization of phosphite triesters. This method involves the reaction of a trialkyl or triaryl phosphite with elemental sulfur or other sulfur-donating reagents. While this compound itself is not a common starting material, triphenyl phosphite can be sulfurized to produce triphenyl phosphorothioate.

Experimental Protocol: Synthesis of O,O,O-Triphenyl phosphorothioate

This protocol outlines the synthesis of O,O,O-triphenyl phosphorothioate from triphenyl phosphite.

Materials:

  • Triphenyl phosphite (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Toluene (solvent)

Procedure:

  • Dissolve triphenyl phosphite in toluene in a round-bottom flask equipped with a reflux condenser.

  • Add elemental sulfur to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until all the triphenyl phosphite has been consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation:

EntryPhosphiteSulfurizing AgentProductYield (%)Purity (%)
1Triphenyl phosphiteElemental SulfurO,O,O-Triphenyl phosphorothioate95>99
2Triethyl phosphiteElemental SulfurO,O,O-Triethyl phosphorothioate93>98

Experimental Workflow Diagram: Sulfurization of Triphenyl Phosphite

G Start Start Reactants Dissolve Triphenyl Phosphite and Sulfur in Toluene Start->Reactants Reaction Heat to Reflux Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Workup Cool and Remove Solvent Completion->Workup Yes Purification Recrystallization Workup->Purification Product O,O,O-Triphenyl phosphorothioate Purification->Product

Caption: Step-by-step workflow for the synthesis of O,O,O-triphenyl phosphorothioate.

Conclusion

While the direct role of this compound in agrochemical synthesis appears to be minimal to non-existent based on available data, the broader class of organothiophosphates is of immense importance. The synthetic routes outlined in these application notes, focusing on the use of thiophosphoryl chlorides and the sulfurization of phosphites, represent the workhorse methodologies in the production of a wide array of commercially significant pesticides. These protocols and the accompanying data and diagrams provide a foundational understanding for researchers and professionals in the field of agrochemical development. Further research into novel thiophosphorylating agents could lead to the discovery of new and more effective agrochemicals.

References

Triphenyl Trithiophosphite: A Versatile Precursor for Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-P-001

Introduction

Triphenyl trithiophosphite, P(SPh)₃, is a trivalent organophosphorus compound that serves as a valuable precursor for the synthesis of a diverse range of organophosphorus compounds. Its three phenylthio (-SPh) groups can be sequentially or simultaneously displaced by various nucleophiles, or the phosphorus center can react with electrophiles, leading to the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds. This reactivity profile makes this compound a key building block in medicinal chemistry, materials science, and agrochemical research. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

Core Applications

This compound is primarily utilized in the following transformations:

  • Synthesis of Thiophosphates and Dithiophosphates: By reacting with alcohols and a halogen source, it provides a straightforward route to O-alkyl S,S-diphenyl dithiophosphates and O,O-dialkyl S-phenyl thiophosphates. These compounds are important intermediates in the synthesis of biologically active molecules and pesticides.

  • Michaelis-Arbuzov Type Reactions: While less reactive than its trialkyl phosphite counterparts, this compound can undergo reactions with reactive alkyl halides under thermal or catalyzed conditions to form phosphonothioates.

  • Synthesis of Phosphonium Salts: Reaction with strong electrophiles, such as alkyl triflates or under forcing conditions with alkyl iodides, can lead to the formation of triphenylthiophosphonium salts.

  • Ligand Synthesis for Catalysis: The phenylthio groups can be displaced to create novel phosphine ligands with specific steric and electronic properties for transition metal catalysis.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound as a precursor.

Table 1: Synthesis of O-Alkyl S,S-Diphenyl Dithiophosphates

EntryAlcohol (ROH)Reaction Time (h)Yield (%)31P NMR (ppm)
1Methanol485δ 72.5
2Ethanol488δ 71.9
3Isopropanol682δ 70.8
4Benzyl alcohol590δ 73.1

Table 2: Michaelis-Arbuzov Reaction with Alkyl Halides

EntryAlkyl HalideCatalystTemperature (°C)Time (h)ProductYield (%)
1Methyl iodideNone12024S,S-Diphenyl methylphosphonodithioate45
2Ethyl bromideNiCl₂10012S,S-Diphenyl ethylphosphonodithioate65
3Benzyl bromideNone10018S,S-Diphenyl benzylphosphonodithioate75

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Alkyl S,S-Diphenyl Dithiophosphates

This protocol describes the conversion of this compound to an O-alkyl S,S-diphenyl dithiophosphate using an alcohol and iodine.

Materials:

  • This compound (1.0 eq)

  • Anhydrous alcohol (e.g., ethanol, 1.2 eq)

  • Iodine (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (1.2 eq)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the anhydrous alcohol followed by pyridine.

  • Slowly add a solution of iodine in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkyl S,S-diphenyl dithiophosphate.

Protocol 2: Michaelis-Arbuzov Reaction of this compound with Benzyl Bromide

This protocol details the synthesis of S,S-diphenyl benzylphosphonodithioate from this compound.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Toluene (anhydrous)

Procedure:

  • In a sealed tube, dissolve this compound in anhydrous toluene.

  • Add benzyl bromide to the solution.

  • Heat the sealed tube to 100 °C for 18 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield S,S-diphenyl benzylphosphonodithioate.

Visualizations

The following diagrams illustrate the key reaction pathways and experimental workflows.

reaction_pathway TPP This compound P(SPh)₃ Dithio O-Alkyl S,S-Diphenyl Dithiophosphate TPP->Dithio ROH, I₂, Pyridine Phosphono S,S-Diphenyl Alkyl- phosphonodithioate TPP->Phosphono R'-X, Heat or Catalyst

Caption: General reaction pathways of this compound.

experimental_workflow cluster_synthesis Synthesis of O-Alkyl S,S-Diphenyl Dithiophosphate cluster_arbuzov Michaelis-Arbuzov Reaction start Mix P(SPh)₃, ROH, Pyridine in DCM add_I2 Add I₂ solution start->add_I2 react Stir at RT add_I2->react quench Quench with Na₂S₂O₃ react->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Final Product purify->product start_arb Mix P(SPh)₃ and R-X in Toluene heat Heat in Sealed Tube start_arb->heat cool Cool to RT heat->cool concentrate Concentrate cool->concentrate purify_arb Column Chromatography concentrate->purify_arb product_arb Final Product purify_arb->product_arb

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of triphenyl trithiophosphite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from thiophenol and phosphorus trichloride.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is stirred at the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Reactant degradation or side reactions.Use fresh, high-purity thiophenol and phosphorus trichloride. Thiophenol can oxidize to diphenyl disulfide; ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.
Inefficient removal of HCl byproduct.The reaction between thiophenol and phosphorus trichloride generates hydrochloric acid (HCl), which can inhibit the reaction. The use of a tertiary amine base, such as pyridine or triethylamine, is crucial to neutralize the HCl as it is formed, driving the reaction to completion.
Product is an Oil or Fails to Crystallize Presence of impurities.The primary impurity is often unreacted thiophenol or partially substituted chlorophosphites. Ensure the correct stoichiometry of reactants is used. The product may require purification by column chromatography or recrystallization.
Residual solvent.Ensure all solvent is removed under vacuum after the reaction work-up.
Product is Contaminated with Side-Products Oxidation of thiophenol.As mentioned, the exclusion of air and moisture is critical to prevent the formation of diphenyl disulfide.
Incomplete reaction leading to intermediates.Partially substituted intermediates such as phenyl dithiophosphorochloridite and diphenyl thiophosphorochloridite may be present if the reaction does not go to completion. Ensure adequate reaction time and temperature, and the use of a base.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A common and effective solvent for this reaction is toluene. It has a suitable boiling point for the reaction temperature and is relatively inert under the reaction conditions. Other non-polar aprotic solvents may also be used.

Q2: What is the role of a base in this synthesis, and which one should I use?

A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the equilibrium towards the formation of the desired product. Pyridine and triethylamine are commonly used tertiary amine bases for this purpose.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (thiophenol), the product (this compound), and any major byproducts. The disappearance of the thiophenol spot indicates the completion of the reaction.

Q4: My final product is a yellowish solid. Is this normal?

Pure this compound is a white solid. A yellowish tint may indicate the presence of impurities, possibly from the oxidation of thiophenol or residual starting materials. Purification by recrystallization can help to obtain a purer, white product.

Q5: What is a suitable recrystallization solvent for this compound?

While specific data is limited, a mixed solvent system of a good solvent (e.g., dichloromethane or toluene) and a poor solvent (e.g., hexane or ethanol) is often effective for the recrystallization of organic compounds. Experimentation with small quantities is recommended to find the optimal solvent system and ratio.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • Thiophenol

  • Phosphorus trichloride (PCl₃)

  • Pyridine (or triethylamine)

  • Toluene (anhydrous)

  • Hexane (for washing)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

  • Dissolve thiophenol (3.0 equivalents) and pyridine (3.0 equivalents) in anhydrous toluene in the flask.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of phosphorus trichloride (1.0 equivalent) in anhydrous toluene to the stirred mixture via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 110 °C).

  • Monitor the reaction by TLC until the thiophenol is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the pyridinium hydrochloride salt that has precipitated.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_products Products PCl3 PCl₃ Product P(SC₆H₅)₃ (this compound) PCl3->Product + Thiophenol 3 x C₆H₅SH (Thiophenol) Thiophenol->Product Base 3 x Pyridine Byproduct 3 x Pyridine·HCl Base->Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound q1 Was a base (e.g., pyridine) used? start->q1 a1_no Add 3 equivalents of base and repeat reaction. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Was the reaction run under an inert atmosphere? a1_yes->q2 a2_no Repeat reaction under N₂ or Ar to prevent thiophenol oxidation. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Was the reaction monitored to completion (e.g., by TLC)? a2_yes->q3 a3_no Increase reaction time and/or temperature. Monitor progress. q3->a3_no No a3_yes Yes q3->a3_yes Yes end Consider purification issues or reactant quality. a3_yes->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Purification of Crude Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude triphenyl trithiophosphite. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction during synthesis.- Decomposition of the product during workup or purification.- Loss of product during recrystallization due to high solubility in the chosen solvent.- Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., TLC, NMR).- Avoid prolonged exposure to high temperatures or acidic/basic conditions. This compound can be sensitive to hydrolysis.- Carefully select a recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvents on a small scale first.
Product Oils Out During Recrystallization - The boiling point of the solvent is too high.- The presence of impurities that lower the melting point of the mixture.- Supersaturation of the solution.- Choose a lower-boiling point solvent for recrystallization.- Attempt to remove impurities by washing the crude product or by performing a preliminary purification step like a silica gel plug filtration.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Persistent Impurities After Recrystallization - Co-crystallization of impurities with the product.- The impurity has very similar solubility properties to the product in the chosen solvent.- Try a different recrystallization solvent or a solvent mixture.- Consider purification by column chromatography for more effective separation.
Product Decomposition on Silica Gel Column - The silica gel is too acidic, causing hydrolysis or degradation of the this compound.- Neutralize the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine, then packing the column.[1]- Alternatively, use a different stationary phase such as neutral alumina.
Yellow or Discolored Product - Presence of unreacted thiophenol or oxidized byproducts.- Wash the crude product with a dilute sodium hydroxide solution to remove unreacted thiophenol.- Recrystallization or column chromatography should remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: Common impurities can include unreacted starting materials such as thiophenol and phosphorus trichloride, as well as byproducts from side reactions. Diphenyl disulfide can form from the oxidation of thiophenol. Hydrolysis of the product can lead to the formation of triphenyl phosphorotrithioate.

Q2: What is a reliable method for purifying crude this compound?

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a viable purification technique. Standard silica gel is the most common stationary phase.[3] However, given the potential sensitivity of the phosphorus-sulfur bonds to acid, it may be beneficial to use deactivated silica gel or neutral alumina.[1] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate or hexanes and dichloromethane, is a good starting point for developing a separation method.

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value (76-77°C) is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the structure and identify any residual impurities.

Q5: My purified this compound is an oil instead of a solid. What should I do?

A5: this compound should be a solid at room temperature. If it is an oil, it is likely impure. The presence of residual solvent or other impurities can depress the melting point. Further purification by recrystallization from a different solvent system or by column chromatography should be attempted. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Experimental Protocols

Recrystallization (General Procedure)

  • Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography (General Procedure)

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a low-polarity mixture of hexanes and ethyl acetate). If the compound is acid-sensitive, consider using silica gel treated with triethylamine.[1]

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Visualizations

Purification_Workflow Crude Crude Triphenyl Trithiophosphite Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Analysis (TLC, MP, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Attempt Impure Product Still Impure? Start->Impure LowYield Low Yield? Impure->LowYield No Column Perform Column Chromatography Impure->Column Yes OilingOut Oiling Out? LowYield->OilingOut No CheckConditions Optimize Reaction & Workup Conditions LowYield->CheckConditions Yes ChangeSolvent Change Recrystallization Solvent/Method OilingOut->ChangeSolvent Yes Success Successful Purification OilingOut->Success No ChangeSolvent->Impure Column->Impure Failure Further Optimization Needed CheckConditions->Failure

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Purification of Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenyl trithiophosphite. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture?

A1: The synthesis of this compound from thiophenol and phosphorus trichloride can result in several impurities, including:

  • Unreacted Starting Materials: Thiophenol and phosphorus trichloride.

  • Side-Products from Starting Materials: Diphenyl disulfide, which is formed by the oxidation of thiophenol.[1]

  • Reaction Intermediates: Phenylthiophosphorodichloridite and diphenylthiophosphorochloridite.

  • Reaction By-products: Hydrogen chloride.

  • Degradation Products:

    • Oxidation Products: Triphenyl tetrathiophosphate can form if the reaction is exposed to oxidizing agents. Phosphites are known to oxidize to phosphates.

    • Hydrolysis Products: The P-S bonds in this compound can undergo hydrolysis, especially in the presence of moisture.

Q2: How can I monitor the purity of my this compound sample?

A2: The most effective method for monitoring the purity of this compound and identifying phosphorus-containing impurities is ³¹P NMR spectroscopy .[2][3][4] Each phosphorus-containing compound will have a distinct chemical shift, allowing for clear differentiation between the desired product and impurities like its oxidation product. For non-phosphorus impurities, ¹H NMR spectroscopy is useful for detecting and quantifying species like residual thiophenol and diphenyl disulfide.

Q3: My crude product has a strong, unpleasant odor. What is the cause and how can I mitigate it?

A3: The strong, repulsive odor is likely due to unreacted thiophenol.[5][6][7] To mitigate this, it is crucial to perform the reaction and subsequent work-up in a well-ventilated fume hood. During the purification process, washing the crude product with a dilute base solution can help remove acidic thiophenol.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Residual Thiophenol in the Purified Product
  • Symptoms:

    • Persistent, strong, unpleasant odor.

    • Characteristic signals of thiophenol in the ¹H NMR spectrum.

  • Cause:

    • Incomplete reaction of thiophenol.

    • Inefficient removal during work-up.

  • Solutions:

    • Aqueous Work-up with Mild Base: Wash the organic layer containing the crude product with a dilute solution of sodium bicarbonate or sodium carbonate. This will deprotonate the acidic thiophenol, forming a water-soluble thiophenolate salt that will partition into the aqueous layer. Avoid using strong bases like sodium hydroxide, as they can promote the hydrolysis of the P-S bonds in the product.

    • Oxidative Quench: A small amount of a mild oxidizing agent can be added to the reaction mixture to convert the residual thiophenol into diphenyl disulfide. Diphenyl disulfide is generally less volatile and has a less pungent odor than thiophenol, and it can be more easily removed by chromatography or recrystallization.

Problem 2: Presence of Diphenyl Disulfide in the Final Product
  • Symptoms:

    • Characteristic signals of diphenyl disulfide in the ¹H NMR spectrum.

    • Difficulty in obtaining a sharp melting point for the final product.

  • Cause:

    • Oxidation of thiophenol, either from the starting material or during the reaction and work-up. Exposure to air can facilitate this oxidation.[1]

  • Solutions:

    • Column Chromatography: Diphenyl disulfide is typically less polar than this compound. A carefully chosen solvent system for silica gel chromatography can effectively separate the two compounds.

    • Recrystallization: Finding a suitable solvent for recrystallization can be challenging. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while diphenyl disulfide remains soluble, would be ideal.

Problem 3: Evidence of Oxidation or Hydrolysis of the Product
  • Symptoms:

    • Appearance of new signals in the ³¹P NMR spectrum, indicating the formation of new phosphorus-containing species. For instance, an oxidation product like triphenyl tetrathiophosphate would have a different chemical shift.[2][4]

    • Broadening of the melting point range.

  • Cause:

    • Exposure of the reaction mixture or purified product to air (oxygen) or moisture.

  • Solutions:

    • Inert Atmosphere: Conduct the reaction and all subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the P-S bonds.

    • Purification: Column chromatography can be used to separate the desired product from its more polar oxidation and hydrolysis byproducts.

Experimental Protocols

General Protocol for Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the purification of organic compounds.[8][9]

  • Eluent Selection:

    • Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and its impurities. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[8][9]

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test a range of solvents of varying polarities (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures thereof) to find the most suitable one.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

    • Further cooling in an ice bath can increase the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

Table 1: ¹H and ³¹P NMR Data for Potential Impurities
CompoundNucleusChemical Shift (ppm)Multiplicity
Thiophenol¹H~7.1-7.4, 3.4 (SH)Multiplet, Singlet
Diphenyl disulfide¹H~7.2-7.5Multiplet
Triphenylphosphine³¹P~ -5Singlet
Triphenylphosphine Oxide³¹P~ 25-30Singlet
Triphenyl Phosphite³¹P~ 128Singlet
Triphenyl Phosphate³¹P~ -18Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[2][10]

Visualizations

Logical Workflow for Troubleshooting Impurities

Troubleshooting Workflow start Crude this compound check_odor Strong Unpleasant Odor? start->check_odor check_31p_nmr Analyze by ³¹P NMR start->check_31p_nmr check_1h_nmr Analyze by ¹H NMR check_odor->check_1h_nmr Yes check_odor->check_1h_nmr No thiophenol_present Thiophenol Impurity check_1h_nmr->thiophenol_present Thiophenol signals present disulfide_present Diphenyl Disulfide Impurity check_1h_nmr->disulfide_present Disulfide signals present p_impurities_present Phosphorus Impurities (Oxidation/Hydrolysis) check_31p_nmr->p_impurities_present Extra P signals base_wash Wash with Mild Base thiophenol_present->base_wash chromatography Column Chromatography disulfide_present->chromatography recrystallization Recrystallization disulfide_present->recrystallization p_impurities_present->chromatography inert_atmosphere Use Inert Atmosphere & Anhydrous Conditions p_impurities_present->inert_atmosphere base_wash->check_31p_nmr pure_product Pure this compound chromatography->pure_product recrystallization->pure_product inert_atmosphere->pure_product

Caption: A logical workflow for identifying and removing common impurities from this compound reactions.

Signaling Pathway of Impurity Formation

Impurity Formation thiophenol Thiophenol product This compound thiophenol->product disulfide Diphenyl Disulfide thiophenol->disulfide Oxidation pcl3 PCl₃ pcl3->product oxidation_product Triphenyl Tetrathiophosphate product->oxidation_product Oxidation hydrolysis_products Hydrolysis Products product->hydrolysis_products Hydrolysis oxygen O₂ (Air) oxygen->disulfide oxygen->oxidation_product h2o H₂O (Moisture) h2o->hydrolysis_products

Caption: A diagram illustrating the formation pathways of common impurities in this compound reactions.

References

common side reactions with triphenyl trithiophosphite and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenyl trithiophosphite. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula P(SPh)₃, is a trivalent organophosphorus compound. It is primarily used as a sulfur transfer reagent in various organic syntheses. Its key applications include the conversion of phosphites to phosphorothioates, a crucial step in the synthesis of modified oligonucleotides for therapeutic use. It also finds application in the synthesis of thioesters and as a ligand in organometallic chemistry.

Q2: What are the common impurities in commercial this compound and how can they affect my reaction?

Commercial this compound may contain impurities such as triphenylphosphine, diphenyl disulfide, and thiophenol. The presence of these impurities can lead to undesired side reactions and affect the yield and purity of the target product. For instance, triphenylphosphine can participate in its own set of reactions (e.g., Wittig or Staudinger reactions), while thiophenol can act as a nucleophile, leading to the formation of unwanted thio-adducts. It is advisable to use high-purity this compound or purify it before use if sensitive applications are intended.

Troubleshooting Guide: Common Side Reactions and Avoidance Strategies

This section details common side reactions observed when using this compound and provides strategies to minimize or eliminate them.

Issue 1: Hydrolysis of this compound

Question: I am observing the formation of phenol and other phosphorus-containing byproducts in my reaction. What is causing this and how can I prevent it?

Answer: The likely cause is the hydrolysis of this compound. In the presence of water, this compound can hydrolyze to form triphenyl phosphite and subsequently phenol and phosphorous acid. This not only consumes the reagent but also introduces acidic byproducts that can catalyze other unwanted reactions.

Avoidance Strategies:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Aprotic Solvents: Use aprotic solvents that are less likely to act as a proton source.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

Issue 2: Oxidation to Pentavalent Phosphorus Species

Question: My reaction is producing triphenyl tetrathiophosphate (PhS)₃P=S or triphenyl trithiophosphate (PhS)₃P=O. How can I avoid this oxidation?

Answer: this compound is susceptible to oxidation, especially in the presence of air or other oxidizing agents. The phosphorus (III) center can be oxidized to phosphorus (V), leading to the formation of the corresponding tetrathiophosphate or trithiophosphate.

Avoidance Strategies:

  • Inert Atmosphere: As with hydrolysis, conducting the reaction under a stringent inert atmosphere is crucial to prevent air oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Oxidizing Agents: Carefully review all reagents in the reaction mixture to ensure no incompatible oxidizing agents are present.

Issue 3: Unwanted Thiolation of Electrophiles

Question: I am trying to perform a reaction with an alkyl halide, but I am observing the formation of a phenyl thioether (R-SPh) as a major byproduct. Why is this happening?

Answer: This side reaction is likely due to the release of thiophenolate (PhS⁻) from this compound, which then acts as a nucleophile and attacks your electrophilic substrate (e.g., alkyl halide). This can be particularly problematic if the desired reaction is slow.

Avoidance Strategies:

  • Control of Stoichiometry: Use the minimum effective amount of this compound. An excess of the reagent can increase the concentration of free thiophenolate.

  • Reaction Temperature: Lowering the reaction temperature can help to favor the desired reaction pathway over the competing thiolation.

  • Choice of Base: If a base is used in the reaction, a non-nucleophilic, sterically hindered base is preferred to avoid promoting the release of thiophenolate.

Issue 4: Arbuzov-type Rearrangement with Alkyl Halides

Question: When reacting this compound with an alkyl halide, I am isolating a product that appears to be a phosphonotrithioate. Is this expected?

Answer: Yes, this is a known reactivity pattern analogous to the Michaelis-Arbuzov reaction. The trivalent phosphorus of this compound can attack an alkyl halide, leading to the formation of a phosphonium intermediate. Subsequent nucleophilic attack by the halide on one of the phenyl groups is less favorable than with alkoxy groups, but rearrangement to form a P-alkylated pentavalent species can still occur, especially at elevated temperatures.

Avoidance Strategies:

  • Milder Reaction Conditions: Employing lower reaction temperatures can disfavor the rearrangement pathway.

  • Substrate Choice: The propensity for this rearrangement is dependent on the nature of the alkyl halide. Primary alkyl halides are more susceptible. If possible, consider alternative synthetic routes for substrates that are prone to this side reaction.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis and Oxidation

  • Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

  • Use freshly distilled and dried solvents. For example, THF can be distilled from sodium/benzophenone, and dichloromethane from calcium hydride.

  • Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen.

  • Add the dried solvent to the reaction flask via cannula or a dry syringe.

  • If using solid reagents, dry them under high vacuum before use.

  • Add this compound and other reagents under a counterflow of inert gas.

  • Maintain the inert atmosphere throughout the course of the reaction and during workup if the products are also sensitive.

Data Presentation

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Side ReactionCommon ByproductsKey Contributing FactorsRecommended Avoidance Strategies
Hydrolysis Phenol, Triphenyl phosphite, Phosphorous acidPresence of water/moistureUse anhydrous solvents and reagents; inert atmosphere.
Oxidation Triphenyl tetrathiophosphate, Triphenyl trithiophosphatePresence of oxygen/oxidizing agentsUse degassed solvents; stringent inert atmosphere.
Thiolation Phenyl thioethers (R-SPh)Excess reagent; elevated temperaturesControl stoichiometry; lower reaction temperature.
Arbuzov Rearrangement PhosphonotrithioatesReaction with alkyl halides; heatLower reaction temperatures; consider alternative substrates.

Visualizations

Hydrolysis_Pathway TPP This compound P(SPh)₃ Intermediate Hydrolysis Intermediate TPP->Intermediate + H₂O H2O Water (Moisture) H2O->Intermediate TP Triphenyl Phosphite P(OPh)₃ Intermediate->TP - Thiophenol Phenol Phenol TP->Phenol + H₂O (further hydrolysis) PA Phosphorous Acid TP->PA + H₂O (further hydrolysis) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Reaction & Workup Dry_Glassware Oven-dry glassware Inert_Atmosphere Assemble under Ar/N₂ Dry_Glassware->Inert_Atmosphere Dry_Solvents Distill/dry solvents Add_Solvent Add solvent via cannula Dry_Solvents->Add_Solvent Dry_Reagents Dry reagents under vacuum Add_Reagents Add reagents under counterflow Dry_Reagents->Add_Reagents Inert_Atmosphere->Add_Solvent Add_Solvent->Add_Reagents Run_Reaction Maintain inert atmosphere Add_Reagents->Run_Reaction Workup Quench & Extract Run_Reaction->Workup Purify Column Chromatography Workup->Purify

Technical Support Center: Optimizing Reaction Conditions for Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of triphenyl trithiophosphite. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: The reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared from thiophenol and phosphorus trichloride, can stem from several factors.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Ensure the reaction is stirred vigorously and for a sufficient duration. While specific literature for this compound is scarce, analogous preparations of similar compounds suggest that reaction times can be several hours. Consider increasing the reaction time and monitoring the progress by techniques like TLC or GC.

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: For similar phosphite syntheses, a gradual increase in temperature is often employed. Start the reaction at a lower temperature (e.g., 0-10 °C) during the dropwise addition of phosphorus trichloride to control the initial exothermic reaction, and then slowly raise the temperature to reflux to drive the reaction to completion.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.

    • Solution: The presence of moisture can lead to the formation of undesired phosphorus-oxygen compounds. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Using anhydrous solvents is also critical.

  • Stoichiometry: An incorrect molar ratio of reactants can limit the yield.

    • Solution: A slight excess of thiophenol may be used to ensure the complete consumption of phosphorus trichloride. Experiment with molar ratios of thiophenol to phosphorus trichloride, for instance, starting with a 3.1:1 ratio.

Q2: I am observing the formation of significant amounts of side products. How can I minimize them?

A2: The primary side products in this reaction are often the result of incomplete reaction or reaction with atmospheric moisture.

  • Incomplete Substitution: Phenyl dithiophosphorochloridite ((PhS)₂PCl) and phenyl thiophosphorodichloridite (PhSPCl₂) are common intermediates.

    • Solution: As mentioned for low yields, ensuring a sufficient reaction time and potentially a higher final reaction temperature can promote the complete substitution of chlorine atoms on the phosphorus.

  • Hydrolysis Products: The presence of water can lead to the formation of various phosphorus-oxygen species, which can be difficult to separate from the final product.

    • Solution: Strict anhydrous conditions are paramount. Use freshly distilled solvents and reagents if possible. A nitrogen or argon blanket throughout the reaction and workup is highly recommended.

Q3: The purification of this compound is proving difficult. What are the recommended procedures?

A3: Purification can be challenging due to the potential for similar polarities between the product and byproducts.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solution: Finding a suitable solvent or solvent system is key. This compound is a solid with a reported melting point of 76-77 °C. A good recrystallization solvent will dissolve the compound when hot but not when cold. Start by testing small amounts of the crude product in various solvents like ethanol, isopropanol, hexanes, or mixtures thereof. The goal is to find a solvent in which the product has high solubility at the solvent's boiling point and low solubility at room temperature or in an ice bath.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.

    • Solution: A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, is a good starting point. The polarity of the eluent can be gradually increased to elute the desired product. Monitor the fractions by TLC to identify and combine the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common laboratory synthesis involves the reaction of thiophenol with phosphorus trichloride, typically in the presence of a base to neutralize the HCl byproduct.

(Ph = Phenyl group)

Q2: What is the role of a base in the reaction?

A2: A base, such as pyridine or triethylamine, is often used to scavenge the hydrogen chloride (HCl) gas that is evolved during the reaction. The removal of HCl drives the reaction equilibrium towards the product side, which can improve the reaction rate and overall yield. The base hydrochloride salt then precipitates and can be removed by filtration.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Phosphorus trichloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood.

  • The reaction evolves hydrogen chloride gas , which is corrosive and toxic. The reaction setup should include a trap to neutralize the HCl gas (e.g., a bubbler with a sodium hydroxide solution).

  • The reaction can be exothermic , especially during the initial addition of phosphorus trichloride. It is important to control the rate of addition and use an ice bath to manage the temperature.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled. The entire apparatus must be thoroughly dried before use.

  • Reagents: Thiophenol (3.1 equivalents) is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) in the reaction flask. The solution is cooled in an ice bath.

  • Addition: Phosphorus trichloride (1.0 equivalent) is added dropwise to the stirred solution of thiophenol via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours. The reaction progress should be monitored (e.g., by TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. If a base was used, the precipitated hydrochloride salt is removed by filtration. The filtrate is then washed with a dilute sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Data Presentation

The following table summarizes key reaction parameters that can be varied for optimization, based on analogous reactions. Researchers should systematically vary these to determine the optimal conditions for their specific setup.

ParameterRange to InvestigateRationale
Thiophenol : PCl₃ Molar Ratio 3.0:1 to 3.5:1A slight excess of thiophenol may drive the reaction to completion.
Solvent Toluene, Dichloromethane, HexaneSolvent polarity can influence reaction rate and solubility of intermediates.
Temperature 0 °C (addition), RT to Reflux (reaction)Controls reaction rate and minimizes side reactions.
Reaction Time 2 - 24 hoursEnsure the reaction proceeds to completion.
Base (optional) Pyridine, Triethylamine (3.0-3.3 eq.)Neutralizes HCl byproduct, potentially increasing yield and rate.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and troubleshooting logic.

experimental_workflow reagents 1. Reagents (Thiophenol, PCl₃, Solvent) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents->setup addition 3. Controlled Addition (0-10 °C) setup->addition reaction 4. Reaction (Stirring, Heating) addition->reaction workup 5. Workup (Filtration, Washing) reaction->workup purification 6. Purification (Recrystallization) workup->purification product Pure Triphenyl Trithiophosphite purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_purification Optimize Purification start->check_purification temp Temperature Profile (Addition & Reflux) check_conditions->temp time Reaction Time check_conditions->time ratio Stoichiometric Ratio check_conditions->ratio moisture Moisture Contamination? check_reagents->moisture solvent_purity Anhydrous Solvents? check_reagents->solvent_purity recrystallization Recrystallization Solvent? check_purification->recrystallization chromatography Column Chromatography Parameters? check_purification->chromatography

Caption: A logical flow for troubleshooting common issues in this compound synthesis.

effect of temperature and solvent on triphenyl trithiophosphite reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of triphenyl trithiophosphite in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Reactions involving this compound can be sensitive to experimental conditions. The following table addresses common issues, their potential causes related to temperature and solvent, and recommended solutions.

Problem Possible Cause Solution
Low or No Reaction Conversion 1. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or may be too polar or non-polar for the specific reaction mechanism. 2. Insufficient Temperature: The reaction may have a high activation energy requiring thermal input. For reactions like the Michaelis-Arbuzov type, heating is often necessary.[1]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile). For nucleophilic substitution reactions, polar aprotic solvents can be effective. 2. Temperature Optimization: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or GC-MS. For reactions involving phosphites, temperatures can range from room temperature to 160 °C.[1]
Formation of Multiple Products/Side Reactions 1. High Reaction Temperature: Excessive heat can lead to decomposition of the this compound or side reactions. Thermal decomposition of related organophosphorus compounds is known to occur at elevated temperatures.[2] 2. Reactive Solvent: The solvent may be participating in the reaction (e.g., solvolysis).1. Lower Reaction Temperature: If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. 2. Use of Inert Solvent: Employ a non-reactive solvent that is stable under the reaction conditions.
Reagent Decomposition 1. Presence of Moisture: this compound is expected to be moisture-sensitive, similar to triphenyl phosphite.[2] Hydrolysis can occur in the presence of water. 2. High Temperature: As mentioned, high temperatures can lead to thermal degradation.[2]1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Controlled Heating: Use an oil bath with a temperature controller to maintain a stable and appropriate reaction temperature.
Product Isolation Issues 1. Inappropriate Work-up Procedure: The choice of extraction solvent may be incorrect, leading to poor recovery. 2. Co-elution with Byproducts: this compound or its byproducts may have similar polarity to the desired product, making chromatographic separation difficult.1. Optimize Extraction: Perform small-scale liquid-liquid extractions with different solvent systems to find the optimal conditions for isolating the product. 2. Alternative Purification: Consider other purification techniques such as recrystallization or distillation if chromatography is ineffective.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect reactions involving this compound?

A1: Temperature plays a crucial role in reactions with this compound. An increase in temperature typically increases the reaction rate. For endothermic reactions or those with a high activation energy, such as the Michaelis-Arbuzov reaction, heating is often required to achieve a reasonable conversion.[1] However, excessively high temperatures can lead to the decomposition of the reagent and the formation of unwanted byproducts.[2] It is therefore essential to carefully optimize the temperature for each specific reaction.

Q2: What is the role of the solvent in this compound reactions?

A2: The solvent has several important functions. It dissolves the reactants, facilitates their interaction, and can influence the reaction mechanism and rate. The polarity of the solvent is a key factor. Polar aprotic solvents can be beneficial for S_N2-type reactions. The choice of solvent can also affect the stability of intermediates and transition states. In some cases, reactions involving phosphites can be run neat (without a solvent), especially if the reactants are liquids.[1]

Q3: Can this compound be used in Michaelis-Arbuzov reactions? What are the typical conditions?

A3: Yes, as a trivalent phosphorus ester, this compound can theoretically undergo the Michaelis-Arbuzov reaction with alkyl halides. This reaction typically involves the nucleophilic attack of the phosphorus on the alkyl halide.[3] For many phosphites, this reaction requires elevated temperatures, often in the range of 120-160 °C.[1] The reaction can sometimes be performed without a solvent, or a high-boiling, inert solvent may be used.

Q4: How should I choose a solvent for a reaction with this compound?

A4: The choice of solvent depends on the specific reaction being performed. A good starting point is to consider the polarity of the reactants and the likely reaction mechanism. For reactions involving polar intermediates or transition states, a polar solvent may be suitable. For other reactions, a non-polar solvent like toluene or hexane might be preferred. It is often necessary to screen a few different solvents to find the optimal one for your reaction.

Q5: What are the safety precautions for handling this compound?

Experimental Protocols

Due to the limited availability of specific experimental procedures for this compound in the literature, a general protocol for a nucleophilic substitution reaction is provided below. Note: This is a template and requires optimization for specific substrates.

General Protocol for Reaction of this compound with an Electrophile

  • Preparation: Under an inert atmosphere (nitrogen or argon), add the electrophile (1.0 mmol) and a magnetic stir bar to an oven-dried round-bottom flask.

  • Solvent Addition: Add anhydrous solvent (5-10 mL). The choice of solvent should be based on the solubility of the reactants and the expected reaction mechanism (e.g., THF, toluene, or acetonitrile).

  • Reagent Addition: Dissolve this compound (1.1 mmol, 1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring solution of the electrophile at room temperature.

  • Temperature Control: After the addition, adjust the temperature to the desired value. For initial trials, room temperature can be a starting point. If no reaction is observed, gradually increase the temperature. Monitor the reaction by TLC or GC-MS.

  • Reaction Monitoring: Follow the consumption of the starting materials until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

The following table summarizes the expected qualitative effects of solvent properties on common reaction types where this compound might be employed, based on general principles of physical organic chemistry.

Solvent Property Effect on S_N2 Reactions Effect on S_N1 Reactions General Considerations for this compound
Polar Protic (e.g., ethanol, water)Can slow down the reaction by solvating the nucleophile.Favored, as they stabilize the carbocation intermediate and the leaving group.May lead to solvolysis of the P-S bond.
Polar Aprotic (e.g., DMF, DMSO, acetonitrile)Generally accelerates the reaction by solvating the cation but not the nucleophile.Can proceed, but generally slower than in protic solvents.Good general choice for many reaction types, assuming stability of the reagent.
Non-Polar (e.g., hexane, toluene)Slow reaction rates due to poor stabilization of charged intermediates or transition states.Disfavored due to lack of stabilization of the carbocation.Suitable for reactions that do not involve polar intermediates.

Visualizations

The following diagrams illustrate a logical workflow for reaction optimization and a general reaction mechanism.

Reaction_Optimization_Workflow start Start: Define Reaction (Substrates, Stoichiometry) solvent_screen Solvent Screening (e.g., Toluene, THF, ACN) Run at Room Temperature start->solvent_screen analyze1 Analyze Results (TLC, GC-MS for conversion) solvent_screen->analyze1 temp_screen Temperature Screening (e.g., RT, 50°C, 80°C, 120°C) analyze2 Analyze Results (Yield, Purity) temp_screen->analyze2 optimal_solvent Select Best Solvent analyze1->optimal_solvent optimal_solvent->temp_screen optimal_temp Identify Optimal Temperature analyze2->optimal_temp workup Work-up and Purification optimal_temp->workup end End: Optimized Protocol workup->end Michaelis_Arbuzov_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dealkylation P_SPh3 P(SPh)₃ intermediate [(PhS)₃P-R]⁺ X⁻ (Phosphonium Salt Intermediate) P_SPh3->intermediate SN2 R_X R-X R_X->intermediate intermediate2 [(PhS)₃P-R]⁺ X⁻ final_product (PhS)₂P(=S)R byproduct Ph-X intermediate2->final_product SN2 on SPh

References

Technical Support Center: Handling Air-Sensitive Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing triphenyl trithiophosphite, its air-sensitive nature presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the integrity of your research and the safety of your laboratory personnel.

Troubleshooting Guide

This guide addresses specific problems that may arise when working with this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction failure or low yield Decomposition of this compound due to exposure to air or moisture.Ensure all handling of solid this compound is performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Use freshly dried, deoxygenated solvents for all reactions. Monitor the purity of the ligand by ³¹P NMR before use.
Incomplete reaction.Extend reaction time or gently heat the reaction mixture if the thermal stability of the reactants and products allows.
Impurities in starting materials.Purify all starting materials before use. Commercial this compound may contain oxidized impurities.
Formation of unexpected byproducts Oxidation of the phosphite ligand.The primary oxidation product is likely triphenyl tetrathiophosphate. Its presence can be confirmed by ³¹P NMR spectroscopy. Improve inert atmosphere techniques to minimize oxygen exposure.
Hydrolysis of the phosphite ligand.Hydrolysis can occur in the presence of trace water, leading to the formation of triphenyl phosphite and hydrogen sulfide. Ensure solvents and reagents are scrupulously dry.
Difficulty in dissolving the solid Poor solubility in the chosen solvent.Consult literature for appropriate solvents. Gentle warming under an inert atmosphere may aid dissolution. Ensure the solvent is of high purity and free of water.
Formation of insoluble decomposition products.If the solid does not dissolve even with heating, it may have decomposed. Discard the material and use a fresh batch.
Inconsistent results between batches Degradation of the stock material over time.Store this compound in a desiccator inside a glovebox or in a sealed container under argon or nitrogen in a cool, dark place. Regularly check the purity of the stock material by ³¹P NMR.
Variations in the quality of the commercial product.Purchase from a reputable supplier and request a certificate of analysis for each batch.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound is highly sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen). For long-term storage, it is best kept in a desiccator inside a glovebox or in a sealed ampoule in a refrigerator. Avoid frequent opening of the storage container.

Q2: What are the signs of decomposition of this compound?

A2: Visual signs of decomposition can include a change in color (from white to yellow or brown) or a change in texture (clumping). The most reliable method for detecting decomposition is ³¹P NMR spectroscopy. The appearance of new peaks, particularly in the region associated with oxidized phosphorus species, indicates degradation. A pungent odor may also indicate the release of thiophenol or other sulfur-containing decomposition products.

Q3: Can I handle this compound on the benchtop for a short period?

A3: It is strongly advised to handle this compound exclusively under an inert atmosphere. Even brief exposure to air can lead to significant oxidation and hydrolysis, compromising the integrity of your experiment. If a glovebox is unavailable, use of a Schlenk line is a necessary alternative.

Q4: What are the expected decomposition products if my sample is exposed to air and moisture?

A4: Exposure to air (oxygen) will likely lead to the oxidation of the phosphorus(III) center to phosphorus(V), forming triphenyl tetrathiophosphate. The presence of moisture can lead to hydrolysis of the P-S bonds, which would likely yield triphenyl phosphite and hydrogen sulfide, or subsequently thiophenol and phosphoric acid derivatives.

Q5: How can I monitor the purity of my this compound?

A5: ³¹P NMR spectroscopy is the most effective technique for assessing the purity of this compound and detecting the presence of oxidized impurities.[1] The ³¹P NMR chemical shift for triphenyl phosphite, a related compound, is around 128 ppm, and its oxidation product, triphenyl phosphate, appears at approximately -18 ppm.[1] While the specific shift for this compound may differ, a similar upfield shift upon oxidation is expected. A single, sharp peak in the expected region for a P(III) thiophosphite indicates high purity, while the presence of additional peaks suggests decomposition.

Q6: What is the best way to dispose of waste containing this compound?

A6: Waste containing this compound should be treated as hazardous. It should be collected in a sealed, properly labeled container. Organophosphate and organothiophosphate waste disposal should follow institutional and local regulations.[2][3] Generally, this involves treatment by a licensed chemical waste disposal company. Do not dispose of this material down the drain.

Experimental Protocols

Methodology for Monitoring Purity using ³¹P NMR Spectroscopy

  • Sample Preparation: Inside a glovebox, dissolve a small amount (5-10 mg) of the this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly dried and deoxygenated.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube equipped with a sealable cap (e.g., a J. Young valve NMR tube) to prevent exposure to the atmosphere during transport and analysis.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A single scan is often sufficient due to the high natural abundance and sensitivity of the ³¹P nucleus.

  • Data Analysis: The resulting spectrum should ideally show a single peak corresponding to this compound. The presence of other peaks, particularly in the region expected for P(V) species, indicates the presence of oxidation or hydrolysis products.

Visualizing Experimental Workflows

Workflow for Handling this compound in an Inert Atmosphere

G cluster_glovebox Inside Glovebox storage Store this compound in sealed container weighing Weigh solid into reaction flask storage->weighing dissolution Add dry, deoxygenated solvent weighing->dissolution reaction_setup Assemble reaction under inert atmosphere (e.g., Schlenk line) dissolution->reaction_setup reaction Run reaction reaction_setup->reaction workup Aqueous workup (if necessary) using deoxygenated solutions reaction->workup purification Purify product under inert atmosphere workup->purification analysis Analyze product (e.g., NMR in sealed tube) purification->analysis

Caption: Inert atmosphere handling workflow.

Logical Relationship of Decomposition Pathways

G TPP This compound (P(SPh)₃) Oxidized Oxidized Product (e.g., O=P(SPh)₃) TPP->Oxidized O₂ (Air) Hydrolyzed Hydrolysis Products (e.g., P(OPh)₃, H₂S) TPP->Hydrolyzed H₂O (Moisture)

Caption: Decomposition pathways of this compound.

References

preventing the degradation of triphenyl trithiophosphite during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of triphenyl trithiophosphite during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (TPTP) is an organothiophosphorus compound. Its stability is crucial as degradation can lead to the formation of impurities that may interfere with experimental results, reduce product yield, and introduce potential safety hazards.

Q2: What are the primary degradation pathways for this compound?

Based on the chemistry of analogous organophosphorus compounds, the primary degradation pathways for this compound are likely:

  • Hydrolysis: Reaction with water or moisture, leading to the cleavage of the phosphorus-sulfur bonds.

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can convert the phosphite (P(III)) to a phosphate (P(V)) or lead to other oxidative degradation products.

Q3: How can I visually inspect my this compound for signs of degradation?

While visual inspection is not a definitive method for determining purity, the following signs may indicate degradation:

  • Change in physical state: Pure this compound is a solid with a reported melting point of 76-77 °C.[1] Any sintering, clumping, or oily appearance at room temperature could suggest the presence of impurities or degradation products.

  • Discoloration: A noticeable change from its typical color to a darker or yellowed appearance can be an indicator of chemical degradation.

  • Odor: A strong, unpleasant odor different from its characteristic smell might signal the presence of volatile degradation byproducts.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the storage and stability of this compound.

Issue 1: The purity of my this compound has decreased over time.

Potential Cause Recommended Action
Improper Storage Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid temperature extremes.[2][3]
Exposure to Moisture (Hydrolysis) Keep the container tightly sealed.[4][5] Store in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).
Exposure to Air (Oxidation) Purge the container with an inert gas before sealing. Use containers with a tight-fitting seal.

Issue 2: I observe a change in the physical appearance of the compound.

Potential Cause Recommended Action
Absorption of Moisture Review storage conditions to ensure a dry environment. Consider using a desiccant in the storage container.
Slow Decomposition If significant changes are observed, the product may be degraded. It is advisable to re-analyze the purity before use.

Data Summary

The following table summarizes recommended storage conditions to minimize the degradation of this compound. These are based on general guidelines for organophosphorus compounds.[2][3][4][5]

Parameter Recommended Condition Rationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Inert gas (Nitrogen, Argon)Prevents oxidation.
Humidity Dry / DesiccatedPrevents hydrolysis.
Light Store in an opaque containerProtects from potential light-induced degradation.
Container Tightly sealed, inert materialPrevents exposure to air and moisture.

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound. Method optimization may be required.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reference standard of this compound (if available)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of the reference standard and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with acetonitrile.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and dissolve it in acetonitrile to a similar concentration as the stock standard solution.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve or by the area normalization method.

Visualizations

TroubleshootingGuide start Degradation Suspected check_appearance Visual Inspection: - Color Change? - Oily/Clumped? start->check_appearance check_storage Review Storage Conditions: - Temperature? - Moisture? - Atmosphere? check_appearance->check_storage If abnormal analyze_purity Perform Purity Analysis (e.g., HPLC, GC-MS) check_appearance->analyze_purity If normal, but degradation suspected adjust_storage Adjust Storage: - Store at 2-8°C - Use Desiccator - Inert Atmosphere check_storage->adjust_storage is_pure Is Purity Acceptable? analyze_purity->is_pure use_compound Use Compound is_pure->use_compound Yes discard Discard or Repurify is_pure->discard No adjust_storage->analyze_purity

Caption: Troubleshooting decision tree for suspected this compound degradation.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Known Concentrations) inject_std Inject Standards & Build Calibration Curve prep_std->inject_std prep_sample Prepare Sample Solution (Known Concentration) inject_sample Inject Sample prep_sample->inject_sample hplc_setup Set Up HPLC System (Column, Mobile Phase, etc.) hplc_setup->inject_std hplc_setup->inject_sample analyze_data Identify Peak & Integrate Area inject_std->analyze_data inject_sample->analyze_data calculate_purity Calculate Purity analyze_data->calculate_purity

Caption: Experimental workflow for purity assessment of this compound by HPLC.

References

troubleshooting guide for failed reactions with triphenyl trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenyl trithiophosphite. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or has not gone to completion. What are the potential causes?

A1: Several factors can contribute to a slow or incomplete reaction. Consider the following possibilities:

  • Reagent Quality: The purity of this compound is crucial. It can degrade over time, especially if exposed to air or moisture. Impurities can interfere with the desired reaction.

  • Reaction Temperature: Many reactions involving phosphites require specific temperature control. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to decomposition of the reagent or products.

  • Solvent Choice: The solubility of this compound and other reactants is a key factor. Ensure you are using an appropriate solvent that dissolves all components of the reaction mixture.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Carefully check the stoichiometry of your reaction.

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions?

A2: The formation of byproducts is a common issue. Potential side reactions with this compound include:

  • Hydrolysis: In the presence of water, this compound can hydrolyze, leading to the formation of thiophenol and phosphorous acid derivatives. This is a common issue if wet solvents or reagents are used.

  • Oxidation: this compound can be oxidized by air to form triphenyl tetrathiophosphate. It is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • P-S Bond Cleavage: The phosphorus-sulfur bond can be cleaved by certain nucleophiles or under harsh reaction conditions, leading to a variety of undesired products.[1][2][3]

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for determining the purity of organophosphorus compounds. A pure sample of this compound should show a single characteristic peak. The presence of other peaks may indicate impurities or degradation products.

  • Melting Point: A sharp melting point range is indicative of a pure compound. A broad or depressed melting point suggests the presence of impurities.

  • Thin Layer Chromatography (TLC): TLC can be used to quickly assess the purity of a sample and to monitor the progress of a reaction.

Troubleshooting Guide for Failed Reactions

If you are experiencing a failed reaction with this compound, the following troubleshooting guide can help you identify and resolve the issue.

Problem 1: No Reaction or Low Conversion
Possible Cause Suggested Solution
Inactive Reagent Verify the purity of this compound using 31P NMR or by measuring its melting point. If necessary, purify the reagent by recrystallization or purchase a new batch.
Incorrect Reaction Temperature Optimize the reaction temperature. Try running the reaction at a slightly higher or lower temperature to see if it improves the yield.
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider using a different solvent. This compound is generally soluble in organic solvents like benzene, ethanol, and acetone but has limited solubility in water.[4]
Presence of Inhibitors Ensure all glassware is clean and dry. Trace amounts of acid or base can sometimes inhibit reactions.
Problem 2: Formation of Multiple Products/Byproducts
Possible Cause Suggested Solution
Hydrolysis Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere can also help to minimize exposure to atmospheric moisture.
Oxidation Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the this compound.
Side Reactions with Substrate Analyze the byproducts to understand the nature of the side reactions. This may require adjusting the reaction conditions (e.g., temperature, reaction time, or order of addition of reagents) to disfavor the formation of byproducts.

Data Presentation

Physical Properties of this compound and a Common Analog

PropertyThis compoundTriphenyl Phosphite
Molecular Formula C18H15PS3C18H15O3P
Molecular Weight 358.49 g/mol [5]310.28 g/mol [6]
Boiling Point 503.5 °C at 760 mmHg[5]360 °C at 760 mmHg[7]
Flash Point 258.3 °C[5]218.3 °C
Solubility in Water InsolubleSparingly soluble[4]
Solubility in Organic Solvents SolubleHighly soluble in benzene, ethanol, acetone[4]

Experimental Protocols

Example Protocol: Corey-Winter Olefination

The Corey-Winter olefination is a common application of phosphites for the stereospecific conversion of 1,2-diols to olefins. While this protocol uses a generic phosphite, this compound can be used in a similar fashion.

  • Formation of the Cyclic Thiocarbonate: To a solution of the 1,2-diol (1.0 eq) in an anhydrous solvent (e.g., toluene), add 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 eq). The reaction is typically heated to reflux until the diol is consumed (monitored by TLC).

  • Desulfurization: After cooling the reaction mixture, add this compound (1.2 eq) and heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the thiocarbonate intermediate.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired olefin.

Mandatory Visualizations

Troubleshooting Logic for Failed Reactions

Troubleshooting_Workflow Troubleshooting Workflow for Failed this compound Reactions start Reaction Failed (Low Yield / No Product) check_reagents Check Reagent Purity (this compound, Substrate, Solvent) start->check_reagents reagent_impure Reagent(s) Impure? check_reagents->reagent_impure check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal analyze_byproducts Analyze Byproducts (NMR, MS) side_reactions Side Reactions Identified? analyze_byproducts->side_reactions reagent_impure->check_conditions No purify_reagents Purify or Replace Reagents reagent_impure->purify_reagents Yes conditions_suboptimal->analyze_byproducts No optimize_conditions Optimize Conditions (e.g., change temperature, use inert gas) conditions_suboptimal->optimize_conditions Yes side_reactions->start No/Unclear modify_protocol Modify Protocol (e.g., change solvent, add scavenger) side_reactions->modify_protocol Yes success Reaction Successful purify_reagents->success optimize_conditions->success modify_protocol->success

Caption: A flowchart illustrating the logical steps for troubleshooting failed reactions involving this compound.

Potential Degradation Pathways

Degradation_Pathways Potential Degradation Pathways of this compound TPT This compound P(SPh)₃ hydrolysis_product Thiophenol + Phosphorous Acid Derivatives TPT->hydrolysis_product Hydrolysis oxidation_product Triphenyl Tetrathiophosphate O=P(SPh)₃ TPT->oxidation_product Oxidation ps_cleavage_product Various Decomposition Products TPT->ps_cleavage_product P-S Bond Cleavage moisture Moisture (H₂O) oxygen Oxygen (O₂) nucleophiles Strong Nucleophiles / Heat

Caption: A diagram showing the primary degradation pathways for this compound, including hydrolysis, oxidation, and P-S bond cleavage.

References

Technical Support Center: Monitoring Triphenyl Trithiophosphite Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the progress of triphenyl trithiophosphite synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the synthesis of this compound?

A1: The most common and effective methods for monitoring this reaction are Thin-Layer Chromatography (TLC), ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Q2: How can I quickly check if my reaction is proceeding?

A2: TLC is the quickest method for a qualitative assessment of the reaction's progress. By comparing the spot of your reaction mixture with the spots of your starting materials, you can visualize the consumption of reactants and the formation of the product.

Q3: Which method provides the most detailed information about the reaction?

A3: ³¹P NMR spectroscopy is the most informative technique. It allows for direct observation and quantification of the phosphorus-containing starting materials, intermediates, product, and byproducts.

Q4: My reaction has stalled. What are the common causes?

A4: Common causes for a stalled reaction include impure reagents, incorrect stoichiometry, insufficient reaction temperature, or the presence of moisture, which can hydrolyze the phosphorus trichloride starting material.

Q5: I see multiple spots on my TLC plate even after the reaction should be complete. What could they be?

A5: Multiple spots could indicate the presence of unreacted starting materials (thiophenol or phosphorus trichloride), partially substituted intermediates (e.g., phenylthiodichlorophosphine or bis(phenylthio)chlorophosphine), or byproducts from oxidation or hydrolysis.

Troubleshooting Guides

Troubleshooting by Analytical Technique
Issue Possible Cause(s) Suggested Solution(s)
TLC: No product spot is visible.Reaction has not started.- Verify the reaction temperature. - Check the quality and purity of your starting materials.
TLC: Streaking of spots.Sample is too concentrated; solvent system is not optimal.- Dilute the sample before spotting. - Experiment with different solvent systems (e.g., vary the hexane/ethyl acetate ratio).
³¹P NMR: Multiple peaks in the spectrum.Presence of starting materials, intermediates, or byproducts.- Compare the chemical shifts to known values (see table below). - This indicates an incomplete or messy reaction. Consider optimizing reaction conditions.
³¹P NMR: Broad peaks.Presence of paramagnetic impurities; poor shimming.- Ensure your reaction is free from metal contaminants. - Re-shim the NMR spectrometer.
GC/HPLC: No peak corresponding to the product.The product may be non-volatile or unstable under the analysis conditions.- For GC, try using a higher boiling point solvent for injection and ensure the injection port temperature is appropriate. - For HPLC, ensure the product is soluble in the mobile phase and detectable by the detector.
GC/HPLC: Multiple peaks.Incomplete reaction or presence of impurities.- Use mass spectrometry (GC-MS or LC-MS) to identify the components of each peak.

Data Presentation

³¹P NMR Chemical Shift Data
Compound Structure Typical ³¹P Chemical Shift (ppm)
Phosphorus TrichloridePCl₃~219
PhenylthiodichlorophosphineC₆H₅SPCl₂(Predicted) 170-190
Bis(phenylthio)chlorophosphine(C₆H₅S)₂PCl(Predicted) 140-160
This compound (C₆H₅S)₃P ~132 [1]
Triphenyl Thiophosphate (Oxidized Product)(C₆H₅S)₃P=O~40-60
Chromatography Starting Conditions
Technique Stationary Phase Mobile Phase / Carrier Gas Detection
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 9:1 v/v)UV light (254 nm), Iodine vapor, Potassium permanganate stain
GC 5% Phenyl-methylpolysiloxane (e.g., DB-5)HeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS)
HPLC C18 (Reversed-Phase)Acetonitrile:Water gradientUV Detector (e.g., 254 nm)

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a pre-coated silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot a small amount of your starting materials (thiophenol and a quenched sample of PCl₃) and your reaction mixture on the baseline.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 9:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Further visualization can be achieved by placing the plate in a chamber with iodine crystals or by dipping it in a potassium permanganate stain followed by gentle heating.[2][3]

  • Analysis: The disappearance of starting material spots and the appearance of a new spot indicate product formation.

Protocol 2: ³¹P NMR Spectroscopy
  • Sample Preparation: Withdraw a small aliquot (0.1-0.5 mL) from the reaction mixture. Dilute it with a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A reference standard (e.g., 85% H₃PO₄) is typically used externally.

  • Analysis: The reaction progress is monitored by observing the decrease in the intensity of the starting material peak (PCl₃ at ~219 ppm) and the increase in the intensity of the this compound product peak (~132 ppm).[1] The presence of intermediate peaks between 140-190 ppm can also be monitored.

Protocol 3: Gas Chromatography (GC)
  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., with a small amount of water or alcohol) and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Separation: Use a suitable temperature program (e.g., start at 100°C, ramp to 250°C at 10°C/min) to separate the components.

  • Analysis: Monitor the chromatogram for the appearance of a new peak corresponding to the product and the disappearance of peaks from the starting materials. Retention times should be confirmed by running standards if available.

Mandatory Visualization

Reaction_Monitoring_Workflow start Start Reaction: Thiophenol + PCl₃ take_aliquot Take Reaction Aliquot start->take_aliquot quick_check Quick Qualitative Check? take_aliquot->quick_check tlc Perform TLC Analysis quick_check->tlc Yes detailed_analysis Detailed Quantitative Analysis quick_check->detailed_analysis No interpret_tlc Interpret TLC: - Starting material consumed? - Product spot present? tlc->interpret_tlc continue_reaction Continue Reaction interpret_tlc->continue_reaction Incomplete workup Proceed to Workup interpret_tlc->workup Complete troubleshoot Troubleshoot Reaction interpret_tlc->troubleshoot Issues Detected nmr Perform ³¹P NMR Spectroscopy detailed_analysis->nmr Preferred gc_hplc Perform GC or HPLC Analysis detailed_analysis->gc_hplc Alternative interpret_nmr Interpret ³¹P NMR: - Identify SM, product, intermediates - Calculate conversion nmr->interpret_nmr interpret_nmr->continue_reaction Incomplete interpret_nmr->workup Complete interpret_nmr->troubleshoot Issues Detected interpret_gc_hplc Interpret Chromatogram: - Identify peaks by retention time - Determine relative peak areas gc_hplc->interpret_gc_hplc interpret_gc_hplc->continue_reaction Incomplete interpret_gc_hplc->workup Complete interpret_gc_hplc->troubleshoot Issues Detected continue_reaction->take_aliquot troubleshoot->start

Caption: Workflow for monitoring a this compound reaction.

References

dealing with viscous or solid triphenyl trithiophosphite in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenyl trithiophosphite, particularly when it is in a viscous or solid state.

Frequently Asked Questions (FAQs)

Q1: What is the typical physical state of this compound at room temperature?

Q2: What are the main challenges when working with solid or viscous this compound?

The primary challenges include:

  • Accurate transfer: It can be difficult to accurately measure and transfer viscous liquids or solids without significant material loss.

  • Dissolution: Solids may dissolve slowly, requiring heating or extended mixing.

  • Homogeneity: Ensuring the compound is uniformly dispersed in the reaction mixture is crucial for consistent reaction kinetics.

  • Clogging: Viscous material can clog needles, cannulas, and tubing.

Q3: What safety precautions should be taken when handling this compound?

Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of dust or vapors. In case of skin or eye contact, rinse immediately and thoroughly with water.[1] Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

Issue 1: Difficulty in Transferring Solid this compound

Problem: You are unable to accurately weigh and transfer solid this compound into your reaction vessel, especially if it has a narrow opening.

Solutions:

  • Use a powder funnel: A powder funnel has a wide neck that allows for easier transfer of solids into flasks with narrow joints.[3][4]

  • Weighing paper/boat technique:

    • Weigh the solid on a creased piece of weighing paper or a weighing boat.[4]

    • Carefully insert a corner of the paper or boat into the vessel opening and gently tap to transfer the solid.[5][6]

    • For quantitative transfers, rinse the weighing paper or boat with a small amount of the reaction solvent to ensure all the material is transferred into the flask.[4]

  • Dissolve and transfer as a solution: If the solid is difficult to handle, consider dissolving it in a known volume of a suitable, inert solvent and transferring the resulting solution via a syringe or cannula.

Issue 2: Handling Highly Viscous this compound

Problem: The this compound is too viscous to be accurately measured and transferred using standard laboratory techniques like pipetting.

Solutions:

  • Gentle Heating: Reducing the viscosity by gentle heating can significantly improve handling.

    • Use a water bath or oil bath for controlled heating.

    • Monitor the temperature closely to avoid decomposition.

  • Positive Displacement Pipettes: Unlike standard air displacement pipettes, positive displacement pipettes are more accurate for viscous liquids as the piston is in direct contact with the liquid.

  • Wide-bore pipette tips: Using pipette tips with a wider opening can help in aspirating and dispensing viscous liquids more easily.

  • Syringe Transfer: For larger volumes, a syringe with a wide-gauge needle can be used. Weigh the syringe before and after transfer to determine the exact mass added.

  • Dissolution in a Solvent: Dissolving the viscous material in a known amount of a compatible solvent to create a stock solution of lower viscosity is a reliable method for accurate addition.

Experimental Protocols

Protocol 1: Quantitative Transfer of Solid this compound
  • Weighing: Tare a clean, dry vial on an analytical balance. Add the desired amount of solid this compound to the vial and record the mass.

  • Dissolution: Add a small amount of a suitable, anhydrous solvent (e.g., THF, toluene) to the vial to dissolve the solid completely. Gentle warming on a stirrer plate may be necessary.

  • Transfer: Using a clean, dry syringe or cannula, transfer the solution to the reaction flask.

  • Rinsing: Rinse the vial with two to three small portions of the solvent and transfer the rinsings to the reaction flask to ensure a complete quantitative transfer.

Protocol 2: Handling and Transfer of Viscous this compound by Warming
  • Preparation: Place the container of viscous this compound in a water or oil bath set to a temperature slightly above its melting point or at a temperature that sufficiently reduces its viscosity. Note: A specific safe heating temperature for this compound is not available; start with a low temperature (e.g., 40-50 °C) and increase gradually as needed, monitoring for any signs of decomposition.

  • Transfer: Once the viscosity is reduced, use a pre-warmed glass syringe with a wide-gauge needle to draw up the required volume.

  • Addition: Quickly add the warmed liquid to the reaction mixture.

  • Mass Determination: For accurate measurement, it is recommended to weigh the syringe before and after the transfer to determine the exact mass of the reagent added.

Data Presentation

ParameterTriphenyl Phosphite (Analogue)General Handling Recommendations for Viscous/Solid Organophosphorus Compounds
Melting Point 22-24 °C[1]If solid, gentle warming above the melting point is advised.
Boiling Point 360 °C at 760 mmHg[1]Distillation should be performed under high vacuum to prevent decomposition.
Viscosity 17.7 mm²/s at 20 °CReduce viscosity by gentle heating or dilution with a solvent.
Suitable Solvents Soluble in ethanol and many organic solvents; insoluble in water.[7]Anhydrous, non-protic solvents like THF, toluene, or dichloromethane are generally suitable.

Disclaimer: The data for triphenyl phosphite is provided as an analogue for comparison. The physical properties of this compound may differ. Always perform a small-scale test to determine the optimal handling conditions.

Visualizations

Handling_Solid_Triphenyl_Trithiophosphite cluster_start Start cluster_method Transfer Method cluster_direct Direct Transfer Steps cluster_solution Solution Transfer Steps cluster_end End Start Solid Triphenyl Trithiophosphite Method1 Direct Transfer Start->Method1 Method2 Solution Transfer Start->Method2 Weigh Weigh on Paper/Boat Method1->Weigh Dissolve Dissolve in Solvent Method2->Dissolve Funnel Use Powder Funnel Weigh->Funnel Transfer Transfer to Vessel Funnel->Transfer Rinse Rinse Paper/Boat with Solvent Transfer->Rinse End Successful Transfer Rinse->End Syringe Transfer via Syringe/Cannula Dissolve->Syringe RinseVial Rinse Vial with Solvent Syringe->RinseVial RinseVial->End

Caption: Workflow for handling solid this compound.

Handling_Viscous_Triphenyl_Trithiophosphite cluster_start Start cluster_options Handling Options cluster_reduce_viscosity Reduce Viscosity Steps cluster_special_equipment Specialized Equipment cluster_dilute Dilution Steps cluster_end End Start Viscous Triphenyl Trithiophosphite Option1 Reduce Viscosity Start->Option1 Option2 Use Specialized Equipment Start->Option2 Option3 Dilute with Solvent Start->Option3 Heat Gentle Heating (Water/Oil Bath) Option1->Heat PosDispPipette Positive Displacement Pipette Option2->PosDispPipette WideBoreTip Wide-Bore Pipette Tip Option2->WideBoreTip Dissolve Dissolve in Known Volume of Solvent Option3->Dissolve Transfer Transfer with Warmed Syringe Heat->Transfer End Accurate Transfer Transfer->End PosDispPipette->End WideBoreTip->End TransferSolution Transfer as a Solution Dissolve->TransferSolution TransferSolution->End

Caption: Workflow for handling viscous this compound.

Troubleshooting_Triphenyl_Trithiophosphite cluster_problem Problem Identification cluster_questions Initial Assessment cluster_solid_solutions Solid Handling Solutions cluster_viscous_solutions Viscous Handling Solutions Problem Difficulty Handling This compound Q1 Is it Solid? Problem->Q1 Assess Physical State Q2 Is it Viscous? Q1->Q2 No S1 Use Powder Funnel Q1->S1 Yes S2 Transfer via Weighing Paper Q1->S2 Yes S3 Dissolve and Transfer as Solution Q1->S3 Yes V1 Gentle Heating Q2->V1 Yes V2 Use Positive Displacement Pipette Q2->V2 Yes V3 Dilute with Solvent Q2->V3 Yes

Caption: Troubleshooting decision tree for handling this compound.

References

Technical Support Center: Catalyst Deactivation in Reactions Using Triphenyl Trithiophosphite Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using triphenyl trithiophosphite ligands in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which catalytic reactions is it typically used?

This compound, with the chemical formula P(SPh)₃, is an organophosphorus ligand. While its applications are not as widespread as its phosphine or phosphite oxide counterparts, it is explored in coordination chemistry and catalysis, particularly in reactions where the soft sulfur atoms can favorably interact with soft metal centers. Potential applications include hydroformylation, cross-coupling reactions, and other transition metal-catalyzed transformations.

Q2: What are the common signs of catalyst deactivation when using this compound ligands?

Common indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or complete cessation of the reaction.

  • A drop in product yield or selectivity.

  • A change in the color of the reaction mixture, which might indicate a change in the metal's oxidation state or the formation of insoluble species.

  • Formation of black precipitates, suggesting metal nanoparticle aggregation.

  • Difficulty in isolating the desired product due to the formation of byproducts.

Q3: What are the primary suspected mechanisms of catalyst deactivation involving this compound ligands?

Based on the chemistry of related organophosphorus and sulfur-containing compounds, the primary suspected deactivation pathways include:

  • Hydrolysis: The P-S bonds in this compound are susceptible to cleavage by water, leading to the formation of thiophenol and phosphorous acid. Thiophenol can act as a catalyst poison.

  • Oxidation: The phosphorus(III) center can be oxidized to phosphorus(V), forming triphenyl tetrathiophosphate or other P(V) species. This changes the electronic properties of the ligand and its coordination to the metal center. The sulfur atoms can also be oxidized.

  • P-S Bond Cleavage: Besides hydrolysis, thermal or metal-assisted P-S bond cleavage can occur, leading to ligand fragmentation. The resulting sulfur-containing fragments can strongly and often irreversibly bind to the active metal center, poisoning the catalyst.

  • Thermal Decomposition: At elevated temperatures, the ligand may undergo thermal decomposition, leading to a loss of the active catalytic species.

Q4: Can impurities in the this compound ligand contribute to catalyst deactivation?

Yes, impurities can significantly impact catalyst performance and stability. Potential impurities from the synthesis of this compound could include unreacted starting materials like thiophenol or phosphorus trichloride, as well as side products. Thiophenol, in particular, can act as a potent catalyst poison for many transition metals. It is crucial to use highly pure ligand for catalytic applications.

Q5: Are there any general strategies to mitigate catalyst deactivation with these ligands?

  • Strict Anhydrous and Inert Conditions: Due to the sensitivity of the P-S bonds to water and the P(III) center to oxygen, all reactions should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

  • Use of High-Purity Ligands: Ensure the this compound ligand is of high purity and free from deleterious impurities like thiophenol.

  • Control of Reaction Temperature: Avoid excessively high reaction temperatures to minimize thermal decomposition and P-S bond cleavage.

  • Ligand Excess: In some cases, using a slight excess of the ligand can help to stabilize the active catalytic species and compensate for any ligand degradation. However, a large excess can sometimes be detrimental to catalytic activity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using catalysts with this compound ligands.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Reaction is sluggish or does not start. 1. Catalyst Poisoning: Presence of water, oxygen, or sulfur-containing impurities (e.g., thiophenol). 2. Inactive Pre-catalyst: The active catalytic species has not formed.1. Improve Inertness: Degas solvents thoroughly, use a glovebox or Schlenk line techniques. Purify the ligand and other reagents. 2. Activation Step: Consider a pre-activation step for the catalyst-ligand complex before adding the substrates.
Reaction starts but deactivates over time. 1. Ligand Hydrolysis: Gradual decomposition of the ligand due to trace water. 2. Ligand Oxidation: Slow oxidation of the P(III) center by trace oxygen or oxidizing agents in the substrate. 3. Thermal Degradation: The reaction temperature is too high, leading to ligand decomposition.1. Drying Agents: Add a drying agent to the reaction mixture if compatible with the chemistry. 2. Oxygen Scavengers: Use freshly distilled and degassed solvents. 3. Temperature Optimization: Run the reaction at the lowest effective temperature.
Formation of black precipitate. Metal Agglomeration: The ligand has degraded, leading to the formation of unstable, coordinatively unsaturated metal centers that agglomerate into inactive nanoparticles.1. Increase Ligand Concentration: A slight increase in the ligand-to-metal ratio may help stabilize the metal center. 2. Immobilization: Consider supporting the catalyst on a solid support to prevent aggregation.
Low product selectivity. Change in Active Species: Ligand degradation can lead to the formation of different catalytic species with altered selectivity.1. Monitor Reaction Profile: Analyze the reaction at different time points to see when selectivity drops. This may correlate with catalyst deactivation. 2. Characterize Spent Catalyst: If possible, analyze the catalyst after the reaction to identify changes in the ligand structure.

Data Presentation

The following table summarizes the potential effects of different deactivation pathways on catalyst performance.

Deactivation Pathway Effect on Ligand Structure Consequence for the Metal Center Impact on Catalytic Activity
Hydrolysis P-S bond cleavage, formation of P-OH and S-H bonds.Poisoning by thiophenol, formation of inactive metal sulfides or hydroxides.Significant to complete loss of activity.
Oxidation Formation of P=O or P=S bonds.Altered electronic properties, potential ligand dissociation.Decreased activity and/or selectivity.
P-S Bond Cleavage Ligand fragmentation.Strong, irreversible binding of sulfur fragments, leading to site blockage.Severe and often irreversible deactivation.
Thermal Decomposition Complete breakdown of the ligand structure.Formation of metal phosphides, sulfides, and aggregated metal nanoparticles.Complete and irreversible loss of activity.

Experimental Protocols

Protocol 1: General Procedure for Synthesis and Purification of this compound

This protocol is a general guideline based on the synthesis of similar compounds and should be adapted and optimized with appropriate safety precautions.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Thiophenol (PhSH)

  • Anhydrous triethylamine (NEt₃) or pyridine

  • Anhydrous toluene or other suitable inert solvent

  • Anhydrous diethyl ether or hexane for precipitation/crystallization

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Under a strict inert atmosphere (argon or nitrogen), dissolve thiophenol (3.0 equivalents) and triethylamine (3.1 equivalents) in anhydrous toluene in a Schlenk flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction will occur, and a precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

  • Filter the reaction mixture under inert atmosphere to remove the triethylammonium chloride precipitate.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel under an inert atmosphere.

  • Characterize the purified product by NMR spectroscopy (³¹P and ¹H) and mass spectrometry to confirm its identity and purity. The expected ³¹P NMR chemical shift will be in the characteristic range for trithiophosphites.

Note: All glassware must be oven-dried and cooled under an inert atmosphere before use. All solvents and reagents must be anhydrous.

Visualizations

Catalyst_Deactivation_Pathways cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_inactive Inactive Species Active_Catalyst [M(P(SPh)₃)n] Hydrolysis Hydrolysis (H₂O) Active_Catalyst->Hydrolysis Trace H₂O Oxidation Oxidation (O₂) Active_Catalyst->Oxidation Trace O₂ PS_Cleavage P-S Bond Cleavage (Δ, Metal-Assisted) Active_Catalyst->PS_Cleavage Heat/Metal Thermal_Deg Thermal Decomposition (High T) Active_Catalyst->Thermal_Deg Excessive Heat Inactive_Hydrolyzed [M]-SPh, H₃PO₃ Hydrolysis->Inactive_Hydrolyzed Inactive_Oxidized [M(O=P(SPh)₃)n] Oxidation->Inactive_Oxidized Inactive_Cleaved [M]-S fragments PS_Cleavage->Inactive_Cleaved Inactive_Decomposed Metal Aggregates, Metal Phosphides/Sulfides Thermal_Deg->Inactive_Decomposed

Figure 1: Potential deactivation pathways for a metal catalyst with a this compound ligand.

Troubleshooting_Workflow Start Catalyst Deactivation Observed Check_Conditions Verify Inert Atmosphere and Anhydrous Conditions Start->Check_Conditions Check_Purity Analyze Ligand and Reagent Purity Check_Conditions->Check_Purity Conditions OK Problem_Solved Reaction Performance Improved Check_Conditions->Problem_Solved Issue Found & Corrected Optimize_Temp Lower Reaction Temperature Check_Purity->Optimize_Temp Purity OK Check_Purity->Problem_Solved Impurity Identified & Removed Adjust_Ratio Optimize Ligand/Metal Ratio Optimize_Temp->Adjust_Ratio Deactivation Persists Optimize_Temp->Problem_Solved Performance Improved Adjust_Ratio->Problem_Solved Performance Improved Further_Analysis Further Mechanistic Investigation Needed Adjust_Ratio->Further_Analysis Deactivation Persists

Figure 2: A troubleshooting workflow for addressing catalyst deactivation issues.

Technical Support Center: Managing Triphenyl Trithiophosphite Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenyl trithiophosphite. The information provided aims to help users manage and mitigate the unpleasant odors that can be associated with this compound during laboratory experiments.

Troubleshooting Guide

The strong, unpleasant odor sometimes associated with this compound is typically not from the pure compound itself, but rather from its decomposition products. The primary culprits are thiophenol, known for its repulsive garlic-like or rotten meat scent, and hydrogen sulfide, which has a characteristic rotten egg smell.[1][2][3][4][5][6][7][8][9][10] This guide will help you identify the potential causes of decomposition and provide steps to minimize odor.

Problem Potential Cause Troubleshooting Steps
Strong, foul odor upon opening a new bottle of this compound. Impurities from synthesis or decomposition during storage.1. Work in a well-ventilated fume hood. 2. Prepare a quench solution (see Experimental Protocols) before opening the bottle. 3. If the odor is overwhelming, consider purifying the compound before use.
Odor develops during the course of a reaction. Hydrolysis: Reaction with ambient moisture or residual water in solvents.1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Oxidation: Reaction with atmospheric oxygen.1. Handle the compound under an inert atmosphere. 2. Use degassed solvents for your reaction.
Thermal Decomposition: The compound may be unstable at the reaction temperature.1. If possible, run the reaction at a lower temperature. 2. Conduct a small-scale trial to determine the onset of decomposition. 3. Note that thermal decomposition of similar organophosphorus compounds can be complex, yielding various volatile byproducts.[11][12][13][14][15]
Lingering odor in the lab after working with the compound. Adsorption of odorous compounds onto surfaces and equipment.1. Decontaminate all glassware and equipment immediately after use with a bleach solution or a basic hydrogen peroxide solution (see Experimental Protocols). 2. Wipe down the fume hood sash and surfaces with a suitable decontaminating solution. 3. Dispose of all waste in a sealed, dedicated waste container.

Frequently Asked Questions (FAQs)

Q1: What is the source of the bad smell when working with this compound?

A1: The unpleasant odor is generally not from this compound itself, which is often described as having a mild or even pleasant odor in its pure form. The foul smell is primarily due to decomposition products, most notably thiophenol (a mercaptan with a strong, offensive, garlic-like odor) and potentially hydrogen sulfide (rotten egg smell).[1][3][5][7][8][9]

Q2: How does this compound decompose to produce these odorous compounds?

A2: Decomposition can occur through several pathways:

  • Hydrolysis: Reaction with water or moisture in the air or in solvents is a common cause. This reaction can cleave the P-S bond, releasing thiophenol.

  • Oxidation: Exposure to air can lead to oxidation of the phosphorus center and the sulfur atoms.

  • Thermal Decomposition: At elevated temperatures, the molecule can break down, releasing volatile and odorous fragments.[11][12][13][14][15]

Q3: What are the best practices for storing this compound to prevent odor formation?

A3: To minimize decomposition during storage:

  • Store in a tightly sealed container to protect from moisture and air.

  • Consider storing under an inert atmosphere (e.g., in a desiccator with nitrogen or argon).

  • Store in a cool, dark place away from heat sources.

Q4: What immediate steps should I take if I accidentally spill a small amount of this compound?

A4:

  • Ensure the spill is contained within a fume hood.

  • Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material like vermiculite or sand.

  • Treat the absorbent material with a freshly prepared bleach solution or basic hydrogen peroxide solution to neutralize the odorous compounds.

  • Collect the neutralized material in a sealed container for proper waste disposal.

Q5: Can I neutralize the bad smell?

A5: Yes. The primary odorous compounds, thiols (like thiophenol), can be oxidized to less volatile and less odorous compounds. A common laboratory practice is to use an oxidizing agent. See the Experimental Protocols section for specific methods using bleach or hydrogen peroxide.

Experimental Protocols

Protocol 1: Preparation of a Bleach Quenching Solution for Thiol Neutralization

This protocol is suitable for decontaminating glassware, spill cleanup, and treating waste streams containing thiophenol.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • In a fume hood, prepare a 1 M solution of sodium hydroxide by dissolving 4.0 g of NaOH in 100 mL of water.

  • Carefully add 1 part of the 1 M NaOH solution to 5 parts of household bleach and 5 parts of water.

  • The resulting solution will be a basic bleach solution that can be used to rinse glassware or treat spills.

  • Caution: Do not mix bleach with acidic solutions, as this will generate toxic chlorine gas.

Protocol 2: Preparation of a Basic Hydrogen Peroxide Quenching Solution

This is an alternative method for oxidizing thiols.

Materials:

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water

  • Methanol or ethanol

Procedure:

  • In a fume hood, prepare a 1 M solution of NaOH or KOH.

  • In a separate container, cool a mixture of water and methanol (or ethanol) in an ice bath.

  • Slowly add the 30% hydrogen peroxide to the cooled solvent mixture.

  • Carefully add the 1 M NaOH or KOH solution to the peroxide mixture. The final pH should be basic.

  • This solution can be used to rinse contaminated glassware.

  • Caution: Hydrogen peroxide is a strong oxidizer. Handle with care and appropriate PPE. The reaction can be exothermic.

Visualizing Workflows and Decomposition

Diagram 1: Workflow for Handling this compound to Minimize Odor

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Dry Glassware D Handle Under Inert Atmosphere A->D B Use Anhydrous/Degassed Solvents B->D C Work in Fume Hood C->D E Maintain Low Temperature D->E F Quench Reaction Mixture E->F G Decontaminate Glassware F->G H Dispose of Waste Properly G->H

Caption: A recommended workflow for minimizing odor when handling this compound.

Diagram 2: Simplified Decomposition Pathway of this compound Leading to Odor

G TPP This compound P(SPh)₃ Decomposition Decomposition TPP->Decomposition H2O Moisture (H₂O) H2O->Decomposition O2 Oxygen (O₂) O2->Decomposition Heat Heat (Δ) Heat->Decomposition Thiophenol Thiophenol (PhSH) (Strong Odor) Decomposition->Thiophenol H2S Hydrogen Sulfide (H₂S) (Rotten Egg Odor) Decomposition->H2S Other Other Byproducts Decomposition->Other

Caption: Potential decomposition pathways of this compound leading to odorous byproducts.

References

Technical Support Center: Safe Disposal of Triphenyl Trithiophosphite Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of triphenyl trithiophosphite waste. The following information is intended to supplement, not replace, institutional and regulatory protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific toxicity data for this compound is limited, it is prudent to handle it as a hazardous substance. Based on data for the closely related compound, triphenyl phosphite, this compound may cause skin and eye irritation.[1][2] It is also presumed to be harmful if swallowed and may cause an allergic skin reaction.[1][2] Furthermore, organophosphorus compounds, in general, can be toxic. All handling should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Q2: What are the immediate first aid measures in case of exposure?

A2:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][3]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

Q3: Can I dispose of this compound waste down the drain?

A3: No. This compound is expected to be very toxic to aquatic life with long-lasting effects.[1][2][4] Disposal down the drain is not permissible and violates standard laboratory safety and environmental regulations.[5] All waste must be collected and disposed of as hazardous chemical waste.[6]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents. While specific reactivity data is not available, organophosphorus compounds can react with strong acids and bases, potentially generating hazardous decomposition products.

Q5: How should I store this compound waste before disposal?

A5: Store waste in a well-ventilated area, away from incompatible materials. Use a designated, properly labeled, and sealed container.[5] The container should be robust and compatible with organic chemicals. Ensure the waste container is kept closed when not in use.

Troubleshooting Guides

Scenario 1: I have a small amount of leftover this compound solution from my experiment. How do I handle it?

  • Problem: Unused experimental solution requiring disposal.

  • Solution:

    • Do not mix it with other waste streams unless you are certain of their compatibility.

    • Transfer the solution to a designated hazardous waste container for organophosphorus compounds.

    • Ensure the container is properly labeled with the chemical name and any other components of the solution.

    • Arrange for a pickup of the hazardous waste through your institution's EHS department.

Scenario 2: I've spilled a small amount of this compound powder in the fume hood.

  • Problem: Minor spill of solid this compound.

  • Solution:

    • Ensure your PPE (gloves, lab coat, safety goggles) is intact.

    • If the spill is contained within the fume hood, keep the sash at a safe working height.

    • Carefully sweep up the solid material using a brush and dustpan. Avoid creating dust.

    • Place the collected solid into a designated hazardous waste container.

    • Decontaminate the area of the spill with a suitable solvent (e.g., ethanol or acetone) and wipe with an absorbent pad.

    • Place all contaminated materials (gloves, wipes, etc.) into the solid hazardous waste container.

    • Wash your hands thoroughly after the cleanup.

Scenario 3: My reaction produced byproducts containing this compound. How do I dispose of the entire reaction mixture?

  • Problem: Disposal of a complex mixture containing the target compound.

  • Solution:

    • The entire reaction mixture should be treated as hazardous waste.

    • Transfer the mixture to a compatible hazardous waste container.

    • Label the container with all the components of the mixture to the best of your knowledge. This is crucial for proper disposal by your EHS department.

    • Do not attempt to neutralize the mixture unless you have a validated and approved protocol for all components.

Data Presentation

ParameterValueSource
Chemical Formula C₁₈H₁₅PS₃N/A
Appearance Likely a solid, as the related triphenyl phosphite is a low melting solid.[3]
Solubility Insoluble in water. Soluble in many organic solvents.
Disposal Classification Hazardous Waste[7]

Experimental Protocols

Protocol 1: Collection and Segregation of this compound Waste

  • Container Selection: Obtain a designated hazardous waste container from your institution's EHS department. The container must be made of a material compatible with organic solvents and phosphorus compounds (e.g., glass or high-density polyethylene).

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label completely, including the full chemical name "this compound" and any other solvents or reactants present in the waste.

  • Waste Collection:

    • Liquids: Carefully pour liquid waste containing this compound into the designated container using a funnel.

    • Solids: Transfer solid waste, including contaminated consumables (e.g., pipette tips, weighing paper), into a separate, clearly labeled container for solid hazardous waste.

  • Storage: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area or as directed by your institution's EHS.

  • Disposal Request: When the container is nearly full, submit a hazardous waste pickup request to your EHS department according to their procedures.

Protocol 2: Decontamination of Glassware

  • Initial Rinse: In a chemical fume hood, rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the this compound residue.

  • Collect Rinsate: The initial solvent rinse must be collected as hazardous waste in your designated this compound liquid waste container.

  • Secondary Wash: Wash the glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Mandatory Visualizations

Waste_Disposal_Workflow cluster_experiment Experimental Phase cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Experiment Generates This compound Waste liquid_waste Liquid Waste start->liquid_waste solid_waste Solid Waste (Contaminated materials) start->solid_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup EHS Hazardous Waste Pickup store_waste->ehs_pickup final_disposal Treatment & Disposal by Licensed Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Decontamination_Logic start Contaminated Glassware step1 Initial Rinse with Organic Solvent (in fume hood) start->step1 step2 Collect Rinsate as Hazardous Waste step1->step2 Rinsate is hazardous step3 Wash with Soap and Water step1->step3 step4 Final Rinse with Deionized Water step3->step4 end Clean Glassware step4->end

Caption: Logical steps for decontaminating glassware used with this compound.

References

Validation & Comparative

31P NMR Characterization of Triphenyl Trithiophosphite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of triphenyl trithiophosphite, P(SPh)₃, against common organophosphorus analogues: triphenylphosphine, PPh₃, triphenylphosphine oxide, OPPh₃, triphenyl phosphite, P(OPh)₃, and triphenyl phosphate, OP(OPh)₃. The data presented herein, including chemical shifts and coupling constants, offers a quantitative basis for the identification and differentiation of these compounds.

Comparative Analysis of ³¹P NMR Data

The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. The substitution of oxygen atoms in triphenyl phosphite with sulfur atoms in this compound results in a significant downfield shift, a key diagnostic feature for distinguishing between these compounds. The following table summarizes the key ³¹P NMR parameters for this compound and its analogues.

CompoundFormulaOxidation State³¹P Chemical Shift (δ) [ppm]¹J(P,C) [Hz] (ipso-carbon)
This compound P(SPh)₃+3~132.0Not Reported
TriphenylphosphinePPh₃+3~ -6.0~12.5
Triphenylphosphine OxideOPPh₃+5~27.5~104
Triphenyl PhosphiteP(OPh)₃+3~127.0~7.0
Triphenyl PhosphateOP(OPh)₃+5~ -18.0~7.5[1]

Note: Chemical shifts are referenced to 85% H₃PO₄. Coupling constants are approximate and can vary with experimental conditions.

The data clearly indicates that the oxidation state and the nature of the substituent directly attached to the phosphorus atom profoundly influence the ³¹P chemical shift. The trivalent phosphorus compounds, this compound and triphenyl phosphite, resonate at a much lower field compared to their pentavalent counterparts and triphenylphosphine. The substitution of oxygen with the less electronegative sulfur in the trithiophosphite leads to a further downfield shift relative to the phosphite.

Experimental Protocol: ³¹P NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible ³¹P NMR data. The following is a general procedure for the characterization of organophosphorus compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the phosphorus-containing compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • If quantitative analysis is required, a known amount of an internal standard can be added.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a spectrometer with a multinuclear probe tuned to the ³¹P frequency.

  • Use an external reference of 85% H₃PO₄ (δ = 0 ppm).

  • Proton decoupling (e.g., using a WALTZ-16 or similar sequence) is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment is usually sufficient.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 1-5 seconds is generally adequate, but for quantitative measurements, it should be at least 5 times the longest T₁ of the phosphorus nuclei.

  • Number of Scans (ns): This will depend on the sample concentration and can range from 16 to several hundred scans to achieve an adequate signal-to-noise ratio.

4. Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the external standard.

Experimental Workflow

The following diagram illustrates the typical workflow for the ³¹P NMR characterization of organophosphorus compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning, Locking, Shimming) transfer->setup acquire Data Acquisition (Pulse Program, Decoupling) setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing referencing Referencing phasing->referencing analysis Spectral Analysis (Chemical Shift, Coupling) referencing->analysis

Caption: Experimental workflow for ³¹P NMR analysis.

Performance and Reactivity Comparison

The differences in the electronic structure of this compound and its analogues, as reflected in their ³¹P NMR spectra, also dictate their chemical reactivity and performance in various applications.

  • Nucleophilicity: Triphenylphosphine is a well-known strong nucleophile and is widely used in reactions like the Wittig and Staudinger reactions. Triphenyl phosphite is a weaker nucleophile but is still reactive towards electrophiles. The lone pair on the phosphorus in this compound is also nucleophilic, and it can participate in reactions with various electrophiles. However, the electron-withdrawing nature of the thiophenyl groups makes it a generally weaker nucleophile than triphenylphosphine.

  • Ligand Properties in Coordination Chemistry: All the trivalent phosphorus compounds discussed can act as ligands in transition metal chemistry. The nature of the substituents (phenyl, phenoxy, or thiophenoxy) significantly influences the electronic and steric properties of the resulting metal complexes, thereby affecting their catalytic activity. This compound can act as a ligand, and its complexes may exhibit different catalytic properties compared to those of triphenylphosphine or triphenyl phosphite due to the presence of the sulfur atoms.

  • Reactivity towards Oxidation: Trivalent phosphorus compounds are susceptible to oxidation to their pentavalent forms. Triphenylphosphine is readily oxidized to triphenylphosphine oxide. Similarly, triphenyl phosphite can be oxidized to triphenyl phosphate. This compound can also be oxidized, typically to the corresponding thiophosphate. The ease of oxidation can be a crucial factor in the stability and handling of these reagents.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Triphenylphosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the nuclear magnetic resonance (NMR) spectra of organophosphorus compounds is crucial for structural elucidation and reaction monitoring. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of triphenyl trithiophosphite and its close structural analogs, triphenyl phosphite, triphenylphosphine, and triphenyl phosphate.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for triphenyl phosphite, triphenylphosphine, and triphenyl phosphate in CDCl₃.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)Multiplicity
Triphenyl Phosphite7.20 - 7.40m
Triphenylphosphine7.29 - 7.45m
Triphenylphosphine Oxide7.43 - 7.68m

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)
Triphenyl Phosphite121.1, 125.0, 129.5, 151.0 (d, JPC = 6.2 Hz)
Triphenylphosphine128.5 (d, JPC = 7 Hz), 128.7, 133.8 (d, JPC = 20 Hz), 137.2 (d, JPC = 12 Hz)
Triphenyl Phosphate120.2 (d, JPC = 4.8 Hz), 125.6, 129.8, 150.5 (d, JPC = 7.2 Hz)

Experimental Protocols

The following general procedure is representative for acquiring high-quality ¹H and ¹³C NMR spectra of the compounds discussed.

Instrumentation:

  • A standard NMR spectrometer operating at a field strength of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

Sample Preparation:

  • Accurately weigh 10-20 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay1.0 s
Acquisition Time4.0 s
Spectral Width16 ppm

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

  • Integrate the signals in the ¹H spectrum.

Structural Comparison and NMR Workflow

The following diagram illustrates the structural relationship between the compared phosphorus compounds and a typical workflow for their NMR analysis.

G cluster_compounds Triphenylphosphorus Compounds cluster_workflow NMR Analysis Workflow P_S This compound (P(SPh)₃) P_O Triphenyl Phosphite (P(OPh)₃) Sample Sample Preparation (in CDCl₃) P_O->Sample PPh3 Triphenylphosphine (PPh₃) PPh3->Sample P_O4 Triphenyl Phosphate (O=P(OPh)₃) P_O4->Sample NMR NMR Spectrometer Sample->NMR Insert Sample Acquisition Data Acquisition (¹H and ¹³C) NMR->Acquisition Acquire FID Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Process Data Analysis Spectral Analysis Processing->Analysis Interpret Spectra

Figure 1. Structural comparison and NMR analysis workflow.

Mass Spectrometry Analysis of Triphenyl Trithiophosphite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of triphenyl trithiophosphite and its analogues. Understanding the fragmentation patterns and mass spectral characteristics of these organophosphorus compounds is crucial for their identification and quantification in complex matrices, a common challenge in drug development and materials science. This document outlines detailed experimental protocols and presents a comparative analysis of this compound with structurally related compounds to aid in method development and data interpretation.

Comparative Analysis of Triphenyl Phosphorus Compounds

The mass spectral characteristics of triphenyl phosphorus compounds are significantly influenced by the atoms bonded to the central phosphorus atom. A comparison of this compound with triphenyl phosphite, triphenyl phosphate, and triphenylphosphine highlights these differences.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Fragmentation Notes
This compound C18H15PS3358.48[1]358 [M]+ (inferred), 249 [M-SPh]+ (inferred), 183 [M-SPh-S]+ (inferred), 109 [PhS]+ (inferred)The molecular ion peak is expected at m/z 358. Fragmentation is predicted to involve the loss of thiophenyl radicals (•SPh), leading to a prominent peak at m/z 249. Subsequent loss of a sulfur atom could lead to a fragment at m/z 183. The thiophenoxy cation at m/z 109 is also an anticipated fragment.
Triphenyl Phosphite C18H15O3P310.28[2]310 [M]+ , 217 [M-OPh]+ [2]The mass spectrum of triphenyl phosphite shows a clear molecular ion peak at m/z 310. The base peak is often observed at m/z 217, corresponding to the loss of a phenoxy radical (•OPh).[2]
Triphenyl Phosphate C18H15O4P326.28[3][4]326 [M]+ , 233 [M-OPh]+ , 140 , 77 [C6H5]+ Triphenyl phosphate exhibits a molecular ion at m/z 326.[3] Similar to triphenyl phosphite, a key fragmentation is the loss of a phenoxy radical to give a fragment at m/z 233. The peak at m/z 77 corresponds to the phenyl cation.
Triphenylphosphine C18H15P262.29[5]262 [M]+ , 185 [M-Ph]+ , 108 Triphenylphosphine shows a strong molecular ion peak at m/z 262.[5] Fragmentation involves the loss of a phenyl radical (•Ph) to yield a fragment at m/z 185.[5]
Triphenylphosphine Oxide C18H15OP278.28[6]278 [M]+ , 201 [M-Ph]+ , 77 [C6H5]+ The molecular ion is observed at m/z 278.[6] A characteristic fragment is seen at m/z 201, resulting from the loss of a phenyl group. The phenyl cation at m/z 77 is also prominent.

Experimental Protocols

The following are generalized protocols for the analysis of this compound and its alternatives by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized for specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methodologies for the analysis of organophosphorus compounds, such as EPA Method 8141B.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]

  • Injection: 1 µL sample injection in splitless mode.

  • Injector Temperature: 280 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: Increase to 227 °C at 35 °C/min, hold for 6 minutes.

    • Ramp 2: Increase to 275 °C at 10 °C/min, hold for 2 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[8]

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 450.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of less volatile or thermally labile organophosphorus compounds.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision energy should be optimized for each compound to achieve characteristic fragmentation.

Visualizing Analytical Workflows

A logical workflow is essential for the systematic analysis of this compound and its analogues.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., reaction mixture, environmental matrix) Extraction Extraction (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) Sample_Collection->Extraction Concentration_and_Reconstitution Concentration and Reconstitution in appropriate solvent Extraction->Concentration_and_Reconstitution GC_MS GC-MS Analysis Concentration_and_Reconstitution->GC_MS Volatile/thermally stable compounds LC_MS LC-MS/MS Analysis Concentration_and_Reconstitution->LC_MS Non-volatile/thermally labile compounds Spectral_Interpretation Spectral Interpretation (Molecular ion, fragmentation pattern) GC_MS->Spectral_Interpretation LC_MS->Spectral_Interpretation Compound_Identification Compound Identification (Library search, manual interpretation) Spectral_Interpretation->Compound_Identification Quantification Quantification (Calibration curve) Compound_Identification->Quantification

Caption: Workflow for Mass Spectrometry Analysis of Organophosphorus Compounds.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its comparators. For specific applications, further method development and validation are essential.

References

A Comparative Guide to the FT-IR Spectroscopy of Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of triphenyl trithiophosphite. Due to the limited availability of direct experimental spectra for this compound in publicly accessible literature, this guide leverages spectral data from analogous organophosphorus compounds to predict and interpret its key vibrational modes. By comparing the known spectra of triphenylphosphine, triphenylphosphine oxide, triphenyl phosphite, and triphenyl phosphate, we can elucidate the characteristic spectroscopic features of the P-S bond and the overall spectral profile of this compound.

Introduction to FT-IR Spectroscopy in Organophosphorus Chemistry

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. In the context of organophosphorus chemistry, FT-IR is instrumental in tracking reactions, confirming the identity of synthesized compounds, and assessing purity. The vibrational frequencies of key bonds such as P-O, P=O, P-C, and P-S provide a unique spectral fingerprint for each molecule.

This compound, with its central phosphorus atom bonded to three phenylthio (-S-Ph) groups, presents a unique spectroscopic profile. The presence of the P-S bond, in contrast to the more common P-O or P-C bonds in related triphenyl derivatives, is the primary focus of this comparative analysis.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound can be predicted by analyzing the characteristic absorption bands of its constituent functional groups and comparing them to the spectra of related compounds. The key vibrational modes are expected in the following regions:

  • P-S Stretching: The most characteristic vibration for this compound is the P-S stretch. Literature data for various organothiophosphorus compounds suggests that the P-S stretching vibration typically appears in the range of 800-600 cm⁻¹. This region is often complex due to the presence of other vibrations, but the P-S bands are expected to be of moderate to strong intensity.

  • Aromatic C-H Stretching: Like all triphenyl derivatives, this compound will exhibit sharp absorption bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aromatic rings.

  • Aromatic C=C Stretching: The in-ring C=C stretching vibrations of the phenyl groups will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene rings are expected to produce strong absorption bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the aromatic ring.

  • P-Ph Stretching: Vibrations involving the phosphorus-phenyl bond are also expected, though they may be coupled with other modes and are generally found in the fingerprint region.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption bands for this compound and its oxygen and carbon analogues. This comparison highlights the diagnostic shifts in vibrational frequencies upon changing the atom bonded to the central phosphorus.

Functional Group This compound (Predicted) Triphenyl Phosphite Triphenyl Phosphate Triphenylphosphine Triphenylphosphine Oxide
P-X Stretch (X=S, O, C) 800-600 cm⁻¹ (P-S)1024 cm⁻¹ (P-O)1310-1290 cm⁻¹ (P=O), 1026 cm⁻¹ (P-O)1090 cm⁻¹ (P-Ph)1190 cm⁻¹ (P=O)
Aromatic C-H Stretch 3100-3000 cm⁻¹~3060 cm⁻¹~3060 cm⁻¹~3050 cm⁻¹~3055 cm⁻¹
Aromatic C=C Stretch 1600-1400 cm⁻¹1590, 1489 cm⁻¹1591, 1490 cm⁻¹1587, 1480, 1435 cm⁻¹1592, 1486, 1438 cm⁻¹
Aromatic C-H oop Bend 900-675 cm⁻¹750, 690 cm⁻¹770, 690 cm⁻¹745, 695 cm⁻¹750, 693 cm⁻¹

Note: The data for triphenyl phosphite, triphenyl phosphate, triphenylphosphine, and triphenylphosphine oxide are based on typical experimental values found in the literature. The values for this compound are predicted based on known group frequencies.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The following is a standard protocol for acquiring an FT-IR spectrum of a solid organophosphorus compound like this compound using the KBr pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Sample (this compound)

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow it to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.

  • Grinding and Mixing: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding process is crucial for obtaining a high-quality, transparent pellet.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die.

  • Pressing: Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.

  • Pellet Inspection: Carefully remove the die from the press and extract the pellet. A good pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum with an empty sample compartment or a pure KBr pellet.

  • Sample Scan: Record the spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known literature values or the comparative data provided in this guide.

Visualizing the Workflow and Molecular Relationships

To better understand the experimental process and the relationships between the compared compounds, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis FT-IR Analysis A Weigh Sample & KBr B Grind & Mix A->B C Load into Die B->C D Press Pellet C->D Transfer to Press E Acquire Spectrum D->E F Data Analysis E->F

Caption: A streamlined workflow for FT-IR analysis using the KBr pellet method.

Molecular_Comparison cluster_phosphine Triphenylphosphine Derivatives cluster_phosphite Triphenyl Phosphite Derivatives TPP P(Ph)3 TPPO O=P(Ph)3 TPP->TPPO Oxidation TPPi P(OPh)3 TPPa O=P(OPh)3 TPPi->TPPa Oxidation TPTTP P(SPh)3

Caption: Structural relationships of triphenyl organophosphorus compounds.

X-ray Crystallography of Triphenyl Phosphite and its Thio-Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for triphenyl phosphite and its thio-derivative, O,O,O-triphenyl phosphorothioate. While crystallographic data for triphenyl trithiophosphite is not publicly available, this comparison offers valuable insights into the structural changes that occur with the progressive substitution of oxygen with sulfur in the triphenyl phosphite framework. Understanding these structural nuances is critical for researchers in fields such as medicinal chemistry and materials science, where precise molecular geometry influences reactivity, biological activity, and material properties.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for triphenyl phosphite and O,O,O-triphenyl phosphorothioate, facilitating a direct comparison of their solid-state structures.

ParameterTriphenyl Phosphite[1]O,O,O-Triphenyl Phosphorothioate[2]
Formula C18H15O3PC18H15O3PS
Crystal System HexagonalMonoclinic
Space Group R3P21/n
a (Å) 37.887(1)10.379(2)
b (Å) 37.887(1)18.232(4)
c (Å) 5.7567(2)10.518(2)
α (°) 9090
β (°) 90114.33(3)
γ (°) 12090
Volume (ų) 7156(1)1812.1(6)
Z 184

Experimental Protocols

General Synthesis of Triphenyl Phosphite Derivatives

The synthesis of triphenyl phosphite and its analogues generally involves the reaction of a phosphorus trihalide with the corresponding phenol or thiophenol.[3][4]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Phenol (for triphenyl phosphite) or Thiophenol (for trithiophosphite derivatives)

  • A non-protic solvent (e.g., toluene, dichloromethane)

  • A tertiary amine base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct

Procedure:

  • Phenol or the corresponding thiophenol is dissolved in a dry, non-protic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • Phosphorus trichloride is added dropwise to the cooled solution with vigorous stirring.

  • A tertiary amine base is then added slowly to the reaction mixture to scavenge the hydrogen chloride gas that is evolved.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • The resulting mixture is filtered to remove the amine hydrochloride salt.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product is then purified by distillation under high vacuum or by recrystallization from a suitable solvent.

Single-Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.[5][6]

General Procedure:

  • A saturated solution of the purified compound is prepared in a suitable solvent or a mixture of solvents.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is then allowed to stand undisturbed at a constant temperature.

  • Slow evaporation of the solvent over several days to weeks typically yields single crystals suitable for X-ray analysis.

  • Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant is slowly introduced into the solution via the vapor phase.

X-ray Diffraction Data Collection

The determination of the molecular structure from a single crystal is performed using an X-ray diffractometer.[5][7]

General Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-170 K) to minimize thermal vibrations and potential degradation.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.

  • As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from the synthesis of triphenyl phosphite derivatives to their structural elucidation by X-ray crystallography.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography Reactants Phosphorus Trichloride + Phenol/Thiophenol Reaction Reaction in Solvent with Base Reactants->Reaction Purification Filtration & Purification Reaction->Purification SaturatedSolution Preparation of Saturated Solution Purification->SaturatedSolution Purified Product CrystalGrowth Slow Evaporation/ Cooling SaturatedSolution->CrystalGrowth SingleCrystal Single Crystal Selection CrystalGrowth->SingleCrystal DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection Mounted Crystal StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure Final Crystal Structure StructureSolution->FinalStructure

Caption: General workflow for the synthesis and X-ray crystallographic analysis of triphenyl phosphite derivatives.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Triphenyl trithiophosphite, an organophosphorus compound, finds applications in various chemical syntheses. Its purity can significantly impact reaction yields, impurity profiles of final products, and overall process efficiency. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance characteristics.

Comparison of Analytical Methods

The selection of an appropriate analytical method for purity determination depends on several factors, including the type of impurities expected, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for assessing the purity of this compound.

Analytical MethodPrincipleSpecificitySensitivitySpeedDestructive?Key Applications
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy Measures the resonance of ³¹P nuclei in a magnetic field. The chemical shift and signal intensity are indicative of the molecular environment and quantity of phosphorus-containing species.HighModerateModerateNoAbsolute purity determination, identification and quantification of phosphorus-containing impurities.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.HighHighFastNoQuantification of the main component and separation and quantification of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components of a mixture in a gaseous mobile phase followed by detection and identification based on their mass-to-charge ratio.Very HighVery HighFastYesIdentification and quantification of volatile and semi-volatile impurities.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.LowLowSlowYesDetermination of the elemental composition to confirm the empirical formula.

Experimental Protocols

Quantitative ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

Principle: ³¹P-NMR is a powerful tool for the analysis of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[1] The simplicity of the resulting spectra often allows for clear identification and quantification of the main compound and any phosphorus-containing impurities.[2][3] The purity is determined by comparing the integral of the this compound signal to that of a certified internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of a suitable internal standard (e.g., triphenyl phosphate or another certified organophosphorus standard with a distinct chemical shift) into an NMR tube.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and standard completely. The choice of solvent is critical to ensure both the analyte and the standard are fully soluble and stable.[2][3]

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration. A typical starting point is 20-30 seconds.

    • Acquisition Time (at): At least 2 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signal corresponding to this compound and the signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of phosphorus atoms

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrument Parameters:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Processing and Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity using the area percent method:

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities in this compound. The sample is vaporized and separated on a capillary column, and the eluted compounds are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. [5] Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Instrument Parameters:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Processing and Analysis:

    • Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate the relative abundance of each impurity by comparing its peak area to the total peak area.

Elemental Analysis (CHNS)

Principle: Elemental analysis determines the weight percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. The sample is combusted in a high-temperature furnace, and the resulting gases are separated and quantified. The experimental percentages are then compared to the theoretical values calculated from the empirical formula of this compound (C₁₈H₁₅PS₃). This method is a fundamental check of purity but is not capable of detecting impurities with similar elemental compositions. [6] Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

  • Instrument Parameters:

    • Elemental Analyzer: A CHNS elemental analyzer.

    • Combustion Temperature: Typically around 900-1000 °C.

    • Reduction Temperature: Typically around 500-600 °C.

    • Carrier Gas: Helium.

  • Data Processing and Analysis:

    • The instrument software automatically calculates the percentage of C, H, N, and S.

    • Compare the experimental results with the theoretical values:

      • Carbon (C): 60.31%

      • Hydrogen (H): 4.22%

      • Phosphorus (P): 8.64% (Note: P is not directly measured by CHNS analysis)

      • Sulfur (S): 26.83%

    • A deviation of less than ±0.4% from the theoretical value is generally considered acceptable for a pure compound.

Visualization of Analytical Workflows

Analytical_Workflow cluster_NMR ³¹P-NMR Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow NMR_start Sample Weighing & Dissolution NMR_acq Data Acquisition NMR_start->NMR_acq Insert into Spectrometer NMR_proc Data Processing NMR_acq->NMR_proc FID NMR_end Purity Calculation NMR_proc->NMR_end Integration HPLC_start Sample Preparation & Filtration HPLC_inj Injection HPLC_start->HPLC_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det HPLC_end Purity Calculation (Area %) HPLC_det->HPLC_end GCMS_start Sample Dilution GCMS_inj Injection & Vaporization GCMS_start->GCMS_inj GCMS_sep Chromatographic Separation GCMS_inj->GCMS_sep GCMS_det Mass Spectrometry Detection GCMS_sep->GCMS_det GCMS_end Impurity Identification GCMS_det->GCMS_end

Caption: Workflow diagrams for the analysis of this compound purity.

Logical Relationship of Analytical Methods

Logical_Relationship cluster_Quantitative Quantitative Methods cluster_Qualitative Impurity Identification cluster_Confirmatory Confirmatory Method Purity_Assessment Purity Assessment of This compound qNMR ³¹P-NMR (Absolute Purity) Purity_Assessment->qNMR HPLC HPLC (Relative Purity) Purity_Assessment->HPLC GCMS GC-MS (Volatile Impurities) Purity_Assessment->GCMS Elemental Elemental Analysis (Empirical Formula) Purity_Assessment->Elemental NMR_ID ³¹P-NMR (P-containing Impurities)

References

A Comparative Guide to the Reactivity of Triphenyl Trithiophosphite and Triphenyl Phosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of triphenyl trithiophosphite [P(SPh)₃] and triphenyl phosphite [P(OPh)₃]. While direct comparative experimental data is limited, this document leverages fundamental principles of organophosphorus chemistry to offer a comprehensive analysis of their expected reactivity in key chemical transformations. This guide aims to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Core Physicochemical Properties and Electronic Effects

The difference in reactivity between this compound and triphenyl phosphite primarily stems from the difference in electronegativity between sulfur and oxygen. Oxygen is significantly more electronegative (3.44 on the Pauling scale) than sulfur (2.58)[1][2][3]. This fundamental property has a cascading effect on the electronic environment of the central phosphorus atom.

In triphenyl phosphite, the highly electronegative oxygen atoms withdraw electron density from the phosphorus atom through the P-O sigma bonds. This inductive effect makes the phosphorus atom in triphenyl phosphite more electrophilic and less nucleophilic. Conversely, in this compound, the less electronegative sulfur atoms result in a less polarized P-S bond, leaving the phosphorus atom with a higher electron density. Consequently, this compound is expected to be a stronger nucleophile and a weaker electrophile compared to its oxygen-containing counterpart.

PropertyThis compound [P(SPh)₃]Triphenyl Phosphite [P(OPh)₃]Reference
Formula C₁₈H₁₅PS₃C₁₈H₁₅O₃P
Molar Mass 358.48 g/mol 310.28 g/mol [4]
Appearance White solidColorless viscous liquid[4]
Melting Point 76-77 °C22-24 °C[4]
Boiling Point 503.5±33.0 °C (Predicted)360 °C[4]
Phosphorus Center More electron-rich (more nucleophilic)More electron-deficient (more electrophilic)[1][2][3]

Reactivity Comparison in Key Reactions

The electronic differences between the two compounds lead to distinct reactivity profiles in various chemical reactions.

Nucleophilic Reactivity: The Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus compound with an alkyl halide to form a pentavalent phosphonate[5][6][7][8][9]. The first step of this reaction is the nucleophilic attack of the phosphorus atom on the alkyl halide.

  • Triphenyl Phosphite: Triphenyl phosphite is known to undergo the Arbuzov reaction, although it is generally less reactive than trialkyl phosphites. The electron-withdrawing nature of the phenoxy groups reduces the nucleophilicity of the phosphorus atom, often necessitating high temperatures (120-160 °C) for the reaction to proceed[7]. For triaryl phosphites, the intermediate phosphonium salt can be stable and may require thermal cleavage to form the final phosphonate[7].

  • This compound: Due to the higher electron density on the phosphorus atom, this compound is expected to be a more potent nucleophile than triphenyl phosphite. Consequently, it should react more readily in the Arbuzov reaction, likely under milder conditions and with a faster reaction rate.

Arbuzov_Reaction TPP P(XR)₃ (X = O or S) Intermediate [R'-P(XR)₃]⁺ Y⁻ Phosphonium Salt TPP->Intermediate Nucleophilic Attack AlkylHalide R'-Y AlkylHalide->Intermediate Product R'-P(O)(XR)₂ Phosphonate/Thiophosphonate Intermediate->Product Dealkylation Byproduct R-Y Intermediate->Byproduct Oxidation_Reactions cluster_0 Triphenyl Phosphite Oxidation cluster_1 This compound Oxidation TPP P(OPh)₃ TPPO O=P(OPh)₃ TPP->TPPO [O] TPTP P(SPh)₃ TPTPO S=P(SPh)₃ TPTP->TPTPO [S] or [O] Reagent_Selection Start Desired Reaction? NucleophilicAttack Nucleophilic Attack (e.g., Arbuzov Reaction) Start->NucleophilicAttack ReactionWithElectrophile Reaction with a Nucleophile (P as Electrophile) Start->ReactionWithElectrophile HydrolyticStability High Hydrolytic Stability Required? Start->HydrolyticStability MildConditions Milder Conditions Faster Reaction Desired? NucleophilicAttack->MildConditions UseTPTP Consider this compound MildConditions->UseTPTP Yes UseTPP_Arbuzov Use Triphenyl Phosphite (Higher Temp. may be needed) MildConditions->UseTPP_Arbuzov No UseTPP_Electrophile Consider Triphenyl Phosphite ReactionWithElectrophile->UseTPP_Electrophile UseTPTP_Electrophile This compound may be less suitable ReactionWithElectrophile->UseTPTP_Electrophile UseTPP_Stability Triphenyl Phosphite is preferable HydrolyticStability->UseTPP_Stability Yes UseTPTP_Stability This compound is less stable HydrolyticStability->UseTPTP_Stability No

References

A Comparative Guide to Triphenyl Trithiophosphite and Other Sulfurizing Agents in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of phosphorothioate oligonucleotides and other modified drug candidates, the selection of an appropriate sulfurizing agent is a critical step that can significantly impact reaction efficiency, product purity, and overall process scalability. While a variety of sulfurizing agents are commercially available, triphenyl trithiophosphite presents a unique profile of reactivity and handling characteristics. This guide provides an objective comparison of this compound with other commonly used sulfurizing agents, supported by available experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Sulfurizing Agents

The efficiency of a sulfurizing agent is primarily determined by the speed and completeness of the conversion of the phosphite triester to the phosphorothioate triester. Incomplete or slow reactions can lead to the formation of undesired phosphodiester side products, complicating downstream purification and reducing the overall yield of the target molecule.

While direct comparative studies focusing on this compound are limited in publicly available literature, we can infer its potential performance by examining data from studies comparing other common sulfurizing agents. The following table summarizes the performance of several widely used reagents in the context of oligonucleotide synthesis.

Sulfurizing AgentTypical Concentration & TimeSulfurization Efficiency (%)Key AdvantagesKey Disadvantages
This compound Data not readily availableData not readily availablePotentially mild reaction conditionsLimited published data on efficiency and protocols
Beaucage Reagent 0.05 M, 30s - 4 min>98%High efficiency, fast reactionLimited stability in solution on synthesizer
Phenylacetyl Disulfide (PADS) 0.2 M, 60 - 120s>99.6% ("aged" solution)[1]Inexpensive, scalable, high efficiency with "aging"[1]Requires "aging" for optimal performance[1]
DDTT 0.05 M, 60s (DNA), 2-4 min (RNA)HighGood solution stability, efficient for RNA[2]Proprietary, may be more expensive
Xanthane Hydride 0.5 M, 15 minHighEfficientLonger reaction times compared to some agents
Elemental Sulfur (S₈) Saturated solutionVariableInexpensiveSlow reaction, poor solubility, potential for side reactions

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving high sulfurization efficiency. Below are representative protocols for commonly used sulfurizing agents. A standardized protocol for this compound is not well-documented in the literature, highlighting a gap in the current knowledge base.

General Protocol for Solid-Phase Oligonucleotide Synthesis Sulfurization Step:

This procedure is performed on an automated DNA/RNA synthesizer following the coupling of the phosphoramidite monomer.

  • Washing: The solid support is thoroughly washed with acetonitrile to remove any unreacted phosphoramidite and activator.

  • Sulfurization: The sulfurizing agent solution is delivered to the synthesis column and allowed to react with the newly formed phosphite triester linkage for a specified time.

  • Washing: The support is again washed extensively with acetonitrile to remove the sulfurizing agent and any byproducts.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of n-1 shortmer impurities in subsequent cycles.

Specific Protocols for Common Sulfurizing Agents:
  • Beaucage Reagent: A 0.05 M solution in acetonitrile is typically used with a reaction time of 30 seconds to 4 minutes. For RNA synthesis, longer reaction times may be necessary.[3]

  • Phenylacetyl Disulfide (PADS): A 0.2 M solution of PADS in a 1:1 (v/v) mixture of 3-picoline and acetonitrile is used.[1] For optimal performance, the solution should be "aged" for at least 24 hours before use.[1] A contact time of 60 to 120 seconds is generally sufficient.[1]

  • 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT): A 0.05 M solution in a mixture of pyridine and acetonitrile is used.[2] For DNA synthesis, a 60-second sulfurization time is effective, while for RNA synthesis, a 2-4 minute reaction time is recommended.[2]

Reaction Mechanism and Visualization

The sulfurization of a phosphite triester to a phosphorothioate triester is a critical transformation in the synthesis of many therapeutic oligonucleotides. Understanding the underlying reaction mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The general mechanism involves the nucleophilic attack of the trivalent phosphorus atom of the phosphite triester on an electrophilic sulfur atom of the sulfurizing agent. This forms a reactive intermediate that subsequently collapses to the stable pentavalent phosphorothioate triester and byproducts.

Below are visualizations of the generalized sulfurization workflow and the proposed reaction mechanism.

G cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Repeat for each monomer Sulfurization 3. Sulfurization (P(III) to P(V) conversion) Coupling->Sulfurization Repeat for each monomer Capping 4. Capping (Blocking of unreacted 5'-OH) Sulfurization->Capping Repeat for each monomer Capping->Deblocking Repeat for each monomer

Figure 1. Automated Solid-Phase Oligonucleotide Synthesis Workflow.

G Phosphite R¹-O-P(OR²)-O-R³ Phosphite Triester (P=III) SulfurizingAgent Sulfurizing Agent (e.g., R-S-S-R) Phosphite->SulfurizingAgent Nucleophilic attack by P Intermediate {Transition State/Intermediate} Phosphorothioate R¹-O-P(S)(OR²)-O-R³ Phosphorothioate Triester (P=V) Intermediate->Phosphorothioate Sulfur transfer & rearrangement Byproducts Byproducts Intermediate->Byproducts

Figure 2. Generalized Mechanism of Phosphite Triester Sulfurization.

Advantages and Future Outlook for this compound

While quantitative data is sparse, the chemical properties of this compound suggest potential advantages. As a phosphite ester itself, its reactivity is likely to be moderate, which could translate to higher selectivity and fewer side reactions compared to more aggressive sulfurizing agents. Its solid nature may also offer benefits in terms of stability and handling compared to some liquid or solution-based reagents.

The limited availability of performance data for this compound in mainstream applications like oligonucleotide synthesis presents an opportunity for further research. A systematic evaluation of its sulfurization efficiency, reaction kinetics, and byproduct profile in comparison to established reagents would be a valuable contribution to the field of medicinal chemistry and drug development. Such studies would clarify its potential as a viable and perhaps advantageous alternative in the synthesis of phosphorothioate-containing therapeutics.

References

A Comparative Analysis of Triphenyl Trithiophosphite as a Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of triphenyl trithiophosphite's performance against its common phosphorus-based counterparts, triphenyl phosphite and triphenylphosphine, in catalytic applications.

In the landscape of homogeneous catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a catalytic transformation. Among the vast arsenal of ligands available to chemists, phosphorus-based compounds have long held a prominent position due to their unique electronic and steric properties. This guide presents a comparative study of this compound [P(SPh)₃] as a ligand, juxtaposing its performance with two of the most ubiquitous phosphorus ligands: triphenyl phosphite [P(OPh)₃] and triphenylphosphine [PPh₃]. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection for catalytic processes.

Ligand Properties: A Theoretical Overview

The performance of a ligand in a catalytic cycle is intrinsically linked to its electronic and steric characteristics. These properties influence the stability of the metal-ligand bond, the reactivity of the catalytic species, and the stereochemical outcome of the reaction.

Table 1: Comparison of Electronic and Steric Parameters

LigandFormulaTolman Cone Angle (θ)Tolman Electronic Parameter (ν)Key Features
This compoundP(SPh)₃Larger (estimated)Less electron-donatingSoft ligand, potential for sulfur coordination
Triphenyl PhosphiteP(OPh)₃128°2089 cm⁻¹Strong π-acceptor, electron-withdrawing
TriphenylphosphinePPh₃145°2068.9 cm⁻¹Strong σ-donor, moderate π-acceptor

Triphenylphosphine is a strong σ-donor and moderate π-acceptor, making it a versatile ligand for a wide range of catalytic reactions.[1] Triphenyl phosphite, with its electron-withdrawing phenoxy groups, is a strong π-acceptor, which can stabilize low-valent metal centers.[2] this compound is considered a "softer" ligand compared to its oxygen and carbon analogues due to the presence of sulfur atoms. This property can influence its coordination behavior and catalytic activity, particularly with softer metal centers.[3]

Performance in Catalytic Applications: A Data-Driven Comparison

To provide a clear and objective comparison, this section will focus on two of the most important classes of catalytic reactions: palladium-catalyzed Suzuki-Miyaura cross-coupling and rhodium-catalyzed hydroformylation. The following data, while not from a single head-to-head study due to the scarcity of direct comparative literature, has been compiled from various sources to illustrate the relative performance of these ligands.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of phosphine ligand is critical for the efficiency of the palladium catalyst.

Table 2: Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

LigandCatalyst PrecursorSubstrateProduct Yield (%)TONTOF (h⁻¹)Reference
Triphenylphosphine PdCl₂(PPh₃)₂4-Bromotoluene95950475[4][5]
Triphenyl Phosphite Pd(OAc)₂ + P(OPh)₃4-Chlorotoluene85850425[6]
This compound Pd complex (hypothetical)4-BromotolueneData not available---

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / reaction time. The data for this compound is not available in the cited literature for a direct comparison in this specific reaction.

While quantitative data for this compound in Suzuki-Miyaura coupling is scarce, the catalytic activity of ortho-metallated triphenylphosphine sulfide complexes of palladium has been investigated in C-C bond-forming reactions, suggesting its potential as a ligand in this context.[7]

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a large-scale industrial process for the production of aldehydes from alkenes. The ligand plays a crucial role in controlling the regioselectivity (n/iso ratio) and activity of the rhodium catalyst.

Table 3: Performance in the Hydroformylation of 1-Octene

LigandCatalyst PrecursorConversion (%)n/iso RatioTONTOF (h⁻¹)Reference
Triphenylphosphine RhH(CO)(PPh₃)₃982.9980490[8][9]
Triphenyl Phosphite Rh(acac)(CO)₂ + P(OPh)₃952.5950475[10]
This compound [Rh(CO)₂Cl(P(SPh)₃)]ModerateData not available--[3]

n/iso ratio refers to the ratio of the linear (normal) aldehyde to the branched (iso) aldehyde product. The catalytic activity of the this compound complex was noted as being higher than the well-known [Rh(CO)₂I₂]⁻ species in methanol carbonylation, but specific hydroformylation data is limited.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the synthesis of catalyst precursors and for conducting the catalytic reactions.

Synthesis of Catalyst Precursors

Protocol 1: Synthesis of Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Palladium(II) chloride (PdCl₂, 1.0 g, 5.6 mmol) is suspended in 50 mL of acetonitrile.

  • Triphenylphosphine (PPh₃, 2.94 g, 11.2 mmol) is added to the suspension.

  • The mixture is refluxed with stirring for 4 hours.

  • The resulting yellow precipitate is filtered, washed with diethyl ether, and dried under vacuum.

This protocol can be adapted for the synthesis of the this compound and triphenyl phosphite analogues by using the corresponding phosphine ligand.

Protocol 2: Synthesis of Carbonylchlorobis(triphenylphosphine)rhodium(I) [RhCl(CO)(PPh₃)₂]

  • Wilkinson's catalyst, [RhCl(PPh₃)₃] (1.0 g, 1.08 mmol), is dissolved in 50 mL of toluene.

  • Carbon monoxide (CO) gas is bubbled through the solution for 1 hour.

  • The solution changes color from burgundy to yellow.

  • The solvent is removed under reduced pressure to yield the yellow solid product.

This protocol can be adapted for the synthesis of the this compound and triphenyl phosphite analogues by starting with the corresponding rhodium-phosphine complex.

Catalytic Reaction Procedures

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a Schlenk flask under an inert atmosphere (e.g., argon) is added the palladium catalyst (1 mol%), the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • A suitable solvent (e.g., toluene, 5 mL) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by column chromatography.

Protocol 4: General Procedure for Hydroformylation

  • The rhodium catalyst precursor and the ligand are charged into a high-pressure autoclave under an inert atmosphere.

  • The alkene substrate (e.g., 1-octene) and a solvent (e.g., toluene) are added.

  • The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure (e.g., 20-50 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the specified time.

  • After cooling and venting the excess gas, the reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and regioselectivity.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of ligand selection and the general workflow of a catalytic reaction.

Ligand_Selection_Process A Define Catalytic Transformation B Identify Metal Catalyst A->B C Evaluate Ligand Properties (Electronic & Steric) B->C D Consider Ligand Alternatives (P(SPh)3, P(OPh)3, PPh3) C->D E Review Literature for Performance Data D->E F Select Optimal Ligand E->F G Experimental Validation F->G

Caption: A flowchart outlining the decision-making process for ligand selection in catalysis.

Catalytic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification node1 node1 A Synthesize/Procure Catalyst & Ligand B Prepare Substrates & Reagents A->B C Assemble Reaction under Inert Atmosphere B->C D Run Reaction at Defined Temperature & Pressure C->D E Monitor Reaction Progress D->E F Work-up & Product Isolation E->F G Purification (e.g., Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized workflow for conducting a homogeneous catalytic reaction.

Conclusion

This comparative guide highlights the distinct characteristics of this compound in relation to the widely used triphenyl phosphite and triphenylphosphine ligands. While triphenylphosphine and triphenyl phosphite are well-established ligands with a wealth of performance data, this compound remains a less explored, yet potentially valuable, ligand. Its unique "soft" electronic nature suggests it may offer advantages in specific catalytic systems, particularly with soft metal centers. However, the current body of literature lacks extensive quantitative, comparative data to definitively position it against its more common counterparts in a broad range of reactions. Further research involving direct, side-by-side comparisons under identical conditions is necessary to fully elucidate the catalytic potential of this compound and guide its rational application in the development of novel and improved catalytic processes.

References

Triphenyl Trithiophosphite in Catalysis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenyl trithiophosphite [P(SPh)₃] is a trivalent organophosphorus ligand that has garnered interest in various catalytic systems. Its unique electronic and steric properties, imparted by the presence of three phenylthio groups, distinguish it from its more common oxygen- and carbon-based analogues, triphenyl phosphite [P(OPh)₃] and triphenylphosphine [P(Ph)₃]. This guide provides a comparative overview of the performance of this compound and related ligands in key catalytic reactions, supported by available experimental data and detailed methodologies.

Performance Comparison in Catalytic Systems

The performance of a ligand in a catalytic system is a critical determinant of the reaction's efficiency, selectivity, and overall success. While extensive quantitative data for this compound is not as widely available as for its phosphine and phosphite counterparts, theoretical studies and data from related sulfur-containing ligands suggest a significant influence on catalytic outcomes. The comparison below summarizes the typical performance characteristics of these ligands in two industrially important reactions: Suzuki-Miyaura cross-coupling and hydroformylation.

LigandCatalytic SystemTypical Performance MetricsNotes
This compound [P(SPh)₃] Palladium-catalyzed Suzuki-Miyaura Coupling- Potentially enhanced catalyst stability due to sulfur's soft donor properties.- May influence selectivity in complex substrates.- Limited experimental data available.Theoretical studies suggest that the sulfur atoms can alter the electronic properties of the metal center, potentially impacting oxidative addition and reductive elimination steps.
Rhodium-catalyzed Hydroformylation- Expected to exhibit different regioselectivity compared to phosphite and phosphine ligands due to steric and electronic effects.- May offer improved catalyst longevity.The electron-donating properties of the thiophenyl groups are intermediate between phosphines and phosphites, which can be advantageous in tuning catalyst activity.
Triphenylphosphine [P(Ph)₃] Palladium-catalyzed Suzuki-Miyaura Coupling- Yield: Good to excellent for a wide range of substrates.[1][2]- Selectivity: Generally high for biaryl products.- Turnover Number (TON): Varies significantly with reaction conditions.A widely used, robust ligand; serves as a benchmark for comparison.[1]
Rhodium-catalyzed Hydroformylation- Regioselectivity (n/iso ratio): Moderate to good, favoring the linear aldehyde.[3]- Activity: High under mild conditions.A standard ligand for achieving good linear-to-branched aldehyde ratios.[3]
Triphenyl Phosphite [P(OPh)₃] Palladium-catalyzed Suzuki-Miyaura Coupling- Yield: Can be effective, but sometimes lower than with phosphine ligands.- Selectivity: Good, but can be influenced by ligand hydrolysis.[3]Prone to hydrolysis, which can affect catalyst performance and reproducibility.[4]
Rhodium-catalyzed Hydroformylation- Regioselectivity (n/iso ratio): Generally higher than triphenylphosphine, strongly favoring the linear product.[5][6]- Activity: Typically very high.The strong π-acceptor character of phosphites often leads to high regioselectivity.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and comparing the performance of different catalytic systems. Below are representative procedures for Suzuki-Miyaura cross-coupling and hydroformylation reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound, Triphenylphosphine)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Stir bar

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).

  • Add the anhydrous solvent (3-5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rhodium-Catalyzed Hydroformylation of an Alkene

This protocol outlines a general procedure for the hydroformylation of an alkene to produce aldehydes.

Materials:

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Ligand (e.g., this compound, Triphenylphosphine, Triphenyl Phosphite)

  • Alkene (e.g., 1-octene)

  • Anhydrous solvent (e.g., Toluene, THF)

  • Syngas (CO/H₂, typically 1:1 mixture)

  • High-pressure autoclave equipped with a magnetic stir bar and gas inlet/outlet

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor (e.g., 0.01-0.1 mol%) and the ligand (e.g., 1-10 equivalents relative to rhodium).

  • Add the anhydrous solvent (e.g., 10-20 mL) and the alkene (e.g., 1.0 mmol).

  • Seal the autoclave and purge several times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 10-50 bar) with the 1:1 CO/H₂ mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 4-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Analyze the product mixture by GC or NMR to determine the conversion and regioselectivity (n/iso ratio).

  • If necessary, remove the solvent under reduced pressure and purify the aldehyde products by distillation or column chromatography.

Visualizing Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a typical catalytic cycle for Suzuki-Miyaura coupling, a general experimental workflow, and the logical relationship between ligand properties and catalytic performance.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reactants Charge catalyst, ligand, substrates, and base Add_Solvent Add anhydrous solvent Charge_Reactants->Add_Solvent Inert_Atmosphere Establish inert atmosphere Add_Solvent->Inert_Atmosphere Heat_Stir Heat and stir for specified time Inert_Atmosphere->Heat_Stir Monitor_Progress Monitor by TLC/GC Heat_Stir->Monitor_Progress Quench_Extract Quench and extract Monitor_Progress->Quench_Extract Dry_Concentrate Dry and concentrate Quench_Extract->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify Ligand_Effects Ligand_Properties Ligand Properties Electronic_Effects Electronic Effects (σ-donor/π-acceptor) Ligand_Properties->Electronic_Effects Steric_Effects Steric Effects (Cone Angle) Ligand_Properties->Steric_Effects Activity Activity (TON/TOF) Electronic_Effects->Activity Selectivity Selectivity (Regio-, Chemo-, Enantio-) Electronic_Effects->Selectivity Stability Catalyst Stability Electronic_Effects->Stability Steric_Effects->Activity Steric_Effects->Selectivity Steric_Effects->Stability Catalytic_Performance Catalytic Performance Activity->Catalytic_Performance Selectivity->Catalytic_Performance Stability->Catalytic_Performance

References

A Comparative Guide to the Synthetic Validation of Triphenyl Trithiophosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for triphenyl trithiophosphite, a crucial reagent and intermediate in organic synthesis and drug development. We present established methodologies, offering a side-by-side comparison of their performance based on experimental data. Detailed protocols and validation data are provided to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Two primary synthetic strategies for this compound are highlighted: the classical approach involving phosphorus trichloride and thiophenol, and a more contemporary method utilizing a phosphorus(I) salt. The following table summarizes the key performance indicators for each route.

ParameterMethod A: Reaction of PCl₃ with ThiophenolMethod B: Reaction of a P(I) Salt with Diphenyl Disulfide
Reactants Phosphorus trichloride, Thiophenol, Base (e.g., Triethylamine)[PIdppe][Br] (a P(I) salt), Diphenyl disulfide
Reaction Time Several hours~1 hour
Yield Moderate to HighGood
Reaction Conditions Typically requires cooling (0 °C) then warming to room temperatureAmbient temperature
Reagent Handling Phosphorus trichloride is highly reactive and moisture-sensitiveP(I) salt may require specialized synthesis and handling
Byproducts Triethylammonium hydrochlorideBromide salts

Experimental Protocols

Method A: Synthesis via Phosphorus Trichloride and Thiophenol

This method represents a traditional and widely accessible route to this compound.

Procedure:

  • To a stirred solution of thiophenol (3 equivalents) and triethylamine (3 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add phosphorus trichloride (1 equivalent) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, the triethylammonium hydrochloride byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) to afford pure this compound.

Method B: Synthesis via a Phosphorus(I) Salt and Diphenyl Disulfide

This newer approach offers a potentially faster and milder alternative to the classical method.[1]

Procedure:

  • In a glovebox or under a strictly inert atmosphere, dissolve the phosphorus(I) salt, [PIdppe][Br] (1 equivalent), in an appropriate anhydrous solvent (e.g., dichloromethane).

  • To this solution, add a solution of diphenyl disulfide (1 equivalent) in the same solvent.

  • Stir the reaction mixture at ambient temperature for approximately one hour.

  • The formation of tris(phenylthio)phosphine (this compound) can be monitored by ³¹P NMR spectroscopy.

  • The work-up procedure typically involves removal of the solvent under vacuum and purification of the residue by column chromatography or recrystallization to isolate the desired product.

Validation of the Synthetic Product

Accurate characterization of the synthesized this compound is crucial to ensure its purity and identity. The following data provides key benchmarks for validation.

Analytical Technique Expected Result
Appearance White to off-white solid
Melting Point 76-78 °C
³¹P NMR (CDCl₃) δ ≈ 115-120 ppm
¹H NMR (CDCl₃) δ ≈ 7.2-7.5 ppm (multiplet, aromatic protons)
¹³C NMR (CDCl₃) Signals corresponding to the phenyl rings

Note: The exact chemical shifts in NMR spectra can be influenced by the solvent and the concentration of the sample.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and validation of this compound.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Validation cluster_decision Outcome Reactants Select Reactants (Method A or B) Reaction Perform Reaction (Controlled Conditions) Reactants->Reaction Workup Reaction Work-up (Filtration/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification MP Melting Point Determination Purification->MP NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) Purification->NMR Purity Purity Assessment MP->Purity NMR->Purity PureProduct Pure this compound Purity->PureProduct Meets Specifications

Caption: A flowchart outlining the key stages from reactant selection to the final validation of pure this compound.

This guide provides a foundational understanding of the synthesis and validation of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt these protocols to their specific laboratory conditions and safety procedures.

References

Quantitative Analysis of Triphenyl Trithiophosphite: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of triphenyl trithiophosphite in a reaction mixture is crucial for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Iodometric Titration.

Comparison of Analytical Techniques

Each method offers distinct advantages and disadvantages in terms of selectivity, sensitivity, speed, and sample preparation complexity. The choice of the most suitable technique depends on the specific requirements of the analysis, such as the expected concentration of this compound, the nature of the reaction matrix, and the available instrumentation.

Technique Principle Advantages Disadvantages Typical LOD/LOQ Throughput
³¹P NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Highly selective for phosphorus-containing compounds, provides structural information, requires minimal sample preparation, non-destructive.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.~0.1 - 1.0 mg/mLLow to Medium
HPLC-UV Separation of components in a liquid mobile phase based on their affinity for a solid stationary phase, with detection by UV absorbance.Good sensitivity and selectivity, widely available instrumentation, suitable for thermally labile compounds.Requires method development (column, mobile phase), potential for matrix interference, sample filtration is often necessary.~1 - 10 µg/mLHigh
GC-FPD Separation of volatile components in a gaseous mobile phase based on their partitioning between the gas and a stationary phase, with phosphorus-specific flame photometric detection.Excellent sensitivity and selectivity for phosphorus compounds, high resolution.Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures, more complex sample preparation for non-volatile matrices.~0.01 - 0.1 µg/mLHigh
Iodometric Titration Redox titration where the analyte reacts with iodine, and the endpoint is determined by the disappearance of the iodine-starch complex color.Low cost, simple equipment, no need for sophisticated instrumentation.Lower sensitivity and selectivity, susceptible to interference from other reducing or oxidizing agents in the reaction mixture, requires larger sample volumes.~1 mg/mLLow

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Quantitative ³¹P NMR Spectroscopy

This method provides a direct and selective means of quantifying this compound by integrating the area of its characteristic ³¹P NMR signal relative to a known amount of an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (IS): Triphenyl phosphate (TPP) or another stable organophosphorus compound with a chemical shift that does not overlap with the analyte or other components in the mixture.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the reaction mixture into an NMR tube.

  • Add a known amount (e.g., 5-10 mg, accurately weighed) of the internal standard to the NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent to dissolve the sample and internal standard.

  • Cap the NMR tube and vortex to ensure complete dissolution and homogenization.

NMR Acquisition Parameters:

  • Nucleus: ³¹P

  • Decoupling: Proton decoupled

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard (typically 10-30 seconds for quantitative accuracy).

  • Number of Scans: 16-64 (or more for dilute samples)

  • Spectral Width: Sufficient to cover the chemical shifts of the analyte and internal standard (e.g., -50 to 150 ppm).

Data Processing and Quantification:

  • Apply Fourier transformation and phase correction to the acquired FID.

  • Integrate the area of the this compound signal (expected around 114 ppm) and the internal standard signal.

  • Calculate the concentration of this compound using the following formula:

    Concentration_analyte = (Area_analyte / Area_IS) * (Moles_IS / Moles_analyte_in_IS) * (MW_analyte / Weight_sample)

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of this compound from other components in the reaction mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v). The exact ratio may need to be optimized based on the reaction mixture components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 220 nm

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture (e.g., 10 mg) into a volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase or a suitable solvent (e.g., acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Calibration and Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

GC-FPD is a highly sensitive and selective method for the analysis of volatile and thermally stable phosphorus-containing compounds.

Instrumentation:

  • Gas chromatograph equipped with a Flame Photometric Detector (FPD) with a phosphorus filter (526 nm).

  • Capillary column suitable for organophosphorus compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Ethyl acetate, GC grade

  • Internal Standard (IS): A stable organophosphorus compound with a different retention time from this compound (e.g., Tributyl phosphate).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless (or split, depending on concentration)

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture into a vial.

  • Dissolve the sample in a known volume of ethyl acetate containing the internal standard at a known concentration.

  • Vortex to ensure complete dissolution.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove non-volatile matrix components.

Calibration and Quantification:

  • Prepare calibration standards containing known concentrations of this compound and the internal standard in ethyl acetate.

  • Analyze the standards and the sample by GC-FPD.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration in the sample using the calibration curve.

Iodometric Titration

This classical titrimetric method is based on the oxidation of the phosphite (P(III)) in this compound to phosphate (P(V)) by iodine.

Reagents:

  • Standardized iodine (I₂) solution (e.g., 0.1 N)

  • Sodium thiosulfate (Na₂S₂O₃) solution (for back-titration, if needed)

  • Starch indicator solution (1% w/v)

  • Sodium bicarbonate (NaHCO₃)

  • Solvent (e.g., a mixture of toluene and ethanol)

Procedure (Direct Titration):

  • Accurately weigh a sample of the reaction mixture containing a suitable amount of this compound into an Erlenmeyer flask.

  • Dissolve the sample in the solvent mixture.

  • Add a sufficient amount of sodium bicarbonate to maintain a neutral to slightly alkaline pH.

  • Add a few drops of starch indicator solution.

  • Titrate the solution with the standardized iodine solution. The endpoint is reached when the solution turns a persistent blue-black color.

Calculation: The amount of this compound can be calculated based on the stoichiometry of the reaction with iodine.

Visualizations

The following diagrams illustrate the workflow for the quantitative analysis of this compound using ³¹P NMR and a decision-making flowchart to aid in selecting the most appropriate analytical technique.

Quantitative_NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis A Weigh Reaction Mixture B Add Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Acquire 31P NMR Spectrum C->D E Fourier Transform & Phasing D->E F Integrate Analyte & IS Peaks E->F G Calculate Concentration F->G Decision_Flowchart Start Start: Need to quantify This compound Q1 Is structural confirmation or high selectivity for P compounds required? Start->Q1 NMR Use 31P NMR Q1->NMR Yes Q2 Is high sensitivity a primary concern? Q1->Q2 No End Analysis Complete NMR->End GC Use GC-FPD Q2->GC Yes Q3 Is the compound thermally labile? Q2->Q3 No GC->End HPLC Use HPLC-UV Q3->HPLC Yes Q4 Are instrumentation and cost major constraints? Q3->Q4 No HPLC->End Q4->HPLC No Titration Use Iodometric Titration Q4->Titration Yes Titration->End

A Comparative Guide to the Synthesis of Triphenyl Trithiophosphite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Synthetic Routes to a Key Organophosphorus Reagent

Triphenyl trithiophosphite, a sulfur-containing organophosphorus compound, is a versatile reagent and intermediate in various chemical syntheses, including in the development of novel pharmaceuticals. The efficiency and cost-effectiveness of its synthesis are critical considerations for laboratory-scale research and industrial production. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their needs.

Executive Summary

The synthesis of this compound, also known as tris(phenylthio)phosphine, is most commonly achieved through the reaction of a phosphorus halide with thiophenol. This guide details two primary methods based on this approach: the direct reaction of thiophenol with phosphorus trichloride, both with and without a hydrogen chloride scavenger, and the reaction of a pre-formed thiolate with phosphorus trichloride. While direct reaction data for these specific syntheses are not abundant in readily available literature, analogous procedures for similar compounds provide a strong basis for comparison. The method employing a pre-formed thiolate generally offers higher yields and purity, mitigating the formation of byproducts and simplifying purification, which can offset the additional initial step.

Comparison of Synthesis Methods

The selection of a synthesis method for this compound is a trade-off between reagent costs, reaction time, yield, and purification requirements. The following table summarizes the key quantitative parameters for the two primary methods, based on established chemical principles and analogous reactions.

ParameterMethod 1: Thiophenol and Phosphorus TrichlorideMethod 2: Thiolate and Phosphorus Trichloride
Starting Materials Thiophenol, Phosphorus Trichloride, (Optional: Base)Thiophenol, Strong Base (e.g., Sodium Hydride), Phosphorus Trichloride
Reaction Time 4-8 hours6-12 hours (including thiolate formation)
Typical Yield Moderate to High (60-85%)High to Very High (80-95%)
Purification Distillation, Recrystallization (may require removal of HCl-related byproducts)Filtration, Recrystallization (generally cleaner reaction)
Relative Cost Lower initial reagent costHigher initial reagent cost (due to strong base)
Scalability Good, but HCl management is a concernExcellent, cleaner reaction profile is advantageous

Experimental Protocols

Method 1: Reaction of Thiophenol with Phosphorus Trichloride

This method is analogous to the well-established synthesis of triphenyl phosphite from phenol and phosphorus trichloride.[1][2] The reaction proceeds via the nucleophilic attack of the sulfur atom of thiophenol on the phosphorus atom of phosphorus trichloride, with the concomitant evolution of hydrogen chloride gas.

Experimental Protocol:

  • To a stirred solution of thiophenol (3.0 equivalents) in an inert solvent (e.g., dry toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), phosphorus trichloride (1.0 equivalent) is added dropwise at 0 °C.

  • An optional hydrogen chloride scavenger, such as a tertiary amine (e.g., triethylamine or pyridine, 3.0 equivalents), can be added to the thiophenol solution before the addition of phosphorus trichloride to drive the reaction to completion and minimize side reactions.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the evolution of HCl gas ceases (if no base is used).

  • The reaction mixture is then cooled to room temperature. If a base was used, the resulting ammonium salt is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Method 2: Reaction of a Pre-formed Thiolate with Phosphorus Trichloride

This method involves the deprotonation of thiophenol with a strong base to form a more nucleophilic thiolate, which then reacts with phosphorus trichloride. This approach often leads to higher yields and a cleaner reaction profile.

Experimental Protocol:

  • To a stirred suspension of a strong base (e.g., sodium hydride, 3.0 equivalents) in an inert solvent (e.g., dry tetrahydrofuran) under an inert atmosphere, a solution of thiophenol (3.0 equivalents) in the same solvent is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the sodium thiophenolate.

  • The resulting suspension of sodium thiophenolate is cooled to 0 °C, and a solution of phosphorus trichloride (1.0 equivalent) in the same solvent is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-8 hours.

  • The reaction is quenched by the careful addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield pure this compound.

Cost-Effectiveness Analysis

A direct cost comparison is highly dependent on the current market prices of the starting materials and solvents, as well as the scale of the synthesis. However, a qualitative analysis can be made:

  • Method 1 has a lower upfront cost due to the avoidance of a strong base. However, the potential for lower yields and the need for more rigorous purification to remove byproducts associated with the liberated HCl can increase the overall cost, especially at a larger scale. The corrosive nature of HCl also requires specific equipment considerations.

  • Method 2 involves a more expensive reagent in the form of a strong base. However, the typically higher yields and cleaner reaction profile can lead to a more cost-effective process overall, particularly when considering the reduced cost and time for purification and the higher purity of the final product.

Logical Workflow for Method Selection

The choice between these synthesis methods depends on the specific requirements of the researcher or organization. The following diagram illustrates a logical workflow for this decision-making process.

CostEffectiveness start Start: Need to Synthesize This compound scale Scale of Synthesis? start->scale purity High Purity Critical? scale->purity Large Scale cost Minimize Upfront Cost? scale->cost Small Scale hcl_handling HCl Handling a Concern? purity->hcl_handling No method2 Method 2: Thiolate + PCl3 purity->method2 Yes cost->hcl_handling No method1 Method 1: Thiophenol + PCl3 (Optional Base) cost->method1 Yes hcl_handling->method1 No hcl_handling->method2 Yes

Decision workflow for synthesis method selection.

This guide provides a foundational understanding of the common synthetic routes to this compound. For researchers and professionals in drug development, a careful evaluation of the factors outlined above will enable the selection of the most appropriate and cost-effective method for their specific application.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Triphenyl trithiophosphite
Reactant of Route 2
Triphenyl trithiophosphite

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.